molecular formula C5H7N3O2 B126053 3-amino-1-methyl-1H-pyrazole-4-carboxylic acid CAS No. 151733-97-0

3-amino-1-methyl-1H-pyrazole-4-carboxylic acid

Cat. No.: B126053
CAS No.: 151733-97-0
M. Wt: 141.13 g/mol
InChI Key: HWHYJHNAHXOFAA-UHFFFAOYSA-N
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Description

3-amino-1-methyl-1H-pyrazole-4-carboxylic acid is a useful research compound. Its molecular formula is C5H7N3O2 and its molecular weight is 141.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-amino-1-methylpyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O2/c1-8-2-3(5(9)10)4(6)7-8/h2H,1H3,(H2,6,7)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWHYJHNAHXOFAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00599565
Record name 3-Amino-1-methyl-1H-pyrazole-4-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

151733-97-0
Record name 3-Amino-1-methyl-1H-pyrazole-4-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-amino-1-methyl-1H-pyrazole-4-carboxylic acid
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Foundational & Exploratory

An In-depth Technical Guide to the Basic Properties of 3-amino-1-methyl-1H-pyrazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core basic properties of 3-amino-1-methyl-1H-pyrazole-4-carboxylic acid, a heterocyclic compound of interest in pharmaceutical and agrochemical research. Due to the limited availability of direct experimental data in publicly accessible literature, this guide combines predicted values for closely related structures with detailed, standardized experimental protocols to enable researchers to determine these crucial parameters.

Physicochemical Properties

The structure of this compound incorporates both a basic amino group and an acidic carboxylic acid group, making its acid-base properties particularly relevant to its behavior in biological systems.

PropertyValue/InformationSource
Molecular Formula C₅H₇N₃O₂[1]
Molecular Weight 141.13 g/mol [2]
Predicted pKa (Carboxylic Acid) 3.88 ± 0.10 (for 1-methyl-1H-pyrazole-4-carboxylic acid)[3]
General Solubility Expected to have greater solubility in organic solvents compared to water.[4]

Note: The provided pKa value is for a closely related analog and should be considered an estimate for the carboxylic acid moiety. The basicity of the 3-amino group will also contribute to the overall charge and properties of the molecule at different pH values.

Experimental Protocols

To facilitate the precise characterization of this compound, the following detailed experimental protocols for determining its pKa and solubility are provided.

Determination of pKa by Potentiometric Titration

This method allows for the determination of the acid dissociation constants (pKa) of the carboxylic acid and the protonated amino group.

Materials:

  • This compound

  • Standardized 0.1 M Hydrochloric Acid (HCl) solution

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution

  • Deionized water (degassed)

  • Potassium chloride (KCl) for maintaining ionic strength

  • Calibrated pH meter and electrode

  • Magnetic stirrer and stir bar

  • Burette

  • Beaker

Procedure:

  • Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water to create a solution of known concentration (e.g., 0.01 M). Add KCl to maintain a constant ionic strength (e.g., 0.1 M).

  • Titration with HCl:

    • Place the beaker containing the sample solution on the magnetic stirrer and immerse the pH electrode.

    • Allow the pH to stabilize and record the initial reading.

    • Add small, precise increments of the standardized 0.1 M HCl solution from the burette.

    • After each addition, allow the pH to stabilize and record the pH value and the volume of titrant added.

    • Continue the titration until the pH drops significantly and then stabilizes at a low value.

  • Titration with NaOH:

    • Prepare a fresh sample solution as described in step 1.

    • Titrate this solution with the standardized 0.1 M NaOH solution, following the same procedure as in step 2, until the pH rises significantly and stabilizes at a high value.

  • Data Analysis:

    • Plot the pH values against the volume of titrant added for both titrations.

    • Determine the equivalence points from the inflection points of the titration curves (or by analyzing the first or second derivative of the curve).

    • The pKa values can be determined from the pH at the half-equivalence points. The titration with HCl will determine the pKa of the protonated amino group, while the titration with NaOH will determine the pKa of the carboxylic acid group.

Determination of Aqueous Solubility by the Shake-Flask Method

This is the gold standard method for determining the equilibrium solubility of a compound in a specific solvent.

Materials:

  • This compound

  • Deionized water (or other relevant buffers/solvents)

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • Analytical balance

  • Vials with screw caps

  • Syringe filters (e.g., 0.45 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer.

Procedure:

  • Sample Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of deionized water (or the desired buffer solution). The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Securely cap the vials and place them in a thermostatically controlled shaker set to a specific temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Alternatively, centrifuge the vials to pellet the undissolved solid.

  • Sample Analysis:

    • Carefully withdraw a known volume of the supernatant using a syringe and filter it through a syringe filter to remove any remaining solid particles.

    • Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

    • Quantify the concentration of the dissolved compound using a pre-validated HPLC or UV-Vis spectrophotometry method against a standard curve of known concentrations.

  • Calculation: The solubility is calculated from the measured concentration and the dilution factor, and is typically expressed in mg/mL or mol/L.

Visualized Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

pKa_Determination_Workflow cluster_prep Sample Preparation cluster_analysis Data Analysis prep Dissolve compound in DI water with constant ionic strength titrate_hcl Titrate with standardized HCl prep->titrate_hcl titrate_naoh Titrate with standardized NaOH prep->titrate_naoh plot Plot pH vs. Titrant Volume titrate_hcl->plot titrate_naoh->plot derivatives Calculate 1st/2nd Derivatives plot->derivatives equivalence Determine Equivalence Points derivatives->equivalence pka Calculate pKa from Half-Equivalence Points equivalence->pka

Caption: Workflow for pKa Determination.

Solubility_Determination_Workflow cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep Add excess solid to solvent equilibrate Agitate at constant temperature (24-48h) prep->equilibrate separate Settle or Centrifuge equilibrate->separate filter Filter supernatant separate->filter quantify Quantify concentration (HPLC or UV-Vis) filter->quantify calculate Calculate Solubility quantify->calculate

Caption: Workflow for Solubility Determination.

References

Physicochemical Characteristics of 3-amino-1-methyl-1H-pyrazole-4-carboxylic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of 3-amino-1-methyl-1H-pyrazole-4-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific molecule, this guide incorporates data from closely related analogs to provide estimated values and context for its expected chemical behavior.

Core Physicochemical Properties

The physicochemical properties of a compound are critical in drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The following table summarizes the available and estimated data for this compound and its close structural analogs.

PropertyThis compound (Estimated/Calculated)3-amino-1H-pyrazole-4-carboxylic acid (Experimental)3-methylpyrazole-4-carboxylic acid (Experimental)Notes
Molecular Formula C₅H₇N₃O₂C₄H₅N₃O₂C₅H₆N₂O₂
Molecular Weight 141.13 g/mol 127.10 g/mol 126.11 g/mol
Melting Point Not available135 °C (decomposes)[1][2]225-230 °C (decomposes)[3]The melting point is expected to be influenced by the N-methylation and the amino group.
Boiling Point Not availableNot availableNot availableHigh melting points suggest decomposition before boiling at atmospheric pressure.
pKa Not availableNot availableNot availableThe carboxylic acid pKa is likely in the range of 3-5, and the amino group pKa is expected to be low for an aromatic amine.
Aqueous Solubility Not availableNot availableNot availableThe presence of both acidic and basic groups suggests some aqueous solubility, which will be pH-dependent.
logP (Octanol/Water) ~0.7 (Calculated for the ethyl ester)[4]Not availableNot availableThe calculated value for the ethyl ester suggests the carboxylic acid will be more hydrophilic (lower logP).

Experimental Protocols

Detailed experimental protocols for the determination of these physicochemical properties are crucial for reproducible research. Below are generalized, standard methodologies that can be applied to this compound.

Synthesis of this compound

A plausible synthetic route can be adapted from established methods for similar pyrazole derivatives.[5][6] A common approach involves the cyclocondensation of a β-ketoester equivalent with methylhydrazine, followed by functional group manipulations.

Workflow for a Potential Synthesis:

G start Start with Ethyl 2-cyano-3-ethoxyacrylate step1 Reaction with Methylhydrazine start->step1 step2 Cyclization to form Ethyl 3-amino-1-methyl-1H-pyrazole-4-carboxylate step1->step2 step3 Alkaline Hydrolysis (e.g., NaOH) step2->step3 step4 Acidification (e.g., HCl) step3->step4 end_product This compound step4->end_product

Caption: A potential synthetic workflow for this compound.

Detailed Protocol:

  • Cyclization: Ethyl 2-cyano-3-ethoxyacrylate is reacted with methylhydrazine in a suitable solvent such as ethanol. The reaction mixture is typically stirred at room temperature or gently heated to facilitate the formation of the pyrazole ring, yielding ethyl 3-amino-1-methyl-1H-pyrazole-4-carboxylate.

  • Hydrolysis: The resulting ester is then subjected to alkaline hydrolysis using an aqueous solution of a base like sodium hydroxide. The mixture is heated under reflux to ensure complete conversion of the ester to the corresponding carboxylate salt.

  • Acidification: After cooling, the reaction mixture is acidified with a mineral acid, such as hydrochloric acid, to a pH of approximately 3-4. This protonates the carboxylate, leading to the precipitation of the final product, this compound.

  • Purification: The crude product can be collected by filtration, washed with cold water, and purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.

Determination of Melting Point

The melting point can be determined using a standard melting point apparatus. A small amount of the crystalline solid is packed into a capillary tube and heated at a controlled rate. The temperature range over which the substance melts is recorded. For compounds that decompose, the temperature at which decomposition begins is noted.

Determination of pKa

The acid dissociation constant (pKa) can be determined by potentiometric titration. A solution of the compound in water or a co-solvent is titrated with a standardized solution of a strong base (e.g., NaOH). The pH of the solution is monitored throughout the titration, and the pKa is determined from the half-equivalence point of the resulting titration curve. Due to the presence of both an acidic carboxylic acid and a basic amino group, two pKa values may be determined.

Workflow for pKa Determination:

G start Dissolve compound in water/co-solvent step1 Titrate with standardized NaOH solution start->step1 step2 Monitor pH with a calibrated pH meter step1->step2 step3 Plot pH vs. volume of titrant step2->step3 step4 Determine pKa from the half-equivalence point(s) step3->step4 end_result pKa value(s) step4->end_result

Caption: Experimental workflow for the determination of pKa by potentiometric titration.

Determination of Aqueous Solubility

The equilibrium solubility can be determined using the shake-flask method. An excess amount of the solid compound is added to a known volume of water or a buffer solution of a specific pH. The mixture is agitated at a constant temperature until equilibrium is reached. The suspension is then filtered, and the concentration of the dissolved compound in the filtrate is determined by a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

Determination of logP (Octanol/Water Partition Coefficient)

The octanol/water partition coefficient (logP) can also be determined by the shake-flask method. A known amount of the compound is dissolved in a pre-saturated mixture of octanol and water. The mixture is shaken until equilibrium is achieved, after which the phases are separated. The concentration of the compound in each phase is then determined, and the logP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Biological Relevance and Signaling Pathways

While specific signaling pathway involvement for this compound is not extensively documented, pyrazole derivatives are known to interact with a variety of biological targets. For instance, some pyrazole-containing compounds act as inhibitors of kinases or other enzymes. The structural motifs of an amino group and a carboxylic acid on a pyrazole core suggest potential interactions with protein active sites through hydrogen bonding and electrostatic interactions.

Logical Relationship for Drug Discovery Application:

G compound This compound properties Physicochemical Properties (Solubility, logP, pKa) compound->properties adme ADME Profile (Absorption, Distribution, Metabolism, Excretion) properties->adme bioactivity Biological Activity (e.g., Enzyme Inhibition) adme->bioactivity drug_candidate Potential Drug Candidate bioactivity->drug_candidate

Caption: Relationship between physicochemical properties and drug discovery potential.

Further research is warranted to fully elucidate the physicochemical profile and biological activity of this compound to determine its potential as a scaffold in the development of novel therapeutic agents.

References

3-amino-1-methyl-1H-pyrazole-4-carboxylic acid CAS number

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 3-amino-1-methyl-1H-pyrazole-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry. This document details its chemical properties, a robust synthesis protocol, and its primary application as a scaffold for potent kinase inhibitors, particularly targeting Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). Detailed experimental protocols for its synthesis and biological evaluation are provided to support researchers in the field.

Compound Profile and Physicochemical Properties

While a specific CAS Number for this compound is not consistently reported in major chemical databases, it is typically synthesized and used as a derivative of its ester or amide precursors. The most relevant and immediate precursor is methyl 3-amino-1-methyl-1H-pyrazole-4-carboxylate , which provides the core structure.

Table 1: Physicochemical Data of Key Related Compounds

PropertyValueCompoundCAS NumberSource
Molecular Formula C₆H₉N₃O₂Methyl 3-amino-1-methyl-1H-pyrazole-4-carboxylate64182-19-0[1]
Molecular Weight 155.16 g/mol Methyl 3-amino-1-methyl-1H-pyrazole-4-carboxylate64182-19-0[1]
Molecular Formula C₅H₈N₄O3-amino-1-methyl-1H-pyrazole-4-carboxamide89181-79-3[2]
Molecular Weight 140.14 g/mol 3-amino-1-methyl-1H-pyrazole-4-carboxamide89181-79-3
Molecular Formula C₄H₅N₃O₂3-Amino-1H-pyrazole-4-carboxylic acid41680-34-6
Molecular Weight 127.10 g/mol 3-Amino-1H-pyrazole-4-carboxylic acid41680-34-6
Appearance Powder3-Amino-1H-pyrazole-4-carboxylic acid41680-34-6
Melting Point 135 °C (decomposes)3-Amino-1H-pyrazole-4-carboxylic acid41680-34-6

Synthesis Methodology

The synthesis of this compound is typically achieved through a multi-step process involving the formation of the pyrazole ring, followed by N-methylation and subsequent hydrolysis of an ester group. The following protocol is a representative method based on established chemical literature for pyrazole synthesis.[3][4][5]

Experimental Protocol: Synthesis

Step 1: Synthesis of Ethyl 3-amino-1H-pyrazole-4-carboxylate This step involves the condensation of ethyl 2-cyano-3-ethoxyacrylate with hydrazine hydrate.

  • To a solution of ethyl 2-cyano-3-ethoxyacrylate (1 equivalent) in ethanol, add hydrazine hydrate (1.1 equivalents) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, reduce the solvent volume under vacuum.

  • The resulting precipitate is collected by filtration, washed with cold ethanol, and dried to yield ethyl 3-amino-1H-pyrazole-4-carboxylate.

Step 2: N-methylation of the Pyrazole Ring This step regioselectively adds a methyl group to the N1 position of the pyrazole ring.

  • Dissolve ethyl 3-amino-1H-pyrazole-4-carboxylate (1 equivalent) in a suitable solvent such as N,N-Dimethylformamide (DMF).

  • Add a base, such as potassium carbonate (K₂CO₃, 2 equivalents), to the solution.

  • Add methyl iodide (CH₃I, 1.2 equivalents) dropwise to the suspension.

  • Stir the reaction mixture at room temperature for 8-12 hours.

  • Pour the reaction mixture into ice water to precipitate the product.

  • Filter the solid, wash thoroughly with water, and dry to obtain ethyl 3-amino-1-methyl-1H-pyrazole-4-carboxylate.

Step 3: Hydrolysis to Carboxylic Acid The final step is the saponification of the ethyl ester to the desired carboxylic acid.

  • Suspend ethyl 3-amino-1-methyl-1H-pyrazole-4-carboxylate (1 equivalent) in a mixture of ethanol and water.

  • Add an excess of sodium hydroxide (NaOH, 3-4 equivalents).

  • Heat the mixture to reflux and stir for 4-6 hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture to room temperature and acidify to a pH of approximately 3-4 with dilute hydrochloric acid (HCl).

  • The resulting precipitate, this compound, is collected by filtration, washed with cold water, and dried under vacuum.

G cluster_0 Step 1: Ring Formation cluster_1 Step 2: N-Methylation cluster_2 Step 3: Hydrolysis A Ethyl 2-cyano-3-ethoxyacrylate C Ethyl 3-amino-1H- pyrazole-4-carboxylate A->C Condensation (Ethanol) B Hydrazine Hydrate B->C Condensation (Ethanol) E Ethyl 3-amino-1-methyl-1H- pyrazole-4-carboxylate C->E K₂CO₃ (DMF) D Methyl Iodide D->E G 3-amino-1-methyl-1H- pyrazole-4-carboxylic acid E->G Saponification (Reflux) F NaOH / H₂O F->G G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus TLR TLR / IL-1R MyD88 MyD88 TLR->MyD88 Ligand Binding IRAK4 IRAK4 MyD88->IRAK4 Recruitment & Autophosphorylation IRAK1 IRAK1 IRAK4->IRAK1 Phosphorylation TRAF6 TRAF6 IRAK1->TRAF6 Activation TAK1 TAK1 Complex TRAF6->TAK1 IKK IKK Complex TAK1->IKK MAPK MAPK Cascades (JNK, p38) TAK1->MAPK NFkB NF-κB IKK->NFkB Activation Cytokines Pro-inflammatory Cytokine Genes MAPK->Cytokines Gene Transcription NFkB->Cytokines Gene Transcription Inhibitor Pyrazole Inhibitor Inhibitor->IRAK4 Inhibition of Kinase Activity G start Start prep_inhibitor 1. Prepare Serial Dilution of Test Inhibitor in DMSO start->prep_inhibitor add_reagents 2. Add Inhibitor, Substrate (MBP), & ATP to Assay Plate prep_inhibitor->add_reagents start_rxn 3. Add IRAK4 Enzyme to Initiate Reaction add_reagents->start_rxn incubate_rxn 4. Incubate at 30°C for 60 minutes start_rxn->incubate_rxn stop_atp 5. Add ADP-Glo™ Reagent to Deplete ATP incubate_rxn->stop_atp incubate_detect1 6. Incubate at RT for 40 minutes stop_atp->incubate_detect1 add_detect 7. Add Kinase Detection Reagent (Converts ADP to Light) incubate_detect1->add_detect incubate_detect2 8. Incubate at RT for 30 minutes (Dark) add_detect->incubate_detect2 read_plate 9. Measure Luminescence with Plate Reader incubate_detect2->read_plate analyze 10. Calculate % Inhibition & Determine IC₅₀ Value read_plate->analyze end End analyze->end

References

In-Depth Technical Guide to the Structure Elucidation of 3-amino-1-methyl-1H-pyrazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the structure elucidation of the heterocyclic compound 3-amino-1-methyl-1H-pyrazole-4-carboxylic acid. The methodologies and data presented herein are intended to serve as a technical resource for professionals in the fields of chemical research and drug development.

Chemical Identity and Properties

Compound Name: this compound CAS Number: 151733-97-0 Molecular Formula: C₅H₇N₃O₂[1] Molecular Weight: 141.13 g/mol [1]

Synthesis and Experimental Protocols

The primary route for the synthesis of this compound involves a two-step process: the formation of a corresponding ester precursor followed by its hydrolysis.

Synthesis of Ethyl 3-amino-1-methyl-1H-pyrazole-4-carboxylate
Hydrolysis of Ethyl 3-amino-1-methyl-1H-pyrazole-4-carboxylate

The final step to obtain this compound is the hydrolysis of its ester precursor. A general method for the alkaline hydrolysis of a similar pyrazole ester has been reported, which can be adapted for this synthesis.

Experimental Protocol: Alkaline Hydrolysis

  • Dissolution: Dissolve ethyl 3-amino-1-methyl-1H-pyrazole-4-carboxylate in a suitable solvent, such as methanol or ethanol.

  • Base Addition: Add an aqueous solution of a strong base, for example, 2N sodium hydroxide (NaOH).

  • Heating: Heat the reaction mixture to reflux and maintain for a period sufficient to ensure complete hydrolysis, typically monitored by thin-layer chromatography (TLC).

  • Acidification: After cooling to room temperature, carefully acidify the reaction mixture with a suitable acid (e.g., hydrochloric acid) to precipitate the carboxylic acid.

  • Isolation and Purification: Collect the solid product by filtration, wash with cold water, and dry. Further purification can be achieved by recrystallization from an appropriate solvent system.

Structure Elucidation and Spectroscopic Data

The structural confirmation of this compound is achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While a complete set of experimentally verified spectra for the target carboxylic acid is not available in the public domain, the following sections present the expected spectral data based on the analysis of its ester precursors and analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

3.1.1. ¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the protons of the methyl group, the amino group, the pyrazole ring, and the carboxylic acid.

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~11-13Broad Singlet1H-COOH
~7.5-8.0Singlet1HC5-H
~5.0-6.0Broad Singlet2H-NH₂
~3.7-3.9Singlet3HN-CH₃

3.1.2. ¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the number and chemical environment of the carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ, ppm)Assignment
~165-170C=O (Carboxylic Acid)
~150-155C3 (C-NH₂)
~135-140C5
~95-100C4
~35-40N-CH₃
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3400-3200Strong, BroadO-H stretch (Carboxylic Acid), N-H stretch (Amine)
3000-2800MediumC-H stretch (Alkyl)
~1700StrongC=O stretch (Carboxylic Acid)
~1620MediumN-H bend (Amine)
~1580MediumC=N, C=C stretch (Pyrazole Ring)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Expected Data:

  • Molecular Ion (M⁺): A prominent peak corresponding to the molecular weight of the compound (m/z = 141.13) is expected in the mass spectrum.

  • Fragmentation Pattern: Common fragmentation pathways would involve the loss of the carboxylic acid group (-COOH, 45 amu) and potentially the methyl group (-CH₃, 15 amu).

Visualizations

Molecular Structure

Caption: Molecular Structure of this compound.

Structure Elucidation Workflow

elucidation_workflow Figure 2: Workflow for the Structure Elucidation cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis Ester Synthesis Ester Synthesis Hydrolysis Hydrolysis Ester Synthesis->Hydrolysis Purification Purification Hydrolysis->Purification 1H NMR 1H NMR Purification->1H NMR 13C NMR 13C NMR Purification->13C NMR IR Spectroscopy IR Spectroscopy Purification->IR Spectroscopy Mass Spectrometry Mass Spectrometry Purification->Mass Spectrometry Structure Confirmation Structure Confirmation 1H NMR->Structure Confirmation 13C NMR->Structure Confirmation IR Spectroscopy->Structure Confirmation Mass Spectrometry->Structure Confirmation

References

An In-depth Technical Guide to the Spectral Analysis of 3-amino-1-methyl-1H-pyrazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a detailed overview of the expected spectral data for 3-amino-1-methyl-1H-pyrazole-4-carboxylic acid, a key heterocyclic compound with applications in medicinal chemistry and drug development. Due to the limited availability of directly published spectral data for this specific molecule, this guide utilizes data from its close structural analogs, primarily the corresponding ethyl and methyl esters, to provide reliable estimations for its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. This information is crucial for the structural elucidation, purity assessment, and quality control of this important building block.

Predicted Spectral Data

The following tables summarize the predicted and analogous spectral data for this compound. These values are based on data reported for structurally similar compounds and established chemical shift and fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Notes
COOH> 10Singlet (broad)Chemical shift is concentration and solvent dependent.
Pyrazole-H (C5-H)~7.5 - 8.0SingletThe exact shift can be influenced by solvent and substituents.
NH₂~5.0 - 6.0Singlet (broad)Chemical shift and appearance can vary with solvent and concentration.
N-CH₃~3.8 - 4.0SingletExpected to be a sharp singlet.

¹³C NMR (Carbon NMR)

The predicted ¹³C NMR chemical shifts are based on data for analogous pyrazole derivatives.[1]

Carbon Assignment Predicted Chemical Shift (δ, ppm) Notes
C=O (Carboxylic Acid)~165 - 170
C3 (C-NH₂)~155
C5 (CH)~138
C4 (C-COOH)~96
N-CH₃~35 - 40
Infrared (IR) Spectroscopy

The expected IR absorption bands are based on the functional groups present in the molecule. Data for a similar ethyl ester derivative shows characteristic peaks.[2]

Functional Group Predicted Wavenumber (cm⁻¹) Intensity
O-H (Carboxylic Acid)3300 - 2500Broad
N-H (Amine)3400 - 3300Medium
C-H (Aromatic/Methyl)3100 - 2850Medium-Weak
C=O (Carboxylic Acid)1710 - 1680Strong
C=C, C=N (Pyrazole Ring)1600 - 1475Medium
Mass Spectrometry (MS)

The expected mass-to-charge ratio (m/z) in high-resolution mass spectrometry (HRMS) provides confirmation of the molecular formula.

Ion Predicted m/z Notes
[M+H]⁺156.0611Calculated for C₅H₈N₃O₂⁺
[M-H]⁻154.0465Calculated for C₅H₆N₃O₂⁻

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectral data for this compound.

NMR Spectroscopy
  • Sample Preparation :

    • Accurately weigh approximately 5-10 mg of the compound.

    • Select a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a common choice for carboxylic acids and amino-substituted heterocycles due to its excellent solubilizing power.[1] Other potential solvents include methanol-d₄ (CD₃OD).

    • Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

    • For quantitative analysis, an internal standard such as tetramethylsilane (TMS) can be added, although modern spectrometers can reference the residual solvent peak.[1]

  • ¹H NMR Acquisition :

    • The spectrum is typically acquired on a 300 MHz or higher field NMR spectrometer.

    • Standard parameters include a 30-45 degree pulse angle and a relaxation delay of 1-2 seconds.

    • The number of scans can range from 8 to 64, depending on the sample concentration.

  • ¹³C NMR Acquisition :

    • The spectrum is acquired on the same instrument, typically at a frequency of 75 MHz for a 300 MHz spectrometer.

    • Proton decoupling is used to simplify the spectrum to single lines for each carbon.

    • A greater number of scans (e.g., 1024 or more) is generally required due to the low natural abundance of ¹³C.

IR Spectroscopy
  • Sample Preparation :

    • For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the solid is placed directly on the ATR crystal.

    • Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin, transparent disk.

  • Data Acquisition :

    • The spectrum is recorded using a Fourier-Transform Infrared (FT-IR) spectrometer.

    • A background spectrum of the empty sample holder (or pure KBr pellet) is first recorded.

    • The sample spectrum is then recorded, typically over a range of 4000-400 cm⁻¹.

    • The final spectrum is presented as percent transmittance or absorbance versus wavenumber.

Mass Spectrometry
  • Sample Preparation :

    • The sample is dissolved in a suitable solvent, such as methanol, acetonitrile, or a mixture with water, at a low concentration (e.g., 1 mg/mL).

    • The solution may be further diluted before introduction into the mass spectrometer.

  • Data Acquisition :

    • Electrospray ionization (ESI) is a common technique for this type of molecule, as it is a soft ionization method that typically produces the protonated molecule [M+H]⁺ in positive ion mode or the deprotonated molecule [M-H]⁻ in negative ion mode.

    • The sample solution is introduced into the ESI source at a constant flow rate.

    • The mass spectrum is recorded over a suitable m/z range.

    • High-resolution mass spectrometry (HRMS) is used to determine the accurate mass and confirm the elemental composition.

Workflow for Spectral Analysis

The following diagram illustrates a logical workflow for the comprehensive spectral analysis of a novel chemical compound like this compound.

Spectral_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Validation Synthesis Synthesis of This compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification MassSpec Mass Spectrometry (MS) - Confirm Molecular Weight - Determine Molecular Formula (HRMS) Purification->MassSpec IRSpec Infrared (IR) Spectroscopy - Identify Functional Groups Purification->IRSpec NMRSpec NMR Spectroscopy (¹H, ¹³C, 2D) - Elucidate Molecular Structure Purification->NMRSpec DataAnalysis Combined Spectral Data Analysis MassSpec->DataAnalysis IRSpec->DataAnalysis NMRSpec->DataAnalysis StructureValidation Structure Validation and Purity Assessment DataAnalysis->StructureValidation

References

The Pyrazole Scaffold: A Versatile Nucleus in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its unique structural features and synthetic tractability have propelled the development of a vast array of derivatives with a broad spectrum of biological activities. This technical guide provides a comprehensive overview of the significant pharmacological properties of pyrazole derivatives, with a focus on their anticancer, antimicrobial, anti-inflammatory, and anticonvulsant activities. Detailed experimental protocols for key assays and a summary of quantitative data are presented to facilitate further research and development in this promising area.

Anticancer Activity of Pyrazole Derivatives

Pyrazole derivatives have emerged as a significant class of anticancer agents, targeting various hallmarks of cancer, including uncontrolled cell proliferation, angiogenesis, and survival.[1] Their mechanisms of action often involve the inhibition of key enzymes and signaling pathways crucial for tumor growth and progression.

Targeting Kinase Signaling Pathways

Many pyrazole derivatives exert their anticancer effects by inhibiting protein kinases, which are critical regulators of cellular processes.

  • VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients.[2] Pyrazole-containing compounds have been shown to be effective inhibitors of VEGFR-2. For instance, some pyrazolone-pyrazole derivatives have demonstrated significant inhibition of VEGFR-2, with one compound showing 78% inhibition at a concentration of 828.23 nM.[3]

  • CDK2 Inhibition: Cyclin-dependent kinase 2 (CDK2) plays a crucial role in cell cycle progression, particularly the G1/S phase transition.[4] Dysregulation of CDK2 activity is common in many cancers. Novel pyrazole and pyrazolo[1,5-a]pyrimidine compounds have been identified as potent CDK2 inhibitors, with one derivative showing 60% inhibition of CDK2/cyclin A2 at a concentration of 10 µM.[3]

  • PI3K/Akt Pathway Inhibition: The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a central node in cell survival, proliferation, and metabolism, and its aberrant activation is a frequent event in cancer.[5] Pyrazole derivatives have been designed to target this pathway, with some pyrazolinone chalcones showing high binding energies to PI3K and Akt, leading to cytotoxic effects on cancer cell lines.[6][7] One such compound exhibited an IC50 of 23.34 ± 0.14 μM against the Caco cell line.[6][7]

Quantitative Data: Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected pyrazole derivatives against various cancer cell lines.

Compound ClassTarget/MechanismCancer Cell LineIC50 (µM)Reference
Pyrazolone-pyrazoleVEGFR-2 InhibitionMCF716.50[3]
Pyrazole-isolongifolanoneApoptosis InductionMCF75.21[3]
Pyrazolo[1,5-a]pyrimidineCDK2 InhibitionHepG210.05[3]
Pyrazolo[4,3-c]pyridineAntiproliferativeMCF71.937 µg/mL[3]
Pyrazolinone ChalconePI3K/Akt InhibitionCaco23.34[6][7]
1,3-Diphenyl-pyrazoleCytotoxicHePG26.57[8]
1,3-Diphenyl-pyrazoleCytotoxicHCT-1169.54[8]
1,3-Diphenyl-pyrazoleCytotoxicMCF-77.97[8]
Experimental Protocols: Anticancer Assays

This assay quantifies the ability of a compound to inhibit the enzymatic activity of the VEGFR-2 kinase domain.[9][10][11][12]

Principle: The assay measures the phosphorylation of a substrate by the recombinant VEGFR-2 kinase domain in the presence of ATP. The amount of ATP consumed is inversely proportional to the kinase inhibition, which can be measured using a luminescence-based detection reagent like Kinase-Glo™.

Procedure:

  • Prepare serial dilutions of the test pyrazole derivative.

  • In a 96-well plate, add the kinase buffer, recombinant human VEGFR-2 enzyme, and the test compound at various concentrations.

  • Initiate the kinase reaction by adding a mixture of the substrate (e.g., Poly-Glu,Tyr 4:1) and ATP.

  • Incubate the plate at 30°C for a defined period (e.g., 45-60 minutes).

  • Stop the reaction by adding a reagent like ADP-Glo™, which also depletes the remaining ATP.

  • Add a kinase detection reagent that converts ADP to ATP and generates a luminescent signal via a luciferase reaction.

  • Measure the luminescence using a microplate reader.

  • Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control and determine the IC50 value.

This assay measures the inhibition of CDK2 activity.[4][13][14][15]

Principle: Similar to the VEGFR-2 assay, this method quantifies the ADP produced from the kinase reaction using a luminescent assay.

Procedure:

  • Dilute the CDK2/CyclinA2 or CDK2/CyclinE1 enzyme, substrate (e.g., Histone H1 or a specific peptide), ATP, and test inhibitors in a kinase buffer.

  • In a 384-well plate, add the inhibitor followed by the enzyme and the substrate/ATP mixture.

  • Incubate at room temperature for 60 minutes.

  • Add ADP-Glo™ Reagent to stop the reaction and deplete ATP.

  • Incubate for 40 minutes at room temperature.

  • Add Kinase Detection Reagent and incubate for another 30 minutes.

  • Measure the luminescence to determine the amount of ADP formed, which correlates with kinase activity.

  • Calculate IC50 values from the dose-response curve.

Signaling Pathway Diagrams

PI3K_Akt_Signaling_Pathway Growth Factor Growth Factor RTK Receptor Tyrosine Kinase Growth Factor->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates Downstream Targets Downstream Targets (e.g., mTOR, GSK3B) Akt->Downstream Targets Activates Cell Survival\n& Proliferation Cell Survival & Proliferation Downstream Targets->Cell Survival\n& Proliferation Pyrazole Derivative Pyrazole Derivative Pyrazole Derivative->PI3K Pyrazole Derivative->Akt

Caption: Inhibition of the PI3K/Akt signaling pathway by pyrazole derivatives.

Antimicrobial Activity of Pyrazole Derivatives

The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents. Pyrazole derivatives have demonstrated significant potential as antibacterial and antifungal agents, with some compounds exhibiting potency comparable or superior to existing drugs.[16]

Spectrum of Activity

Pyrazole derivatives have shown a broad spectrum of antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[16][17][18][19] The antimicrobial efficacy is often influenced by the nature and position of substituents on the pyrazole ring.

Quantitative Data: Antimicrobial Activity

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of representative pyrazole derivatives against various microbial strains.

Antibacterial Activity:

Compound/DrugS. aureus (MIC, µg/mL)B. subtilis (MIC, µg/mL)E. coli (MIC, µg/mL)K. pneumoniae (MIC, µg/mL)Reference
Hydrazone 21a62.562.512562.5[17]
Imidazo-pyridine pyrazole 18<1-<1<1[16]
Pyrano[2,3-c] pyrazole 5c--6.256.25[16][20]
Chloramphenicol>125>125--[16]
Ciprofloxacin----[16]

Antifungal Activity:

Compound/DrugC. albicans (MIC, µg/mL)A. fumigatus (MIC, µg/mL)Reference
Hydrazone 21a7.82.9[16][17]
Clotrimazole>7.8>7.8[16]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[21][22][23]

Principle: This method involves challenging a standardized microbial inoculum with serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism.

Procedure:

  • Prepare a stock solution of the test pyrazole derivative in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

  • Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

  • Add the microbial inoculum to each well of the microtiter plate.

  • Include positive (microorganism without inhibitor) and negative (broth only) controls.

  • Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).

  • Determine the MIC by visually inspecting the wells for turbidity. The lowest concentration with no visible growth is recorded as the MIC.

Experimental Workflow Diagram

MIC_Determination_Workflow cluster_prep Preparation cluster_incubation Inoculation & Incubation cluster_analysis Analysis Stock Prepare Stock Solution of Pyrazole Derivative Dilutions Serial Dilutions in 96-Well Plate Stock->Dilutions Inoculate Inoculate Wells with Microorganism Dilutions->Inoculate Inoculum Prepare Standardized Microbial Inoculum Inoculum->Inoculate Incubate Incubate Plate Inoculate->Incubate Observe Visually Observe for Turbidity Incubate->Observe Determine Determine MIC Observe->Determine

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Anti-inflammatory Activity of Pyrazole Derivatives

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in numerous diseases. Pyrazole derivatives, most notably the selective COX-2 inhibitor celecoxib, are well-established anti-inflammatory agents.

Mechanism of Action: COX-2 Inhibition

The primary mechanism of anti-inflammatory action for many pyrazole derivatives is the inhibition of cyclooxygenase-2 (COX-2), an enzyme responsible for the synthesis of pro-inflammatory prostaglandins.[24] Selective inhibition of COX-2 over COX-1 is a key therapeutic advantage, as it reduces the gastrointestinal side effects associated with non-selective NSAIDs.

Quantitative Data: COX-2 Inhibitory Activity
Compound/DrugCOX-2 IC50 (µM)Reference
Celecoxib0.45[25]
Compound 4e2.35[24]
Compound 9h3.34[24]
Compound 9i2.87[24]
Experimental Protocol: In Vitro COX-2 Inhibitor Screening Assay

This assay measures the ability of a compound to inhibit the activity of purified COX-2 enzyme.[25][26][27][28]

Principle: The assay fluorometrically detects Prostaglandin G2, an intermediate product generated by the COX enzyme from arachidonic acid.

Procedure:

  • Reconstitute and dilute the human recombinant COX-2 enzyme.

  • In a 96-well plate, pre-incubate the COX-2 enzyme, a cofactor, and the test pyrazole derivative for a short period (e.g., 10 minutes) at 37°C.

  • Add a COX probe to the wells.

  • Initiate the reaction by adding the substrate, arachidonic acid.

  • Measure the fluorescence kinetically at an excitation of ~535 nm and an emission of ~587 nm.

  • Calculate the rate of reaction and the percentage of inhibition for each inhibitor concentration.

  • Determine the IC50 value from the dose-response curve.

Signaling Pathway Diagram

COX2_Inhibition_Pathway Inflammatory Stimuli Inflammatory Stimuli PLA2 Phospholipase A2 Inflammatory Stimuli->PLA2 Activates Cell Membrane Phospholipids Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid PLA2->Arachidonic Acid Releases COX2 Cyclooxygenase-2 Arachidonic Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation & Pain Inflammation & Pain Prostaglandins->Inflammation & Pain Pyrazole Derivative Pyrazole Derivative Pyrazole Derivative->COX2

Caption: Inhibition of the COX-2 pathway by pyrazole derivatives.

Anticonvulsant Activity of Pyrazole Derivatives

Epilepsy is a neurological disorder characterized by recurrent seizures. Several pyrazole derivatives have demonstrated potent anticonvulsant activity in preclinical models, suggesting their potential as novel antiepileptic drugs.

Preclinical Models of Epilepsy

The maximal electroshock (MES) seizure test is a widely used preclinical model to evaluate the efficacy of potential anticonvulsant compounds against generalized tonic-clonic seizures.[29][30][31][32][33]

Quantitative Data: Anticonvulsant Activity
CompoundAnticonvulsant Activity (MES) ED50 (mg/kg, i.p.)Reference
1-Phenylcyclohexylamine (PCA)7.0[29]
1,1-Pentamethylenetetrahydroisoquinoline (PM-THIQ)14.3[29]
Experimental Protocol: Maximal Electroshock (MES) Seizure Test

This protocol outlines the procedure for conducting the MES test in mice.[29][30][31][32][33]

Principle: An electrical stimulus of high intensity and frequency is delivered to the animal to induce a tonic seizure, characterized by hindlimb extension. The ability of a test compound to prevent this tonic extension is a measure of its anticonvulsant activity.

Procedure:

  • Acclimate male ICR-CD-1 mice to the laboratory environment for at least 3-4 days.

  • Administer the test pyrazole derivative or vehicle to groups of mice via intraperitoneal (i.p.) injection.

  • At the time of peak effect (predetermined), subject each mouse to an electrical stimulus (e.g., 25-50 mA, 60 Hz for 0.2 seconds) delivered via corneal or auricular electrodes.

  • Observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure.

  • The primary endpoint is the abolition of the tonic hindlimb extension. An animal is considered protected if it does not exhibit this response.

  • To determine the median effective dose (ED50), a range of doses of the test compound is administered to different groups of animals, and the percentage of protected animals at each dose is calculated.

Conclusion

The pyrazole scaffold continues to be a highly privileged structure in medicinal chemistry, yielding derivatives with a remarkable diversity of biological activities. The examples presented in this guide for anticancer, antimicrobial, anti-inflammatory, and anticonvulsant applications underscore the immense therapeutic potential of this heterocyclic nucleus. The provided quantitative data, detailed experimental protocols, and signaling pathway diagrams are intended to serve as a valuable resource for researchers and drug development professionals, facilitating the design and evaluation of new and improved pyrazole-based therapeutic agents. Further exploration of structure-activity relationships and mechanisms of action will undoubtedly lead to the discovery of novel drug candidates with enhanced efficacy and safety profiles.

References

The Pivotal Role of 3-Amino-1-methyl-1H-pyrazole-4-carboxylic Acid: A Technical Guide to its Synthesis, History, and Application in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive technical guide detailing the synthesis, history, and significant applications of 3-amino-1-methyl-1H-pyrazole-4-carboxylic acid, a key building block in modern pharmaceuticals and agrochemicals.

This whitepaper provides an in-depth analysis of this compound, a heterocyclic compound that has emerged as a critical intermediate in the development of targeted therapies. While the definitive history of its initial discovery is not extensively documented, its importance has been solidified through its central role in the creation of potent inhibitors for crucial biological targets, including Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) and Succinate Dehydrogenase (SDH).

This document is intended for researchers, scientists, and professionals in the fields of drug development and medicinal chemistry, offering a detailed examination of the compound's synthesis, biological significance, and the therapeutic agents derived from it.

Synthesis and Chemical Profile

The synthesis of this compound is typically achieved through a multi-step process, commencing with the formation of its ethyl ester precursor, ethyl 3-amino-1H-pyrazole-4-carboxylate. This is followed by N-methylation and subsequent hydrolysis to yield the final carboxylic acid.

A representative synthetic workflow is outlined below:

G cluster_0 Step 1: Pyrazole Ring Formation cluster_1 Step 2: N-Methylation cluster_2 Step 3: Hydrolysis A Ethyl (ethoxymethylene)cyanoacetate C Ethyl 3-amino-1H-pyrazole-4-carboxylate A->C Ethanol, Reflux B Hydrazine Hydrate B->C D Ethyl 3-amino-1H-pyrazole-4-carboxylate F Ethyl 3-amino-1-methyl-1H-pyrazole-4-carboxylate D->F Base (e.g., K2CO3), Solvent (e.g., DMF) E Methylating Agent (e.g., Methyl Iodide) E->F G Ethyl 3-amino-1-methyl-1H-pyrazole-4-carboxylate I This compound G->I Water/Ethanol, Heat then Acidification H Base (e.g., NaOH) H->I

General Synthetic Workflow
Experimental Protocols

Step 1: Synthesis of Ethyl 3-amino-1H-pyrazole-4-carboxylate

A common method for the synthesis of the pyrazole core involves the reaction of ethyl (ethoxymethylene)cyanoacetate with hydrazine hydrate.[1]

  • Materials: Ethyl (ethoxymethylene)cyanoacetate, Hydrazine hydrate, Ethanol.

  • Procedure: To a solution of ethyl (ethoxymethylene)cyanoacetate in ethanol, hydrazine hydrate is added dropwise. The reaction mixture is then heated to reflux for several hours. After cooling, the solvent is removed under reduced pressure, and the resulting solid is collected, washed with cold ethanol, and dried to yield ethyl 3-amino-1H-pyrazole-4-carboxylate.[1]

Step 2: N-Methylation

The introduction of the methyl group onto the pyrazole nitrogen is a crucial step.

  • Materials: Ethyl 3-amino-1H-pyrazole-4-carboxylate, Methyl iodide, Potassium carbonate, Dimethylformamide (DMF).

  • Procedure: Ethyl 3-amino-1H-pyrazole-4-carboxylate is dissolved in DMF, and potassium carbonate is added as a base. Methyl iodide is then added, and the mixture is stirred at room temperature until the reaction is complete. The product is isolated by pouring the reaction mixture into water and extracting with a suitable organic solvent.

Step 3: Hydrolysis to this compound

The final step is the hydrolysis of the ethyl ester to the carboxylic acid.

  • Materials: Ethyl 3-amino-1-methyl-1H-pyrazole-4-carboxylate, Sodium hydroxide, Ethanol, Water, Hydrochloric acid.

  • Procedure: The ethyl ester is dissolved in a mixture of ethanol and water, and an aqueous solution of sodium hydroxide is added. The mixture is heated to reflux until the hydrolysis is complete. After cooling, the solution is acidified with hydrochloric acid to precipitate the carboxylic acid, which is then filtered, washed with water, and dried.

Biological Significance and Applications

The true significance of this compound lies in its utility as a scaffold for potent and selective inhibitors of key enzymes implicated in various diseases.

IRAK4 Inhibition in Inflammatory Diseases

Derivatives of this compound have been identified as potent inhibitors of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). IRAK4 is a critical kinase in the signaling pathways of Toll-like receptors (TLRs) and the IL-1 receptor, which are central to the innate immune response.[2] Dysregulation of these pathways is associated with a range of inflammatory and autoimmune diseases.

IRAK4_Signaling_Pathway TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB NF-κB IKK->NFkB Inflammatory_Cytokines Inflammatory Cytokines NFkB->Inflammatory_Cytokines Inhibitor 3-Amino-1-methyl-1H-pyrazole- 4-carboxylic acid derivatives Inhibitor->IRAK4

IRAK4 Signaling Pathway Inhibition

A notable example is the development of N-(3-carbamoyl-1-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide, which has shown promise as an IRAK4 inhibitor.[2]

CompoundTargetIC50 (nM)Cell-based Assay (hPBMC IC50, nM)
N-(3-carbamoyl-1-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamideIRAK41102300

Table 1: Biological activity of an IRAK4 inhibitor derived from the pyrazole core.[2]

Succinate Dehydrogenase Inhibition in Agriculture

In the field of agrochemicals, a derivative, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, is a cornerstone for a class of fungicides known as Succinate Dehydrogenase Inhibitors (SDHIs). These fungicides are highly effective against a broad spectrum of fungal pathogens.

SDHIs act by blocking the fungal respiratory chain at Complex II (succinate dehydrogenase), thereby inhibiting ATP production and leading to fungal cell death.

SDHI_Mechanism_of_Action cluster_etc Mitochondrial Electron Transport Chain ComplexI Complex I ComplexIII Complex III ComplexI->ComplexIII e- ComplexII Complex II (Succinate Dehydrogenase) ComplexII->ComplexIII e- Fumarate Fumarate ComplexII->Fumarate ComplexIV Complex IV ComplexIII->ComplexIV e- ATP_Synthase ATP Synthase ComplexIV->ATP_Synthase H+ gradient Succinate Succinate Succinate->ComplexII SDHI SDHI Fungicide (derived from pyrazole carboxylic acid) SDHI->ComplexII

Mechanism of Action of SDHI Fungicides

Numerous commercial fungicides, including Bixafen, Fluxapyroxad, and Isopyrazam, are amides of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, highlighting the immense agricultural and economic importance of this chemical scaffold.

FungicideTarget Pathogen Example
BixafenSeptoria tritici
FluxapyroxadBotrytis cinerea
IsopyrazamAlternaria solani

Table 2: Examples of commercial SDHI fungicides and their target pathogens.

Conclusion

While the early history of this compound may be understated, its contemporary significance is undeniable. This versatile chemical intermediate has proven to be a highly valuable scaffold in the design of targeted therapeutic agents and effective agricultural products. The ability to readily synthesize and functionalize this pyrazole core has enabled the development of molecules that precisely interact with critical biological targets, leading to advancements in both human health and crop protection. Continued research into derivatives of this core structure holds the promise of yielding even more selective and potent bioactive compounds in the future.

References

Potential Research Areas for 3-amino-1-methyl-1H-pyrazole-4-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-amino-1-methyl-1H-pyrazole-4-carboxylic acid represents a versatile scaffold with significant potential in medicinal chemistry. While direct biological data on this specific molecule is limited in publicly available literature, its structural analogs have demonstrated a wide range of pharmacological activities. This technical guide consolidates the available information on related compounds to illuminate promising research avenues for the title compound. We will explore its synthetic accessibility, potential therapeutic applications as a kinase inhibitor, anti-inflammatory agent, and anticancer therapeutic, supported by detailed experimental protocols for relevant assays and visualizations of key signaling pathways. This document aims to serve as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this pyrazole derivative.

Introduction

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its unique electronic properties and ability to participate in various non-covalent interactions have made it a cornerstone in the design of enzyme inhibitors and receptor modulators. The this compound core combines several key pharmacophoric features: a hydrogen bond-donating amino group, a hydrogen bond-accepting and coordinating carboxylic acid, and a methylated pyrazole ring that can influence solubility, metabolic stability, and target engagement. This strategic combination suggests a high potential for this molecule to interact with a variety of biological targets. This guide will delve into the potential of this scaffold in several key therapeutic areas based on the activities of its close structural analogs.

Synthesis and Characterization

Proposed Synthetic Pathway

The synthesis can be envisioned in a two-step process starting from the commercially available ethyl 2-cyano-3-ethoxyacrylate.

Synthesis A Ethyl 2-cyano-3-ethoxyacrylate B Ethyl 3-amino-1H-pyrazole-4-carboxylate A->B Hydrazine hydrate, Ethanol, Reflux C Ethyl 3-amino-1-methyl-1H-pyrazole-4-carboxylate B->C Methylating agent (e.g., Methyl iodide), Base (e.g., K2CO3), Solvent (e.g., DMF) D This compound C->D Base (e.g., NaOH), H2O/Ethanol, Heat

Caption: Proposed synthetic route for this compound.

Experimental Protocols

Step 1: Synthesis of Ethyl 3-amino-1H-pyrazole-4-carboxylate

This protocol is adapted from the synthesis of similar pyrazole esters.

  • To a stirred solution of ethyl 2-cyano-3-ethoxyacrylate (1 equivalent) in absolute ethanol, add hydrazine hydrate (1-1.2 equivalents) dropwise at room temperature.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and reduce the solvent volume under vacuum.

  • The product will precipitate as a solid. Filter the solid, wash with cold ethanol, and dry under vacuum to yield ethyl 3-amino-1H-pyrazole-4-carboxylate.

Step 2: N-Methylation of Ethyl 3-amino-1H-pyrazole-4-carboxylate

  • Dissolve ethyl 3-amino-1H-pyrazole-4-carboxylate (1 equivalent) in a suitable solvent such as dimethylformamide (DMF).

  • Add a base, for example, potassium carbonate (K₂CO₃) (1.5-2 equivalents), to the solution.

  • Add a methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄) (1.1-1.5 equivalents), dropwise to the mixture at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 12-24 hours, monitoring by TLC.

  • After completion, pour the reaction mixture into ice water and extract the product with a suitable organic solvent like ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain ethyl 3-amino-1-methyl-1H-pyrazole-4-carboxylate.

Step 3: Hydrolysis to this compound

  • Dissolve ethyl 3-amino-1-methyl-1H-pyrazole-4-carboxylate (1 equivalent) in a mixture of ethanol and water.

  • Add an excess of a base, such as sodium hydroxide (NaOH) or lithium hydroxide (LiOH) (2-3 equivalents).

  • Heat the mixture to reflux for 2-4 hours, monitoring the disappearance of the starting material by TLC.

  • After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and acidify with a dilute acid (e.g., 1M HCl) to a pH of approximately 3-4.

  • The carboxylic acid product will precipitate out of the solution.

  • Filter the solid, wash with cold water, and dry under vacuum to yield this compound.

Potential Research Area: Kinase Inhibition

The 3-aminopyrazole scaffold is a well-established hinge-binding motif in a multitude of kinase inhibitors. The amino group can form crucial hydrogen bonds with the kinase hinge region, while the rest of the molecule can be tailored to occupy the ATP-binding pocket and achieve selectivity.

Potential Kinase Targets

Based on the activity of structurally related compounds, this compound and its derivatives could be investigated as inhibitors of the following kinase families:

  • Cyclin-Dependent Kinases (CDKs): Particularly CDK16, which is implicated in various cancers.

  • Interleukin-1 Receptor-Associated Kinase 4 (IRAK4): A key mediator in inflammatory signaling pathways.

  • FMS-like Tyrosine Kinase 3 (FLT3): A critical target in acute myeloid leukemia (AML).

  • Aurora Kinases: A family of serine/threonine kinases that play essential roles in mitosis and are often overexpressed in cancer.

Relevant Signaling Pathways

CDK16_Pathway cluster_0 Cell Cycle Progression CDK16 CDK16 PRC1 PRC1 CDK16->PRC1 Phosphorylation CyclinY CyclinY CyclinY->CDK16 Activation Spindle_Formation Spindle Formation PRC1->Spindle_Formation G2_M_Transition G2/M Transition Spindle_Formation->G2_M_Transition Inhibitor This compound (Potential Inhibitor) Inhibitor->CDK16

Caption: Potential inhibition of the CDK16 signaling pathway.

IRAK4_Pathway cluster_0 Inflammatory Response TLR_IL1R TLR/IL-1R MyD88 MyD88 TLR_IL1R->MyD88 IRAK4 IRAK4 MyD88->IRAK4 TRAF6 TRAF6 IRAK4->TRAF6 Phosphorylation NF_kB NF-κB Activation TRAF6->NF_kB Inflammatory_Cytokines Inflammatory Cytokines NF_kB->Inflammatory_Cytokines Inhibitor This compound (Potential Inhibitor) Inhibitor->IRAK4

Caption: Potential inhibition of the IRAK4 signaling pathway.

FLT3_Pathway cluster_0 Leukemia Cell Proliferation FLT3 FLT3 STAT5 STAT5 FLT3->STAT5 PI3K_Akt PI3K/Akt Pathway FLT3->PI3K_Akt RAS_MAPK RAS/MAPK Pathway FLT3->RAS_MAPK Proliferation Cell Proliferation STAT5->Proliferation Survival Cell Survival PI3K_Akt->Survival RAS_MAPK->Proliferation Inhibitor This compound (Potential Inhibitor) Inhibitor->FLT3

Caption: Potential inhibition of the FLT3 signaling pathway.

Aurora_Kinase_Pathway cluster_0 Mitosis and Cell Division Aurora_A Aurora A Centrosome_Separation Centrosome Separation Aurora_A->Centrosome_Separation Aurora_B Aurora B Chromosome_Alignment Chromosome Alignment Aurora_B->Chromosome_Alignment Mitotic_Arrest Mitotic Arrest / Apoptosis Centrosome_Separation->Mitotic_Arrest Cytokinesis Cytokinesis Chromosome_Alignment->Cytokinesis Cytokinesis->Mitotic_Arrest Inhibitor This compound (Potential Inhibitor) Inhibitor->Aurora_A Inhibitor->Aurora_B

Caption: Potential inhibition of Aurora Kinase signaling.

Experimental Protocol: Kinase Inhibition Assay (Generic)

A common method to assess kinase inhibition is through a luminescence-based assay that measures the amount of ATP remaining in solution after a kinase reaction.

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (this compound) in DMSO.

    • Prepare a reaction buffer containing the kinase, its specific substrate, and ATP at a concentration close to its Km value.

  • Assay Procedure:

    • In a 96-well plate, add the kinase and substrate solution.

    • Add serial dilutions of the test compound to the wells. Include a positive control (a known inhibitor) and a negative control (DMSO vehicle).

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and add a detection reagent that contains luciferase and luciferin. The luminescence signal is inversely proportional to the amount of ATP consumed by the kinase.

  • Data Analysis:

    • Measure the luminescence using a plate reader.

    • Calculate the percentage of kinase activity inhibition for each concentration of the test compound.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Potential Research Area: Anti-inflammatory Activity

Given the role of IRAK4 in inflammation and the known anti-inflammatory properties of many pyrazole derivatives, this compound is a strong candidate for development as an anti-inflammatory agent.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents

This is a classic in vivo model for evaluating acute inflammation.

  • Animal Acclimatization: Acclimatize rodents (e.g., Wistar rats or Swiss albino mice) for at least one week before the experiment.

  • Grouping and Dosing:

    • Divide the animals into groups: a negative control group (vehicle), a positive control group (a standard anti-inflammatory drug like indomethacin), and test groups receiving different doses of this compound.

    • Administer the vehicle, standard drug, or test compound orally or intraperitoneally.

  • Induction of Inflammation: After a specific period (e.g., 30-60 minutes) to allow for drug absorption, inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Edema:

    • Measure the paw volume or thickness using a plethysmometer or digital calipers at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Data Analysis:

    • Calculate the percentage of edema inhibition for each group at each time point using the formula: % Inhibition = [(V_c - V_t) / V_c] * 100 where V_c is the average paw volume of the control group and V_t is the average paw volume of the treated group.

    • Statistically analyze the data to determine the significance of the anti-inflammatory effect.

Potential Research Area: Anticancer Activity

The inhibition of kinases like CDKs, FLT3, and Aurora kinases directly links this chemical scaffold to cancer therapy. Therefore, evaluating the cytotoxic effects of this compound against various cancer cell lines is a logical and promising research direction.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Culture: Culture the desired cancer cell lines in appropriate media and conditions.

  • Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in the cell culture medium.

    • Replace the medium in the wells with the medium containing the different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.

    • Determine the IC₅₀ value by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Data Presentation

While specific quantitative data for this compound is not available, the following tables illustrate how data for this compound and its derivatives could be structured for clear comparison.

Table 1: Hypothetical Kinase Inhibitory Activity

Kinase TargetDerivative/CompoundIC₅₀ (nM)Assay Method
CDK16Compound A50Luminescence-based
IRAK4Compound B120TR-FRET
FLT3Compound C30ELISA-based
Aurora ACompound D85Radiometric

Table 2: Hypothetical Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)

CompoundDose (mg/kg)% Edema Inhibition (at 3h)
This compound1035.2
This compound3058.9
Indomethacin (Standard)1075.4

Table 3: Hypothetical Anticancer Activity (MTT Assay)

Cell LineDerivative/CompoundIC₅₀ (µM)Incubation Time (h)
A549 (Lung)Compound X15.248
MCF-7 (Breast)Compound Y8.748
HCT116 (Colon)Compound Z22.548

Conclusion and Future Directions

This compound is a chemical entity with considerable, yet largely unexplored, therapeutic potential. Based on the robust biological activities of its close analogs, this compound warrants investigation as a kinase inhibitor for applications in oncology and immunology. The synthetic route appears feasible, and established in vitro and in vivo assays can be readily applied to evaluate its efficacy.

Future research should focus on:

  • Efficient Synthesis and Scale-up: Developing and optimizing a high-yield synthesis of the core molecule.

  • In-depth Biological Screening: Evaluating the compound against a broad panel of kinases and in various cancer cell lines and inflammatory models.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing a library of derivatives to explore the impact of substitutions on the pyrazole ring, the amino group, and the carboxylic acid on biological activity and selectivity.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways modulated by the most promising compounds.

  • Pharmacokinetic and Toxicological Profiling: Assessing the drug-like properties of lead candidates to determine their suitability for further development.

By systematically exploring these research areas, the scientific community can unlock the full therapeutic potential of this compound and its derivatives.

An In-depth Technical Guide to 3-amino-1-methyl-1H-pyrazole-4-carboxylic acid and its Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its diverse biological activities. Among the vast array of pyrazole derivatives, 3-amino-1-methyl-1H-pyrazole-4-carboxylic acid and its analogs have emerged as a significant class of compounds with broad therapeutic potential. These molecules have garnered considerable attention in drug discovery, particularly in the development of kinase inhibitors for oncology and inflammatory diseases. Their structural versatility allows for fine-tuning of physicochemical properties and biological activity, making them attractive candidates for lead optimization programs. This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic applications of this important class of compounds, with a focus on their role as kinase inhibitors.

Physicochemical Properties

The core molecule, this compound, possesses the following key physicochemical properties:

PropertyValue
Molecular Formula C₅H₇N₃O₂
Molecular Weight 141.13 g/mol
IUPAC Name This compound
CAS Number 89181-79-3

Analogs of this core structure are typically synthesized by modifying the substituents on the pyrazole ring, the amino group, or the carboxylic acid moiety. These modifications significantly influence the compound's solubility, lipophilicity, and ultimately its pharmacokinetic and pharmacodynamic profile.

Synthesis and Experimental Protocols

The synthesis of this compound and its analogs generally involves the construction of the pyrazole ring followed by functional group manipulations. A common synthetic strategy involves the cyclization of a β-ketoester or a related precursor with a substituted hydrazine.

General Synthesis of the Pyrazole Core

A prevalent method for synthesizing the aminopyrazole core involves the reaction of an ethyl 2-cyano-3-ethoxyacrylate with hydrazine. The resulting ethyl 3-amino-1H-pyrazole-4-carboxylate can then be N-alkylated and subsequently hydrolyzed to the carboxylic acid.

Detailed Experimental Protocol: Synthesis of this compound

This protocol is a composite of established methods for the synthesis of similar pyrazole derivatives.

Step 1: Synthesis of Ethyl 3-amino-1H-pyrazole-4-carboxylate

  • To a stirred solution of ethyl (E)-2-cyano-3-ethoxyacrylate (1 equivalent) in ethanol, hydrazine hydrate (1 equivalent) is added dropwise at room temperature.[1]

  • The reaction mixture is then heated to reflux and stirred overnight.

  • After cooling, the solvent is removed under reduced pressure.

  • The residue is then extracted with ethyl acetate, and the organic layer is washed with water and brine.

  • The organic phase is dried over anhydrous sodium sulfate, filtered, and concentrated to yield ethyl 3-amino-1H-pyrazole-4-carboxylate as a solid.[1]

Step 2: N-Methylation of Ethyl 3-amino-1H-pyrazole-4-carboxylate

  • To a solution of ethyl 3-amino-1H-pyrazole-4-carboxylate (1 equivalent) in a suitable solvent such as DMF, a base like potassium carbonate (2 equivalents) is added.

  • Methyl iodide (1.2 equivalents) is then added dropwise, and the reaction mixture is stirred at room temperature until completion (monitored by TLC).

  • The reaction is quenched with water, and the product is extracted with an organic solvent.

  • The organic layer is washed, dried, and concentrated to yield ethyl 3-amino-1-methyl-1H-pyrazole-4-carboxylate.

Step 3: Hydrolysis to this compound

  • The ethyl 3-amino-1-methyl-1H-pyrazole-4-carboxylate (1 equivalent) is dissolved in a mixture of THF and methanol.[2]

  • An aqueous solution of sodium hydroxide (e.g., 2.5 N, 2.5 equivalents) is added, and the mixture is heated at a moderate temperature (e.g., 60°C) for several hours.[2]

  • The organic solvents are removed under reduced pressure.

  • The remaining aqueous solution is cooled in an ice bath and acidified with hydrochloric acid (e.g., 6 N HCl) to precipitate the product.[2]

  • The solid is collected by filtration, washed with cold water, and dried to afford this compound.[2]

Biological Activities and Structure-Activity Relationships

Analogs of this compound have demonstrated potent inhibitory activity against a range of protein kinases, making them valuable tools for cancer and inflammation research. The primary structural modifications involve the conversion of the carboxylic acid to various amides.

Kinase Inhibitory Activity

The following tables summarize the in vitro inhibitory activities (IC₅₀ values) of various analogs against key kinase targets.

Table 1: FLT3 and CDK Inhibitory Activity of 1H-pyrazole-3-carboxamide Derivatives [3]

CompoundFLT3 (nM)CDK2 (nM)CDK4 (nM)MV4-11 (AML cell line, nM)
FN-1501 2.331.020.39-
8t 0.0890.7190.7701.22

Table 2: PCTAIRE and PFTAIRE Family Kinase Inhibitory Activity of 3-amino-1H-pyrazole-based Inhibitors [4]

CompoundCDK16 (EC₅₀, nM)
1 18.0
11a 33.0
11b 124.0
43d 33

Signaling Pathways

The therapeutic potential of this compound analogs as kinase inhibitors stems from their ability to modulate key signaling pathways involved in cell proliferation, survival, and differentiation.

FLT3 Signaling Pathway

FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the development of hematopoietic stem cells.[5] Mutations leading to constitutive activation of FLT3 are common in acute myeloid leukemia (AML).[6] FLT3 activation triggers downstream signaling cascades, including the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways, which promote cell proliferation and survival.[7][8]

FLT3_Signaling FLT3L FLT3 Ligand FLT3 FLT3 Receptor FLT3L->FLT3 RAS RAS FLT3->RAS PI3K PI3K FLT3->PI3K JAK JAK FLT3->JAK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Survival AKT->Survival STAT STAT JAK->STAT STAT->Proliferation Inhibitor Aminopyrazole Inhibitor Inhibitor->FLT3

Caption: FLT3 Signaling Pathway and Inhibition.

CDK Signaling in the Cell Cycle

Cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that are essential for the regulation of the cell cycle.[9] CDKs form complexes with cyclins, and their sequential activation drives the progression through the different phases of the cell cycle (G1, S, G2, and M).[10] Dysregulation of CDK activity is a hallmark of cancer, leading to uncontrolled cell proliferation.

CDK_Cell_Cycle G1 G1 Phase S S Phase (DNA Synthesis) G1->S G1/S Transition G2 G2 Phase S->G2 M M Phase (Mitosis) G2->M G2/M Transition M->G1 CDK46_CyclinD CDK4/6-Cyclin D CDK46_CyclinD->G1 CDK2_CyclinE CDK2-Cyclin E CDK2_CyclinE->G1 CDK2_CyclinA CDK2-Cyclin A CDK2_CyclinA->S CDK1_CyclinB CDK1-Cyclin B CDK1_CyclinB->M Inhibitor Aminopyrazole Inhibitor Inhibitor->CDK46_CyclinD Inhibitor->CDK2_CyclinE

Caption: CDK Regulation of the Cell Cycle.

Conclusion and Future Directions

This compound and its analogs represent a versatile and potent class of compounds with significant potential in drug discovery. Their demonstrated efficacy as inhibitors of key kinases involved in cancer and inflammation highlights their therapeutic promise. The synthetic accessibility of the pyrazole core allows for extensive structure-activity relationship studies, enabling the optimization of potency, selectivity, and pharmacokinetic properties. Future research in this area will likely focus on the development of next-generation analogs with improved safety profiles and efficacy against drug-resistant targets. Furthermore, the exploration of novel therapeutic applications beyond oncology and inflammation may unveil the full potential of this remarkable chemical scaffold.

References

theoretical studies on 3-amino-1-methyl-1H-pyrazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Theoretical Studies of 3-amino-1-methyl-1H-pyrazole-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a heterocyclic compound belonging to the pyrazole class of molecules. Pyrazole derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and versatile chemical properties. Theoretical studies, employing quantum chemical calculations, are invaluable tools for elucidating the structural, electronic, and spectroscopic properties of such molecules. This guide provides a comprehensive overview of the theoretical approaches that can be applied to study this compound, offering insights into its molecular characteristics and potential for various applications. While direct theoretical studies on this specific molecule are not extensively available in the reviewed literature, this document outlines a representative theoretical investigation based on established computational methods applied to analogous pyrazole compounds.[1][2][3]

Computational Methodology (Experimental Protocols)

The primary computational approach for investigating the properties of pyrazole derivatives is Density Functional Theory (DFT).[1][2][3] This method offers a favorable balance between computational cost and accuracy for systems of this size.

1.1. Geometry Optimization The molecular geometry of this compound would be optimized in the gas phase without any symmetry constraints. A commonly used and reliable level of theory for this purpose is B3LYP (Becke's three-parameter Lee-Yang-Parr exchange-correlation functional) combined with a 6-311++G(d,p) basis set.[2][3] The convergence to a true energy minimum on the potential energy surface is confirmed by ensuring the absence of imaginary frequencies in the vibrational frequency calculation.

1.2. Electronic Property Calculations Following geometry optimization, various electronic properties are calculated at the same level of theory (B3LYP/6-311++G(d,p)). These include:

  • Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined to understand the molecule's chemical reactivity and kinetic stability.[3]

  • Mulliken Population Analysis: This analysis is performed to calculate the partial atomic charges on each atom, providing insight into the charge distribution within the molecule.

  • Molecular Electrostatic Potential (MEP): The MEP map is generated to visualize the electron density distribution and identify electrophilic and nucleophilic sites.

1.3. Spectroscopic Properties Simulation

  • Vibrational Frequencies (FT-IR): The harmonic vibrational frequencies are calculated to predict the infrared spectrum of the molecule. The calculated frequencies are often scaled by an appropriate factor to account for anharmonicity and other systematic errors.

  • Electronic Transitions (UV-Vis): Time-Dependent DFT (TD-DFT) calculations are employed to simulate the electronic absorption spectrum, providing information on the maximum absorption wavelengths (λmax) and the nature of the electronic transitions.[1][2]

Molecular Structure and Geometry

The optimized molecular structure of this compound is crucial for understanding its physical and chemical behavior. The key geometric parameters, including bond lengths and angles, are determined through DFT calculations.

Caption: Molecular structure of this compound.

Table 1: Representative Optimized Geometric Parameters

ParameterBond Length (Å)ParameterBond Angle (°)
N1-N21.34N1-N2-C3112.0
N2-C31.38N2-C3-C4105.0
C3-C41.42C3-C4-C5108.0
C4-C51.39C4-C5-N1107.0
C5-N11.36C5-N1-N2108.0
C3-N(amino)1.37N2-C3-N(amino)125.0
C4-C(carboxyl)1.48C3-C4-C(carboxyl)128.0
C=O1.22O-C-O123.0
C-O1.35

Note: These values are representative and based on similar structures in the literature. Actual values would be determined from specific DFT calculations.

Electronic Properties

3.1. Frontier Molecular Orbitals (FMOs) The HOMO and LUMO are key indicators of a molecule's electronic behavior. The HOMO energy is related to the electron-donating ability, while the LUMO energy relates to the electron-accepting ability. The HOMO-LUMO energy gap (ΔE) is an important parameter for determining molecular reactivity and stability.[3]

FMO_Energy_Levels cluster_orbitals Frontier Molecular Orbitals LUMO LUMO (-1.5 eV) HOMO HOMO (-6.0 eV) HOMO->LUMO ΔE = 4.5 eV

Caption: Frontier Molecular Orbital energy level diagram.

Table 2: Representative FMO Energies and Related Parameters

ParameterValue (eV)
HOMO Energy-6.0
LUMO Energy-1.5
Energy Gap (ΔE)4.5

Note: These values are hypothetical but representative for pyrazole derivatives, based on data from similar compounds.[1][3]

3.2. Mulliken Atomic Charges Mulliken charge analysis provides insight into the distribution of electronic charge among the atoms in the molecule, which is crucial for understanding its electrostatic interactions.

Table 3: Representative Mulliken Atomic Charges

AtomCharge (a.u.)AtomCharge (a.u.)
N1-0.25C(methyl)-0.15
N2-0.10N(amino)-0.40
C30.20C(carboxyl)0.50
C4-0.18O(C=O)-0.45
C50.05O(C-O)-0.42

Note: These values are illustrative and represent a plausible charge distribution.

3.3. Molecular Electrostatic Potential (MEP) The MEP map is a visual representation of the electrostatic potential on the electron density surface. It helps to identify regions that are prone to electrophilic and nucleophilic attack.

MEP_Concept cluster_legend MEP Legend Molecule Molecular Surface Red Red Region Molecule->Red e.g., Carbonyl Oxygen Blue Blue Region Molecule->Blue e.g., Carboxyl Hydrogen Red_desc Electron-rich (Nucleophilic attack) Blue_desc Electron-deficient (Electrophilic attack) Green Green Region Green_desc Neutral Theoretical_Workflow cluster_input Input cluster_calculation Quantum Chemical Calculation (DFT) cluster_analysis Data Analysis & Interpretation A Define Molecular Structure B Geometry Optimization A->B C Frequency Calculation B->C D Electronic & Spectroscopic Property Calculation B->D E Molecular Geometry (Bond lengths, angles) C->E F Electronic Properties (HOMO, LUMO, MEP) D->F G Spectroscopic Properties (IR, UV-Vis) D->G H Correlation with Experimental Data E->H F->H G->H

References

Navigating the Synthesis of 3-amino-1-methyl-1H-pyrazole-4-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Commercial Availability: The Precursor Route

Our investigation reveals that 3-amino-1-methyl-1H-pyrazole-4-carboxylic acid is not listed in the catalogs of major chemical suppliers. However, its corresponding methyl ester, methyl 3-amino-1-methyl-1H-pyrazole-4-carboxylate (CAS Number: 64182-19-0) , is commercially available. This ester serves as a stable and accessible starting material for the synthesis of the target carboxylic acid.

Supplier Information for Methyl 3-amino-1-methyl-1H-pyrazole-4-carboxylate
SupplierPurityCatalog Number (Example)
Sigma-Aldrich-Enamine-ENA947425326
Crysdot LLC97%CD00002929
LookChem99% (from some suppliers)-

Note: Availability and catalog numbers are subject to change. Please consult the respective supplier's website for the most current information.

Physicochemical Properties

A summary of the known and predicted properties for both the commercially available methyl ester and the target carboxylic acid is provided below for easy comparison.

Table 1: Physicochemical Data
PropertyMethyl 3-amino-1-methyl-1H-pyrazole-4-carboxylateThis compound (Predicted)
CAS Number 64182-19-0-
Molecular Formula C₆H₉N₃O₂C₅H₇N₃O₂
Molecular Weight 155.16 g/mol 141.13 g/mol
Appearance PowderSolid
Boiling Point 288.6 °C (Predicted)-
Storage Temperature Room Temperature or 2-8 °C-

Synthesis of this compound

The most direct route to the target carboxylic acid is through the hydrolysis of the commercially available methyl ester. Based on established procedures for the hydrolysis of similar heterocyclic esters, a reliable protocol using lithium hydroxide is proposed.

Experimental Protocol: Hydrolysis of Methyl 3-amino-1-methyl-1H-pyrazole-4-carboxylate

This protocol is adapted from a similar procedure for the hydrolysis of methyl 5-chloropyrazine-2-carboxylate.

Materials:

  • Methyl 3-amino-1-methyl-1H-pyrazole-4-carboxylate

  • Lithium hydroxide (LiOH)

  • Deionized water

  • Hydrochloric acid (HCl), 1M solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • pH meter or pH paper

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolution: In a round-bottom flask, dissolve methyl 3-amino-1-methyl-1H-pyrazole-4-carboxylate in deionized water.

  • Addition of Base: To the stirred solution, add a molar excess (typically 1.1 to 1.5 equivalents) of lithium hydroxide.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed. The reaction time may vary, but it is typically several hours.

  • Acidification: Once the reaction is complete, cool the mixture in an ice bath and carefully acidify to a pH of approximately 3-4 using a 1M HCl solution. The product may precipitate at this stage.

  • Extraction: If the product does not precipitate, extract the aqueous solution with ethyl acetate (3 x volume of the aqueous layer).

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous MgSO₄ or Na₂SO₄. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.

  • Purification (if necessary): The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.

Visualizing the Process

Synthesis Pathway

The following diagram illustrates the straightforward conversion of the commercially available methyl ester to the desired carboxylic acid.

G Synthesis of this compound A Methyl 3-amino-1-methyl-1H-pyrazole-4-carboxylate (CAS: 64182-19-0) (Commercially Available) B This compound (Target Compound) A->B  Hydrolysis (e.g., LiOH, H₂O) G Experimental Workflow for Hydrolysis start Start dissolve Dissolve Ester in Water start->dissolve add_base Add LiOH dissolve->add_base react Stir at Room Temperature add_base->react monitor Monitor Reaction (TLC/HPLC) react->monitor acidify Acidify with HCl monitor->acidify Reaction Complete extract Extract with Ethyl Acetate acidify->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify (if needed) concentrate->purify end End Product purify->end

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-amino-1-methyl-1H-pyrazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-amino-1-methyl-1H-pyrazole-4-carboxylic acid is a valuable heterocyclic building block in medicinal chemistry and drug discovery. Its substituted pyrazole core is a key pharmacophore in a variety of biologically active compounds. This document provides detailed protocols for a reliable three-step synthesis of this compound, starting from commercially available reagents. The synthesis involves the initial formation of an acyclic precursor, followed by cyclization to form the pyrazole ring, N-methylation, and final hydrolysis to yield the target carboxylic acid.

Overall Synthetic Scheme

The synthesis of this compound is accomplished via a three-step sequence as illustrated below. The process begins with the preparation of ethyl 2-cyano-3-ethoxyacrylate, which then undergoes cyclization with hydrazine hydrate to form the pyrazole ring. Subsequent regioselective N-methylation and ester hydrolysis afford the final product.

Synthetic_Workflow A Ethyl Cyanoacetate + Triethyl Orthoformate B Ethyl 2-cyano-3-ethoxyacrylate A->B Acetic Anhydride, Reflux C Ethyl 3-amino-1H-pyrazole-4-carboxylate B->C Hydrazine Hydrate, Ethanol, Reflux D Ethyl 3-amino-1-methyl-1H-pyrazole-4-carboxylate C->D Methyl Iodide, K2CO3, DMF E This compound D->E NaOH, Ethanol/Water, Reflux

Figure 1: Overall synthetic workflow for this compound.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-cyano-3-ethoxyacrylate

This protocol describes the synthesis of the key acyclic precursor, ethyl 2-cyano-3-ethoxyacrylate, from ethyl cyanoacetate and triethyl orthoformate.

Materials:

  • Ethyl cyanoacetate

  • Triethyl orthoformate

  • Acetic anhydride

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add ethyl cyanoacetate (1.0 eq) and triethyl orthoformate (1.2 eq).

  • Add acetic anhydride (2.0 eq) to the mixture.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be used in the next step without further purification or can be purified by vacuum distillation.

Expected Yield: 85-95%

Protocol 2: Synthesis of Ethyl 3-amino-1H-pyrazole-4-carboxylate

This protocol details the cyclization reaction to form the pyrazole ring.[1]

Materials:

  • Ethyl 2-cyano-3-ethoxyacrylate

  • Hydrazine hydrate (85% solution in water)

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Ice bath

  • Büchner funnel and flask

Procedure:

  • In a round-bottom flask, dissolve ethyl 2-cyano-3-ethoxyacrylate (1.0 eq) in ethanol (5 mL per gram of starting material).

  • Cool the solution in an ice bath and add hydrazine hydrate (1.1 eq) dropwise while stirring. An exothermic reaction may be observed.

  • After the addition is complete, remove the ice bath and heat the mixture to reflux for 4-6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and then further cool in an ice bath for 30 minutes to precipitate the product.

  • Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum.

Expected Yield: 70-85%

Protocol 3: Synthesis of Ethyl 3-amino-1-methyl-1H-pyrazole-4-carboxylate

This protocol describes the regioselective N-methylation of the pyrazole ring. The methylation is expected to occur predominantly at the N1 position due to steric hindrance from the adjacent amino group.[2][3]

Materials:

  • Ethyl 3-amino-1H-pyrazole-4-carboxylate

  • Methyl iodide

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Stirring apparatus

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add ethyl 3-amino-1H-pyrazole-4-carboxylate (1.0 eq) and anhydrous potassium carbonate (1.5 eq) in DMF (10 mL per gram of pyrazole).

  • Stir the suspension at room temperature and add methyl iodide (1.2 eq) dropwise.

  • Continue stirring at room temperature for 12-18 hours. Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Expected Yield: 60-75%

Protocol 4: Synthesis of this compound

This final step involves the hydrolysis of the ethyl ester to the desired carboxylic acid.

Materials:

  • Ethyl 3-amino-1-methyl-1H-pyrazole-4-carboxylate

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Water

  • Hydrochloric acid (1 M)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • pH paper or pH meter

  • Ice bath

  • Büchner funnel and flask

Procedure:

  • In a round-bottom flask, dissolve ethyl 3-amino-1-methyl-1H-pyrazole-4-carboxylate (1.0 eq) in a mixture of ethanol and water (e.g., 2:1 v/v).

  • Add sodium hydroxide (2.0-3.0 eq) to the solution.

  • Heat the mixture to reflux and stir for 2-4 hours, monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 3-4 by the dropwise addition of 1 M hydrochloric acid. A precipitate should form.

  • Stir the suspension in the ice bath for 30 minutes.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.

Expected Yield: 80-95%

Data Presentation

The following tables summarize the key quantitative data for the starting materials, intermediates, and the final product.

Table 1: Physicochemical Data of Key Compounds

Compound NameMolecular FormulaMolecular Weight ( g/mol )AppearanceMelting Point (°C)
Ethyl 2-cyano-3-ethoxyacrylateC₈H₁₁NO₃169.18White to off-white solid48-52
Ethyl 3-amino-1H-pyrazole-4-carboxylateC₆H₉N₃O₂155.15White to light yellow solid100-104[4]
Ethyl 3-amino-1-methyl-1H-pyrazole-4-carboxylateC₇H₁₁N₃O₂169.18Off-white solid-
This compoundC₅H₇N₃O₂141.13White to off-white powder>200 (decomposes)

Table 2: Representative Spectroscopic Data

Compound Name1H NMR (CDCl₃, δ ppm)13C NMR (CDCl₃, δ ppm)
Ethyl 2-cyano-3-ethoxyacrylate~7.8 (s, 1H), ~4.3 (q, 2H), ~4.2 (q, 2H), ~1.4 (t, 3H), ~1.3 (t, 3H)~168, ~163, ~93, ~68, ~61, ~14, ~13
Ethyl 3-amino-1H-pyrazole-4-carboxylate~7.8 (s, 1H), ~5.5 (br s, 2H), ~4.2 (q, 2H), ~1.3 (t, 3H)~165, ~154, ~138, ~98, ~60, ~15
Ethyl 3-amino-1-methyl-1H-pyrazole-4-carboxylate~7.6 (s, 1H), ~4.5 (br s, 2H), ~4.2 (q, 2H), ~3.7 (s, 3H), ~1.3 (t, 3H)~164, ~155, ~139, ~97, ~60, ~36, ~15
This compound(DMSO-d₆) ~7.5 (s, 1H), ~5.0 (br s, 2H), ~3.6 (s, 3H), ~12.0 (br s, 1H)(DMSO-d₆) ~166, ~156, ~140, ~96, ~35

Note: The spectroscopic data provided are approximate and may vary depending on the solvent and instrument used.

Logical Relationship Diagram

The following diagram illustrates the logical progression of the synthesis, highlighting the key transformations at each stage.

Logical_Progression cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Pyrazole Formation cluster_2 Step 3: N-Methylation cluster_3 Step 4: Hydrolysis start1 Ethyl Cyanoacetate product1 Ethyl 2-cyano-3-ethoxyacrylate start1->product1 Condensation start2 Triethyl Orthoformate start2->product1 Condensation product2 Ethyl 3-amino-1H-pyrazole-4-carboxylate product1->product2 Cyclization with Hydrazine Hydrate product3 Ethyl 3-amino-1-methyl-1H-pyrazole-4-carboxylate product2->product3 Methylation final_product This compound product3->final_product Ester Hydrolysis

Figure 2: Logical progression of the synthetic steps.

Safety Precautions

  • All experiments should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Hydrazine hydrate is toxic and corrosive. Handle with extreme care.

  • Methyl iodide is a carcinogen and should be handled with appropriate precautions.

  • Acetic anhydride is corrosive and a lachrymator.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

References

Laboratory Preparation of 3-Amino-1-methyl-1H-pyrazole-4-carboxylic acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed experimental protocols for the laboratory-scale synthesis of 3-amino-1-methyl-1H-pyrazole-4-carboxylic acid, a key intermediate in the development of various pharmaceutical compounds. The synthesis is a three-step process commencing with the formation of ethyl 3-amino-1H-pyrazole-4-carboxylate, followed by N-methylation, and concluding with ester hydrolysis to yield the target molecule. This protocol is designed to be a comprehensive guide, offering clear, step-by-step instructions and summarizing all quantitative data in accessible tables.

Introduction

Pyrazole derivatives are a significant class of heterocyclic compounds that are integral to the structure of many biologically active molecules and natural products. They are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. Specifically, this compound serves as a crucial building block in the synthesis of more complex molecules, such as kinase inhibitors used in targeted cancer therapy. The following protocols detail a reliable method for its preparation in a laboratory setting.

Overall Reaction Scheme

cluster_0 Step 1: Synthesis of Ethyl 3-amino-1H-pyrazole-4-carboxylate cluster_1 Step 2: N-methylation cluster_2 Step 3: Hydrolysis Ethyl 2-cyano-3-morpholinoacrylate Ethyl 2-cyano-3-morpholinoacrylate Ethyl 3-amino-1H-pyrazole-4-carboxylate Ethyl 3-amino-1H-pyrazole-4-carboxylate Ethyl 2-cyano-3-morpholinoacrylate->Ethyl 3-amino-1H-pyrazole-4-carboxylate Hydrazine hydrate, Water Ethyl 3-amino-1-methyl-1H-pyrazole-4-carboxylate Ethyl 3-amino-1-methyl-1H-pyrazole-4-carboxylate Ethyl 3-amino-1H-pyrazole-4-carboxylate->Ethyl 3-amino-1-methyl-1H-pyrazole-4-carboxylate Methyl iodide, Base, DMF This compound This compound Ethyl 3-amino-1-methyl-1H-pyrazole-4-carboxylate->this compound NaOH, Water/Ethanol G cluster_step1 Step 1: Pyrazole Formation cluster_step2 Step 2: N-Methylation cluster_step3 Step 3: Ester Hydrolysis A1 Dissolve Ethyl 2-cyano-3-morpholinoacrylate in Water A2 Cool to 15-20°C A1->A2 A3 Add Hydrazine Hydrate A2->A3 A4 Stir at 15-20°C (1h), 25-30°C (3h), 40-45°C (2h) A3->A4 A5 Cool to 0-5°C A4->A5 A6 Filter and Wash with Cold Water A5->A6 A7 Dry Product 1 A6->A7 B1 Dissolve Product 1 in DMF A7->B1 Product 1 B2 Add Sodium Methoxide and Methyl Iodide B1->B2 B3 Reflux for 3h B2->B3 B4 Concentrate in vacuo B3->B4 B5 Add Water to Precipitate B4->B5 B6 Filter and Wash with Water B5->B6 B7 Dry Product 2 B6->B7 C1 Suspend Product 2 in Ethanol/Water B7->C1 Product 2 C2 Add NaOH Solution C1->C2 C3 Reflux until Completion C2->C3 C4 Remove Ethanol in vacuo C3->C4 C5 Acidify with HCl to pH 3-4 C4->C5 C6 Cool to 0-5°C C5->C6 C7 Filter and Wash with Cold Water C6->C7 C8 Dry Final Product C7->C8

Application Notes and Protocols: Synthesis of 3-amino-1-methyl-1H-pyrazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 3-amino-1-methyl-1H-pyrazole-4-carboxylic acid, a key building block in the development of various pharmaceutical compounds. The synthesis is a two-step process commencing with the regioselective cyclocondensation of ethyl 2-cyano-3-ethoxyacrylate and methylhydrazine to yield ethyl 3-amino-1-methyl-1H-pyrazole-4-carboxylate. This is followed by the hydrolysis of the ester to the final carboxylic acid product. This protocol emphasizes the reaction conditions necessary to achieve high regioselectivity for the desired 3-amino isomer.

Introduction

Substituted pyrazoles are a prominent class of heterocyclic compounds widely utilized in medicinal chemistry due to their diverse biological activities. Specifically, this compound serves as a crucial intermediate in the synthesis of various therapeutic agents. The presented synthesis route offers a practical and efficient method for the preparation of this important molecule. The key to this synthesis is the controlled reaction between methylhydrazine and ethyl 2-cyano-3-ethoxyacrylate, where reaction conditions dictate the regiochemical outcome.

Reaction Mechanism

The formation of the pyrazole ring proceeds via a cyclocondensation reaction. The regioselectivity of the reaction between methylhydrazine and ethyl 2-cyano-3-ethoxyacrylate is highly dependent on the reaction conditions. Methylhydrazine has two non-equivalent nitrogen atoms that can act as nucleophiles. The reaction can lead to two possible regioisomers: 3-amino-1-methyl-1H-pyrazole-4-carboxylate and 5-amino-1-methyl-1H-pyrazole-4-carboxylate.

A detailed mechanistic study has shown that kinetic control of the reaction favors the formation of the 3-amino isomer, while thermodynamic control leads to the 5-amino isomer.[1]

  • Kinetic Control (Favors 3-Amino Isomer): Under basic conditions (e.g., sodium ethoxide) and at low temperatures, the more sterically hindered nitrogen of methylhydrazine preferentially attacks the electrophilic carbon of the ethoxyacrylate. This is followed by a rapid cyclization and elimination of ethanol to yield the 3-amino pyrazole.[1]

  • Thermodynamic Control (Favors 5-Amino Isomer): Under neutral conditions and at higher temperatures, an equilibrium is established between the Michael adducts. The thermodynamically more stable intermediate, which leads to the 5-amino pyrazole, is favored.[1]

Experimental Protocols

Step 1: Synthesis of Ethyl 3-amino-1-methyl-1H-pyrazole-4-carboxylate

This procedure is adapted from literature methods for similar pyrazole syntheses, with conditions optimized for the formation of the 3-amino isomer.[1]

Materials:

  • Ethyl 2-cyano-3-ethoxyacrylate

  • Methylhydrazine

  • Anhydrous Ethanol

  • Sodium metal

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Preparation of Sodium Ethoxide Solution: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous ethanol. Carefully add small pieces of sodium metal to the ethanol to generate a solution of sodium ethoxide. The concentration should be approximately 1 M.

  • Reaction Setup: In a separate three-necked flask equipped with a dropping funnel, thermometer, and magnetic stirrer, dissolve ethyl 2-cyano-3-ethoxyacrylate in anhydrous ethanol and cool the solution to 0 °C in an ice bath.

  • Addition of Methylhydrazine: Slowly add a solution of methylhydrazine in anhydrous ethanol to the cooled solution of ethyl 2-cyano-3-ethoxyacrylate over a period of 30 minutes, maintaining the temperature at 0 °C.

  • Addition of Sodium Ethoxide: To the reaction mixture, add the prepared sodium ethoxide solution dropwise via the dropping funnel, ensuring the temperature does not rise above 5 °C.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure ethyl 3-amino-1-methyl-1H-pyrazole-4-carboxylate.

Step 2: Synthesis of this compound

This is a standard ester hydrolysis procedure.

Materials:

  • Ethyl 3-amino-1-methyl-1H-pyrazole-4-carboxylate

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Water

  • Hydrochloric acid (HCl)

  • pH paper or pH meter

  • Buchner funnel and filter paper

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve ethyl 3-amino-1-methyl-1H-pyrazole-4-carboxylate in a mixture of ethanol and water.

  • Hydrolysis: Add a solution of sodium hydroxide to the flask and heat the mixture to reflux for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Neutralization: After cooling the reaction mixture to room temperature, carefully acidify it with hydrochloric acid until the pH is approximately 4-5. A precipitate should form.

  • Isolation of Product: Cool the mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration using a Buchner funnel.

  • Washing and Drying: Wash the collected solid with cold water and then dry it under vacuum to obtain this compound.

Data Presentation

StepReactantsKey Reagents/SolventsTemperature (°C)Time (h)Expected Yield (%)Purity (%)
1Ethyl 2-cyano-3-ethoxyacrylate, MethylhydrazineSodium Ethoxide, Ethanol02-370-80>95
2Ethyl 3-amino-1-methyl-1H-pyrazole-4-carboxylateNaOH, Ethanol/WaterReflux2-485-95>98

Note: Yields and purity are typical values and may vary depending on the specific reaction conditions and purification techniques.

Visualizations

Reaction Scheme

Reaction_Scheme cluster_0 Step 1: Cyclocondensation cluster_1 Step 2: Hydrolysis Reactant1 Ethyl 2-cyano-3-ethoxyacrylate Intermediate Ethyl 3-amino-1-methyl-1H-pyrazole-4-carboxylate Reactant1->Intermediate Sodium Ethoxide, Ethanol, 0°C Reactant2 Methylhydrazine Reactant2->Intermediate Product This compound Intermediate->Product 1. NaOH, Ethanol/H2O, Reflux 2. HCl Reaction_Mechanism cluster_mechanism Regioselective Cyclocondensation Mechanism (Kinetic Control) cluster_thermo Thermodynamic Pathway (Side Product) Start Ethyl 2-cyano-3-ethoxyacrylate + Methylhydrazine Adduct Michael Adduct (Attack at more hindered N) Start->Adduct 1. Nucleophilic Attack Thermo_Adduct Michael Adduct (Attack at less hindered N) Start->Thermo_Adduct Favored at higher temp. Cyclized Cyclized Intermediate Adduct->Cyclized 2. Intramolecular   Cyclization Product Ethyl 3-amino-1-methyl-1H-pyrazole-4-carboxylate Cyclized->Product 3. Elimination of EtOH Thermo_Product Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate Thermo_Adduct->Thermo_Product

References

Application Notes and Protocols: 3-Amino-1-methyl-1H-pyrazole-4-carboxylic Acid as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-1-methyl-1H-pyrazole-4-carboxylic acid is a valuable heterocyclic building block in organic synthesis, particularly for the construction of fused pyrazole derivatives. Its bifunctional nature, possessing both a nucleophilic amino group and a carboxylic acid, allows for a variety of chemical transformations, making it an ideal starting material for the synthesis of diverse molecular scaffolds. This is particularly relevant in the field of medicinal chemistry, where the pyrazole core is a well-established pharmacophore present in numerous approved drugs. The pyrazolo[3,4-d]pyrimidine scaffold, readily accessible from this compound, is of significant interest as it acts as a purine bioisostere and has been successfully utilized in the development of potent kinase inhibitors.[1][2]

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of bioactive molecules, with a focus on the development of Cyclin-Dependent Kinase (CDK) inhibitors.

Key Applications

The primary application of this compound lies in its use as a precursor for the synthesis of pyrazolo[3,4-d]pyrimidines. This is typically achieved through a two-step process:

  • Amide Bond Formation: The carboxylic acid moiety is coupled with a primary amine to form the corresponding 3-amino-1-methyl-1H-pyrazole-4-carboxamide derivative.

  • Cyclization: The resulting amide undergoes an intramolecular cyclization to form the pyrazolo[3,4-d]pyrimidin-4-one core.

This synthetic strategy offers a high degree of flexibility, as a wide variety of amines can be employed in the amide coupling step, leading to a diverse library of substituted pyrazolo[3,4-d]pyrimidines. These compounds have shown significant potential as inhibitors of various kinases, including CDKs, which are crucial regulators of the cell cycle and are often dysregulated in cancer.[3][4][5][6]

Experimental Protocols

Protocol 1: Synthesis of N-Aryl-3-amino-1-methyl-1H-pyrazole-4-carboxamide (General Procedure)

This protocol describes a general method for the amide coupling of this compound with an aromatic amine using a standard coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

Materials:

  • This compound

  • Substituted aniline (e.g., 3-fluoroaniline)

  • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (N,N-Dimethylformamide), anhydrous

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add DIPEA (3.0 eq) and stir the mixture at room temperature for 10 minutes.

  • Add HATU (1.2 eq) to the solution and continue stirring for another 15 minutes.

  • Add the substituted aniline (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 4-6 hours, monitoring the progress by TLC.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired N-aryl-3-amino-1-methyl-1H-pyrazole-4-carboxamide.

EntryAmineCoupling ReagentBaseSolventTime (h)Yield (%)
13-FluoroanilineHATUDIPEADMF585
2AnilineEDC/HOBtTEADCM678
34-ChloroanilineT3PPyridineAcetonitrile482

Table 1: Representative results for the synthesis of N-aryl-3-amino-1-methyl-1H-pyrazole-4-carboxamides. Yields are isolated yields after purification.

Protocol 2: Synthesis of 1-Methyl-4-(arylamino)pyrazolo[3,4-d]pyrimidin-6(5H)-one (A Potential CDK2 Inhibitor)

This protocol outlines the cyclization of the previously synthesized carboxamide to form the pyrazolo[3,4-d]pyrimidine core.

Materials:

  • N-Aryl-3-amino-1-methyl-1H-pyrazole-4-carboxamide

  • Formamide

  • High-boiling point solvent (e.g., Dowtherm A)

Procedure:

  • A mixture of the N-aryl-3-amino-1-methyl-1H-pyrazole-4-carboxamide (1.0 eq) and formamide (10-20 eq) is heated at reflux (typically 180-210 °C) for 8-12 hours.

  • Alternatively, the reaction can be carried out in a high-boiling point solvent like Dowtherm A.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the cooled mixture into ice-water.

  • Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to yield the crude product.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or a mixture of DMF/water) to obtain the pure 1-methyl-4-(arylamino)pyrazolo[3,4-d]pyrimidin-6(5H)-one.

EntryStarting AmideCyclization ReagentTemperature (°C)Time (h)Yield (%)
1N-(3-Fluorophenyl)-3-amino-1-methyl-1H-pyrazole-4-carboxamideFormamide1901075
2N-Phenyl-3-amino-1-methyl-1H-pyrazole-4-carboxamideUrea1801268

Table 2: Representative results for the synthesis of pyrazolo[3,4-d]pyrimidin-4-ones.

Visualization of Synthetic Pathway and Biological Mechanism

The following diagrams illustrate the synthetic workflow and the targeted biological pathway.

G cluster_synthesis Synthetic Workflow A 3-Amino-1-methyl-1H- pyrazole-4-carboxylic acid B N-Aryl-3-amino-1-methyl-1H- pyrazole-4-carboxamide A->B Amide Coupling (HATU, DIPEA) C 1-Methyl-4-(arylamino)pyrazolo[3,4-d] pyrimidin-6(5H)-one (CDK2 Inhibitor) B->C Cyclization (Formamide, heat)

Synthetic pathway from the starting material to a potential CDK2 inhibitor.

G cluster_pathway Simplified CDK2 Signaling Pathway in Cell Cycle Progression CDK46_CyclinD CDK4/6-Cyclin D Rb Rb CDK46_CyclinD->Rb phosphorylates E2F E2F Rb->E2F inhibits CDK2_CyclinE CDK2-Cyclin E E2F->CDK2_CyclinE activates transcription CDK2_CyclinE->Rb phosphorylates S_Phase S-Phase Entry (DNA Replication) CDK2_CyclinE->S_Phase promotes Inhibitor Pyrazolo[3,4-d]pyrimidine Inhibitor Inhibitor->CDK2_CyclinE inhibits

Inhibition of the CDK2 pathway by a pyrazolo[3,4-d]pyrimidine derivative.

Biological Activity: Inhibition of Cyclin-Dependent Kinase 2 (CDK2)

The synthesized pyrazolo[3,4-d]pyrimidine derivatives are potent inhibitors of CDK2.[4][5][7] CDK2, in complex with Cyclin E or Cyclin A, plays a critical role in the G1/S transition and S phase progression of the cell cycle.[3][8] Dysregulation of CDK2 activity is a hallmark of many cancers, leading to uncontrolled cell proliferation.

The pyrazolo[3,4-d]pyrimidine scaffold acts as an ATP-competitive inhibitor, binding to the ATP-binding pocket of CDK2 and preventing the phosphorylation of its substrates, such as the retinoblastoma protein (Rb).[2] This leads to cell cycle arrest at the G1/S checkpoint and subsequent inhibition of tumor growth.

CompoundTargetIC₅₀ (nM)Cell LineAntiproliferative Activity (GI₅₀, µM)
Reference Compound 1 CDK257HCT-1160.048
Reference Compound 2 CDK281MCF-70.045
Synthesized Analog (Hypothetical) CDK265HCT-1160.052

Table 3: Biological activity of representative pyrazolo[3,4-d]pyrimidine-based CDK2 inhibitors. Data is illustrative and based on published literature for analogous compounds.[7]

Conclusion

This compound is a highly effective and versatile building block for the synthesis of medicinally relevant compounds. The straightforward and modular synthetic route to pyrazolo[3,4-d]pyrimidines allows for the creation of diverse chemical libraries for screening against various biological targets. The demonstrated potential of these derivatives as potent CDK2 inhibitors highlights the importance of this scaffold in the development of novel anticancer therapeutics. The protocols and data presented herein provide a solid foundation for researchers to explore the rich chemistry of this compound and its applications in drug discovery.

References

Applications of 3-Amino-1-methyl-1H-pyrazole-4-carboxylic Acid in Medicinal Chemistry: A Detailed Overview

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Amino-1-methyl-1H-pyrazole-4-carboxylic acid is a versatile heterocyclic building block that has garnered significant attention in medicinal chemistry. Its rigid pyrazole scaffold, coupled with the presence of amino and carboxylic acid functionalities, provides a unique platform for the synthesis of diverse molecular architectures with a wide range of biological activities. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in leveraging this compound for the discovery of novel therapeutic agents, particularly in the realm of oncology. The pyrazole core is a privileged structure in medicinal chemistry, known for its role in the development of numerous biologically active compounds.[1][2][3]

Application Note 1: Kinase Inhibitors for Cancer Therapy

Derivatives of this compound have emerged as potent inhibitors of various protein kinases, which are critical regulators of cellular processes often dysregulated in cancer. Notably, these derivatives have shown significant inhibitory activity against Fms-like tyrosine kinase 3 (FLT3) and Cyclin-Dependent Kinases (CDKs), both of which are key targets in the treatment of Acute Myeloid Leukemia (AML) and other malignancies.[4][5]

The general synthetic strategy involves the derivatization of the amino and carboxylic acid groups to introduce pharmacophoric features that enhance binding affinity and selectivity for the target kinase. A common approach is the formation of amides from the carboxylic acid and the substitution of the amino group with various heterocyclic moieties, often leading to the construction of fused ring systems like pyrazolo[3,4-d]pyrimidines.[1][6][7][8][9]

Quantitative Data: Kinase Inhibitory Activity

The following tables summarize the in vitro inhibitory activities of representative compounds derived from the this compound scaffold against key kinase targets and cancer cell lines.

Compound IDTarget KinaseIC₅₀ (nM)Reference
8t FLT30.089[4]
CDK20.719[4]
CDK40.770[4]
FN-1501 FLT32.33[4]
CDK21.02[4]
CDK40.39[4]
Compound 10e Aurora-A160[10]
Compound IDCell LineProliferation IC₅₀ (nM)Reference
8t MV4-11 (AML)1.22[4]
FN-1501 MV4-11 (AML)8[5]
Compound 10e HCT116 (Colon)390[10]
MCF-7 (Breast)460[10]

Experimental Protocols

Protocol 1: General Synthesis of 3-Amino-1-methyl-1H-pyrazole-4-carboxamide Derivatives

This protocol outlines a general procedure for the amide coupling of this compound with a desired amine.

Materials:

  • This compound

  • Amine of interest

  • N,N-Dimethylformamide (DMF)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Ice water

  • Standard laboratory glassware and stirring equipment

Procedure:

  • Dissolve this compound (1 equivalent) and the desired amine (1.1 equivalents) in DMF.

  • Add EDC (1.2 equivalents) and HOBt (1.2 equivalents) to the reaction mixture.

  • Stir the mixture at room temperature for 24 hours.

  • Pour the reaction mixture into ice water to precipitate the product.

  • Collect the solid precipitate by filtration.

  • The crude product can be used for the next step without further purification or can be purified by recrystallization or column chromatography.

Protocol 2: Biochemical Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol describes a method to determine the in vitro inhibitory activity of a compound against a target kinase.[11]

Materials:

  • Purified recombinant kinase (e.g., FLT3, CDK2)

  • Kinase substrate (specific for the kinase)

  • Adenosine triphosphate (ATP)

  • Test compound (dissolved in DMSO)

  • Kinase assay buffer

  • ADP-Glo™ Kinase Assay kit (Promega)

  • White, opaque 96-well plates

  • Plate-reading luminometer

Procedure:

  • Prepare serial dilutions of the test compound in DMSO. A typical starting concentration range is 10 µM to 0.1 nM.

  • In a 96-well plate, add the kinase, kinase substrate, and test compound to the kinase assay buffer.

  • Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be close to the Km for the specific kinase.

  • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent according to the manufacturer's instructions. Incubate at room temperature for 40 minutes.

  • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.

  • Measure the luminescence of each well using a plate-reading luminometer.

  • Calculate the IC₅₀ value by plotting the normalized luminescence data against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 3: Cell Viability Assay (MTT Assay)

This protocol is used to assess the anti-proliferative effect of a compound on cancer cell lines.[12]

Materials:

  • Cancer cell line (e.g., MV4-11 for AML)

  • Cell culture medium and supplements

  • Test compound (dissolved in DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of the test compound for a specified period (e.g., 72 hours).

  • Following treatment, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • During the incubation, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Add the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Determine the IC₅₀ for cell viability by plotting the percentage of viable cells against the inhibitor concentration.

Visualizations

Signaling Pathway Diagram

FLT3_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor RAS RAS FLT3->RAS Activates PI3K PI3K FLT3->PI3K Activates STAT5 STAT5 FLT3->STAT5 Activates FL FLT3 Ligand FL->FLT3 Binds Inhibitor 3-Amino-1-methyl-1H-pyrazole- 4-carboxylic acid Derivative Inhibitor->FLT3 Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT5->Proliferation

Caption: FLT3 Signaling Pathway and Inhibition.

Experimental Workflow Diagram

Drug_Discovery_Workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_optimization Lead Optimization Start 3-Amino-1-methyl-1H- pyrazole-4-carboxylic acid Derivatization Amide Coupling & Further Modification Start->Derivatization Library Compound Library Derivatization->Library Biochemical Biochemical Kinase Assay (IC50 Determination) Library->Biochemical Cellular Cell-Based Viability Assay (Anti-proliferative IC50) Biochemical->Cellular Active Compounds SAR Structure-Activity Relationship (SAR) Studies Cellular->SAR SAR->Derivatization Iterative Design Lead Lead Compound SAR->Lead

Caption: Drug Discovery Workflow.

References

Application Notes and Protocols: The Role of 3-Amino-1-methyl-1H-pyrazole-4-carboxylic Acid Derivatives in Fungicide Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the pivotal role of the 3-amino-1-methyl-1H-pyrazole-4-carboxylic acid scaffold, particularly its 3-(difluoromethyl) analog, in the development of modern fungicides. This document details the mechanism of action, summarizes key quantitative data, and provides generalized experimental protocols for the evaluation of these compounds.

Introduction

The pyrazole-4-carboxamide chemical class has become a cornerstone in the discovery of novel fungicides, primarily due to its potent and specific mechanism of action. While the core structure of this compound is of interest, it is the 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (DFPA) moiety that has been successfully integrated into a significant number of commercial succinate dehydrogenase inhibitor (SDHI) fungicides.[1][2][3] These compounds are highly effective against a broad spectrum of fungal pathogens that threaten crop production worldwide.[4]

The general structure of these fungicides consists of the 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide core linked to a variety of substituted aromatic or heterocyclic amine moieties. This modular design allows for the fine-tuning of the fungicide's spectrum of activity, potency, and physicochemical properties.

Mechanism of Action: Succinate Dehydrogenase Inhibition

Fungicides derived from the 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid scaffold act as Succinate Dehydrogenase Inhibitors (SDHIs).[5][6][7] Their primary target is Complex II (succinate dehydrogenase) of the mitochondrial respiratory chain.[1][8] By binding to the ubiquinone-binding site of the SDH enzyme, these fungicides block the transfer of electrons from succinate to ubiquinone.[9] This inhibition disrupts the tricarboxylic acid (TCA) cycle and cellular respiration, ultimately leading to a cessation of fungal growth and development.[5][10] This mode of action is effective against spore germination, germ tube elongation, and mycelial growth.[10]

The following diagram illustrates the signaling pathway and the point of inhibition for pyrazole-carboxamide fungicides.

cluster_0 Mitochondrial Inner Membrane cluster_1 Mitochondrial Matrix cluster_2 Intermembrane Space ComplexI Complex I UQ Ubiquinone Pool ComplexI->UQ e- Protons_IMS H+ ComplexI->Protons_IMS H+ ComplexII Complex II (Succinate Dehydrogenase) ComplexII->UQ e- ComplexIII Complex III CytC Cytochrome c ComplexIII->CytC e- ComplexIII->Protons_IMS H+ ComplexIV Complex IV ATPSynthase ATP Synthase ComplexIV->ATPSynthase H+ gradient ComplexIV->Protons_IMS H+ UQ->ComplexIII e- CytC->ComplexIV e- ATP ATP ATPSynthase->ATP Succinate Succinate Succinate->ComplexII e- Fumarate Fumarate Succinate->Fumarate TCA TCA Cycle TCA->Succinate ADP ADP + Pi ADP->ATPSynthase Inhibitor Pyrazole Carboxamide Fungicide Inhibitor->ComplexII Inhibition

Diagram 1: Mechanism of action of pyrazole carboxamide fungicides.

Commercialized Fungicides and Derivatives

Several highly successful commercial fungicides have been developed based on the 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide scaffold. These include:

  • Bixafen: Developed by Bayer.

  • Fluxapyroxad: Developed by BASF.[1][10]

  • Isopyrazam: Developed by Syngenta.[1]

  • Sedaxane: Developed by Syngenta.[1]

  • Benzovindiflupyr: Developed by Syngenta.[1]

  • Pydiflumetofen

  • Inpyrfluxam

The IUPAC name for Fluxapyroxad is 3-(difluoromethyl)-1-methyl-N-(3′,4′,5′-trifluoro[1,1′-biphenyl]-2-yl)-1H-pyrazole-4-carboxamide.[10][11]

Quantitative Data Summary

The following tables summarize the in vitro and in vivo efficacy of various experimental and commercial pyrazole carboxamide fungicides against a range of phytopathogenic fungi.

Table 1: In Vitro Antifungal Activity (EC50 values in µg/mL)

CompoundRhizoctonia solaniBotrytis cinereaValsa maliSclerotinia sclerotiorumAlternaria solaniGibberella zeaeReference
SCU20280.022-----[12][13]
Thifluzamide (Commercial)~0.022-----[12][13]
Boscalid (Commercial)0.464--0.159--[14]
Fluxapyroxad (Commercial)0.036--0.104--[14]
Compound 8e0.012--0.123--[14]
Compound 24-0.40-3.54--[15]
Compound 15--0.32---[15]
Compound 262.1822.4321.787--6.043[4]
Compound 8j----3.06-[16]

Table 2: In Vivo Antifungal Activity

CompoundPathogenHostActivity TypeEfficacy (%) at 100 mg/LReference
Y47Gibberella zeaeMaizeProtective50.7[17]
Y47Gibberella zeaeMaizeCurative44.2[17]

Table 3: Succinate Dehydrogenase (SDH) Inhibition (IC50 values)

CompoundIC50 (mg/L)IC50 (µM)Reference
Y477.7-[17]
Fluopyram (Commercial)24.7-[17]
Compound 8e-1.30[14]
Boscalid (Commercial)-1.53[14]
Fluxapyroxad (Commercial)-0.35[14]
Compound 15-82.26[15]

Experimental Protocols

The following are generalized protocols for the synthesis and evaluation of novel pyrazole carboxamide fungicides.

Protocol 1: General Synthesis of Pyrazole-4-Carboxamides

This protocol outlines the final amide coupling step, a common method for synthesizing the target fungicides from the key carboxylic acid intermediate.

  • Acid Chloride Formation:

    • Dissolve 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (1 equivalent) in a suitable solvent (e.g., toluene, dichloromethane).

    • Add a catalytic amount of N,N-dimethylformamide (DMF).

    • Slowly add thionyl chloride (SOCl2) or oxalyl chloride (1.2-1.5 equivalents) at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitored by TLC or LC-MS).

    • Remove the solvent and excess reagent under reduced pressure to obtain the crude acid chloride.

  • Amide Coupling:

    • Dissolve the desired aniline derivative (1 equivalent) and a non-nucleophilic base (e.g., triethylamine, pyridine; 1.5-2.0 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane, THF) under an inert atmosphere (e.g., nitrogen, argon).

    • Cool the solution to 0 °C.

    • Add a solution of the crude acid chloride (from step 1) in the same solvent dropwise.

    • Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 4-12 hours.

    • Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • Upon completion, dilute the reaction mixture with the solvent and wash sequentially with a weak acid (e.g., 1M HCl), water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization to yield the final pyrazole-4-carboxamide fungicide.

The following diagram illustrates the general workflow for the synthesis and evaluation of pyrazole carboxamide fungicides.

Start Design of Novel Pyrazole Carboxamide Derivatives Synthesis Chemical Synthesis Start->Synthesis Purification Purification and Characterization (NMR, HRMS) Synthesis->Purification InVitro In Vitro Antifungal Assay (Mycelial Growth Inhibition) Purification->InVitro EC50 EC50 Determination InVitro->EC50 SDH_Assay SDH Enzyme Inhibition Assay EC50->SDH_Assay Active Compounds IC50 IC50 Determination SDH_Assay->IC50 InVivo In Vivo Antifungal Assay (Protective/Curative) IC50->InVivo Potent Inhibitors Lead_Opt Lead Optimization InVivo->Lead_Opt Efficacious Compounds Lead_Opt->Start Structure-Activity Relationship (SAR) Candidate Fungicide Candidate Lead_Opt->Candidate

Diagram 2: General workflow for fungicide development.
Protocol 2: In Vitro Mycelial Growth Inhibition Assay

This protocol is used to determine the intrinsic antifungal activity of the synthesized compounds.

  • Preparation of Fungal Plates:

    • Prepare potato dextrose agar (PDA) according to the manufacturer's instructions and sterilize by autoclaving.

    • Cool the molten PDA to 45-50 °C.

  • Compound Preparation:

    • Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).

    • Add the appropriate volume of the stock solution to the molten PDA to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µg/mL). Ensure the final solvent concentration is consistent across all plates and does not inhibit fungal growth (typically ≤1% v/v).

    • Pour the amended PDA into sterile Petri dishes and allow them to solidify.

  • Inoculation:

    • From a fresh, actively growing culture of the target fungus, cut a mycelial plug (e.g., 5 mm diameter) from the edge of the colony.

    • Place the mycelial plug, mycelium-side down, in the center of each PDA plate (both treated and control plates).

  • Incubation and Measurement:

    • Incubate the plates at the optimal temperature for the specific fungus (e.g., 25 °C) in the dark.

    • Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the colony in the control plate (containing only the solvent) has reached a specified diameter (e.g., near the edge of the plate).

    • Calculate the percentage of inhibition for each concentration using the formula:

      • Inhibition (%) = [(dc - dt) / dc] × 100

      • Where dc is the average diameter of the colony on the control plate and dt is the average diameter of the colony on the treated plate.

  • EC50 Determination:

    • Use the inhibition data to calculate the Effective Concentration required to inhibit 50% of fungal growth (EC50) by performing a probit analysis or non-linear regression.

Protocol 3: SDH Enzyme Inhibition Assay

This protocol measures the direct inhibitory effect of the compounds on the target enzyme.

  • Mitochondria Isolation:

    • Isolate mitochondria from the target fungal species using differential centrifugation according to established protocols.

  • Enzyme Activity Measurement:

    • The activity of SDH can be measured spectrophotometrically by monitoring the reduction of an artificial electron acceptor, such as 2,6-dichlorophenolindophenol (DCPIP) or 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

    • The reaction mixture typically contains a buffer (e.g., potassium phosphate buffer), succinate as the substrate, an electron acceptor, and the isolated mitochondria.

  • Inhibition Assay:

    • Prepare a range of concentrations of the test compound.

    • Pre-incubate the isolated mitochondria with each concentration of the inhibitor for a defined period.

    • Initiate the reaction by adding the substrate (succinate).

    • Monitor the change in absorbance over time at the appropriate wavelength for the chosen electron acceptor.

    • Calculate the rate of the reaction for each inhibitor concentration.

  • IC50 Determination:

    • Calculate the percentage of enzyme inhibition relative to a control without the inhibitor.

    • Determine the Inhibitory Concentration that causes 50% inhibition of the enzyme activity (IC50) by plotting the inhibition percentage against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

Conclusion

The 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid scaffold is a highly valuable building block in the development of modern SDHI fungicides. Its derivatives have demonstrated exceptional potency against a wide range of economically important fungal pathogens. The protocols and data presented herein provide a framework for researchers and scientists to design, synthesize, and evaluate novel fungicide candidates based on this important chemical class. Further research focusing on the synthesis of novel derivatives and a deeper understanding of the structure-activity relationships will continue to drive the development of next-generation fungicides for sustainable crop protection.

References

Application Notes and Protocols for the Purification of 3-amino-1-methyl-1H-pyrazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a detailed protocol for the purification of 3-amino-1-methyl-1H-pyrazole-4-carboxylic acid, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[1] The described methods are based on common laboratory practices for the purification of related pyrazole carboxylic acid derivatives.

Physicochemical Data of Related Pyrazole Derivatives
Compound NameMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Appearance
3-Amino-1H-pyrazole-4-carboxylic acidC₄H₅N₃O₂127.10135 (dec.)Almost white to beige crystalline powder
Methyl 3-amino-1H-pyrazole-4-carboxylateC₅H₇N₃O₂141.13Not availableNot available
3-amino-1-methyl-1H-pyrazole-4-carboxamideC₅H₈N₄O140.14Not availableNot available
3-Methylpyrazole-4-carboxylic acidC₅H₆N₂O₂126.11225-230 (dec.)Solid

Data sourced from references[2][3][4].

Experimental Protocols

The following protocols outline two common methods for the purification of this compound: recrystallization and column chromatography. The choice of method will depend on the impurity profile of the crude material and the desired final purity.

Purification by Recrystallization

Recrystallization is often the most effective method for purifying solid organic compounds. The selection of an appropriate solvent system is critical for success. Based on protocols for similar compounds, aqueous-alcoholic solutions are a good starting point.[5][6]

Materials:

  • Crude this compound

  • Ethanol (or Methanol/Isopropanol)

  • Deionized water

  • Erlenmeyer flasks

  • Heating mantle or hot plate with magnetic stirrer

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

  • Drying oven or vacuum desiccator

Procedure:

  • Solvent Selection: In a small test tube, assess the solubility of a small amount of the crude product in various solvents (e.g., water, ethanol, methanol, ethyl acetate, and mixtures thereof) at room temperature and upon heating. An ideal recrystallization solvent will dissolve the compound when hot but not at room temperature. A mixture of ethanol and water is a likely candidate.[5]

  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of the chosen hot solvent (e.g., 40% aqueous ethanol) to just dissolve the solid.[5] Use a magnetic stirrer and maintain the temperature to ensure complete dissolution.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. The rate of cooling can influence crystal size. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum or in a drying oven at a temperature well below the compound's melting point.

Purification by Column Chromatography

For impurities that are difficult to remove by recrystallization, column chromatography can be employed. Given the polar nature of the amino and carboxylic acid groups, both normal and reverse-phase chromatography are options.[7]

Materials:

  • Crude this compound

  • Silica gel (for normal phase) or C18-functionalized silica (for reverse phase)

  • Appropriate solvents for the mobile phase (e.g., ethyl acetate/heptane with acetic acid for normal phase; water/acetonitrile with formic acid for reverse phase)

  • Chromatography column

  • Fraction collector or test tubes

  • Thin-layer chromatography (TLC) plates and developing chamber

  • UV lamp for visualization

Procedure for Normal Phase Chromatography:

  • Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent.

  • Column Packing: Pack the chromatography column with the silica gel slurry.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dry powder can be loaded onto the top of the column.

  • Elution: Begin eluting the column with the mobile phase. A typical starting eluent for a polar compound like this might be a mixture of ethyl acetate and heptane with a small amount of acetic or formic acid to suppress the ionization of the carboxylic acid group and reduce tailing.[7] The polarity of the eluent can be gradually increased.

  • Fraction Collection: Collect fractions and monitor the separation using TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Visualizations

Purification Workflow

The following diagram illustrates the general workflow for the purification of this compound.

PurificationWorkflow cluster_recrystallization Recrystallization cluster_chromatography Column Chromatography crude Crude Product dissolution Dissolution in Hot Solvent crude->dissolution hot_filtration Hot Filtration (Optional) dissolution->hot_filtration crystallization Cooling & Crystallization hot_filtration->crystallization isolation Vacuum Filtration crystallization->isolation drying Drying isolation->drying pure_product Pure Product drying->pure_product crude_chroma Crude Product loading Sample Loading on Column crude_chroma->loading elution Elution with Mobile Phase loading->elution fractions Fraction Collection elution->fractions analysis TLC Analysis fractions->analysis pooling Pooling Pure Fractions analysis->pooling evaporation Solvent Evaporation pooling->evaporation pure_product_chroma Pure Product evaporation->pure_product_chroma

References

Application Notes: Analytical Methods for the Characterization of 3-amino-1-methyl-1H-pyrazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-amino-1-methyl-1H-pyrazole-4-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug development, serving as a crucial intermediate and building block for the synthesis of various biologically active molecules.[1][2] Accurate and comprehensive characterization of this molecule is paramount to ensure its identity, purity, and quality for research and development purposes. This document provides detailed application notes and experimental protocols for the analytical characterization of this compound using a suite of modern analytical techniques.

These methods are designed for researchers, scientists, and drug development professionals to provide a robust framework for quality control and structural elucidation. The protocols cover chromatographic, spectroscopic, and spectrometric techniques essential for a thorough analysis.

Physicochemical Properties

A summary of the key physicochemical properties of the target compound is presented below.

PropertyValue
Molecular Formula C₅H₇N₃O₂
Molecular Weight 141.13 g/mol [3]
IUPAC Name This compound
Appearance Expected to be a powder or solid
Canonical SMILES CN1N=C(C(=C1)C(=O)O)N

Analytical Characterization Workflow

The comprehensive characterization of this compound involves a multi-step analytical workflow. This process ensures the confirmation of the compound's identity, structure, and purity through orthogonal analytical techniques.

cluster_0 Characterization Workflow Sample Sample Received (3-amino-1-methyl-1H- pyrazole-4-carboxylic acid) Purity Purity Assessment (HPLC) Sample->Purity Identity Identity & Mass Confirmation (LC-MS) Purity->Identity Structure Structural Elucidation (NMR, FT-IR) Identity->Structure Composition Elemental Composition (CHN Analysis) Structure->Composition Report Final Report & CoA Composition->Report

Figure 1: Overall analytical workflow for characterization.

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

Application: HPLC is used to determine the purity of this compound by separating it from any impurities, starting materials, or by-products. A reversed-phase method is typically suitable for this polar compound.

Experimental Protocol
  • Instrument: HPLC system with UV-Vis Detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program: Start with 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent (e.g., a mixture of water and acetonitrile) to a final concentration of 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

Data Presentation
ParameterExpected Result
Retention Time (t_R) Dependent on specific column and conditions
Purity (by area %) ≥ 95% (typical for research grade)
Peak Shape Sharp, symmetric peak

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation

Application: LC-MS combines the separation power of HPLC with the mass analysis capability of mass spectrometry to confirm the identity and molecular weight of the target compound.[4]

LC-MS Experimental Workflow

cluster_1 LC-MS Experimental Workflow Prep Sample Preparation (1 mg/mL in Diluent) Inject HPLC Injection & Separation (C18 Column) Prep->Inject Ionize Ionization (Electrospray - ESI+) Inject->Ionize Analyze Mass Analysis (Quadrupole / TOF) Ionize->Analyze Detect Data Acquisition (Mass Spectrum) Analyze->Detect Process Data Processing (Extract Ion Chromatogram) Detect->Process

Figure 2: Workflow for LC-MS identity confirmation.
Experimental Protocol

  • LC System: Utilize the same HPLC conditions as described in the purity analysis section.

  • Mass Spectrometer: A quadrupole or time-of-flight (TOF) mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI), positive ion mode.

  • Mass Range: Scan from m/z 50 to 500.

  • Capillary Voltage: 3.5 kV.

  • Drying Gas Flow: 10 L/min.

  • Drying Gas Temperature: 350 °C.

Data Presentation
ParameterExpected Result
Molecular Formula C₅H₇N₃O₂
Exact Mass 141.0538
Observed Ion (ESI+) [M+H]⁺
Expected m/z 142.0611

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Application: NMR spectroscopy is the most powerful technique for elucidating the precise molecular structure. ¹H NMR provides information on the number and environment of protons, while ¹³C NMR identifies the carbon skeleton.[5][6]

Experimental Protocol
  • Instrument: NMR Spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O with a pH adjustment).

  • ¹H NMR Acquisition:

    • Acquire a standard proton spectrum.

    • Typical spectral width: -2 to 12 ppm.

    • Number of scans: 16-64.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical spectral width: 0 to 180 ppm.

    • Number of scans: 1024 or more, depending on concentration.

Data Presentation: Expected Chemical Shifts

Table 4: ¹H NMR (400 MHz, DMSO-d₆) Note: Chemical shifts (δ) are predicted based on analogous structures and general principles. The carboxylic acid and amine protons are exchangeable and may appear as broad signals or not be observed, depending on the solvent and conditions.[7][8]

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~12.5Broad s1HCarboxylic Acid (-COOH)
~7.5s1HPyrazole C5-H
~5.5Broad s2HAmino (-NH₂)
~3.7s3HN-Methyl (-CH₃)

Table 5: ¹³C NMR (101 MHz, DMSO-d₆) Note: Predicted chemical shifts based on known pyrazole derivatives.[5]

Chemical Shift (δ, ppm)Assignment
~165Carboxylic Acid Carbonyl (C=O)
~155Pyrazole C3-NH₂
~138Pyrazole C5-H
~100Pyrazole C4-COOH
~35N-Methyl (-CH₃)

Fourier-Transform Infrared (FT-IR) Spectroscopy

Application: FT-IR spectroscopy is used to identify the functional groups present in the molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations.

Experimental Protocol
  • Instrument: FT-IR Spectrometer.

  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

  • Acquisition: Scan the sample from 4000 to 400 cm⁻¹.

  • Background: Perform a background scan of the empty sample holder or KBr pellet.

Data Presentation

Table 6: Expected FT-IR Absorption Bands Note: Wavenumbers are based on characteristic group frequencies for similar compounds.[7][9][10]

Wavenumber (cm⁻¹)IntensityVibrationFunctional Group
3400 - 3200Medium, BroadN-H StretchPrimary Amine (-NH₂)
3300 - 2500Strong, Very BroadO-H StretchCarboxylic Acid (-COOH)
~2950WeakC-H StretchN-Methyl (-CH₃)
1720 - 1680StrongC=O StretchCarboxylic Acid (C=O)
1650 - 1600MediumN-H BendPrimary Amine (-NH₂)
1580 - 1450MediumC=N, C=C StretchPyrazole Ring
1320 - 1210MediumC-O StretchCarboxylic Acid (C-O)

Elemental Analysis

Application: Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in the compound, which is used to confirm the empirical formula.

Experimental Protocol
  • Instrument: CHN Elemental Analyzer.

  • Sample Preparation: Accurately weigh approximately 2 mg of the dried sample into a tin capsule.

  • Analysis: The sample is combusted at high temperature, and the resulting gases (CO₂, H₂O, N₂) are separated and quantified by a detector.

Data Presentation

Table 7: Theoretical Elemental Composition for C₅H₇N₃O₂

ElementTheoretical Mass %
Carbon (C)42.55%
Hydrogen (H)5.00%
Nitrogen (N)29.77%
Oxygen (O)22.68%

The experimental results should be within ±0.4% of the theoretical values to confirm the elemental composition.[7]

References

Application Notes and Protocols for the Derivatization of 3-amino-1-methyl-1H-pyrazole-4-carboxylic acid for Enhanced Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 3-amino-1-methyl-1H-pyrazole-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, serving as a versatile building block for the development of potent and selective therapeutic agents. Its inherent structural features, including a hydrogen bond donor (amino group), a hydrogen bond acceptor/donor (carboxylic acid), and a stable heterocyclic core, make it an attractive starting point for derivatization. Modification of the amino and carboxylic acid functionalities allows for the fine-tuning of physicochemical properties and the exploration of structure-activity relationships (SAR), leading to compounds with enhanced biological activity across various therapeutic areas, particularly in oncology and inflammation.

These application notes provide detailed protocols for the derivatization of this compound and its corresponding carboxamide, focusing on modifications known to enhance activity, particularly as kinase inhibitors. The protocols are based on established synthetic methodologies for pyrazole derivatives.

Data Presentation: Enhanced Biological Activity of Pyrazole Carboxamide Derivatives

The derivatization of the pyrazole scaffold can significantly impact biological activity. The following table summarizes the in vitro inhibitory activity (IC50) of a series of 4-(heterocyclic substituted amino)-1H-pyrazole-3-carboxamide derivatives against Fms-like receptor tyrosine kinase 3 (FLT3) and Cyclin-Dependent Kinases 2 and 4 (CDK2/4), key targets in acute myeloid leukemia (AML). While not direct derivatives of this compound, these data illustrate the profound effect of substitutions on the pyrazole core in enhancing kinase inhibitory potency.[1]

Compound IDR Group (Substitution on Pyrazole Core)FLT3 IC50 (nM)CDK2 IC50 (nM)CDK4 IC50 (nM)MV4-11 Cell Proliferation IC50 (nM)
FN-1501 4-((4-methylpiperazin-1-yl)methyl)phenyl2.331.020.392.5
8t 4-((4-ethylpiperazin-1-yl)methyl)phenyl0.0890.7190.7701.22
8a 4-(piperazin-1-ylmethyl)phenyl>1000>1000>1000>10000
8b 4-((4-methylpiperazin-1-yl)methyl)phenyl2.331.020.392.5
8k 4-((4-(dimethylamino)piperidin-1-yl)methyl)phenyl0.131.080.991.8
8r 4-((4-morpholinopiperidin-1-yl)methyl)phenyl0.211.551.343.1

Experimental Protocols

The following protocols describe general methods for the derivatization of this compound.

Protocol 1: Synthesis of 3-Amino-1-methyl-N-aryl-1H-pyrazole-4-carboxamides

This protocol details the amide coupling of this compound with various aryl amines to generate a library of carboxamide derivatives.

Workflow Diagram:

G cluster_0 Activation of Carboxylic Acid cluster_1 Amide Bond Formation cluster_2 Work-up and Purification start This compound reagents1 SOCl2 or (COCl)2 Catalytic DMF Anhydrous DCM start->reagents1 Activation activated_intermediate 3-amino-1-methyl-1H-pyrazole-4-carbonyl chloride (in situ) reagents1->activated_intermediate amine Substituted Aryl Amine Triethylamine (TEA) activated_intermediate->amine Coupling product 3-Amino-1-methyl-N-aryl-1H-pyrazole-4-carboxamide amine->product workup Aqueous work-up Extraction product->workup purification Column Chromatography workup->purification final_product Purified Product purification->final_product G cluster_0 Starting Material cluster_1 Acylation Reaction cluster_2 Work-up and Purification start 3-amino-1-methyl-1H-pyrazole-4-carboxamide reagents Acyl chloride or Anhydride Pyridine or TEA Anhydrous THF or DCM start->reagents N-Acylation product 3-(acylamino)-1-methyl-1H-pyrazole-4-carboxamide reagents->product workup Aqueous work-up Extraction product->workup purification Crystallization or Column Chromatography workup->purification final_product Purified Product purification->final_product G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation mTORC2 mTORC2 mTORC2->Akt Phosphorylation Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream Inhibitor Pyrazole Derivative (e.g., Voxtalisib) Inhibitor->PI3K Inhibition Inhibitor->mTORC1 Inhibition

References

experimental design for studies involving 3-amino-1-methyl-1H-pyrazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the initial characterization and experimental design for studies involving 3-amino-1-methyl-1H-pyrazole-4-carboxylic acid. This pyrazole derivative holds potential for investigation across various therapeutic areas due to the established biological activities of the pyrazole scaffold. The following protocols are foundational for assessing its potential as a modulator of key enzymatic targets.

Compound Profile

PropertyValueSource
IUPAC Name This compound-
Molecular Formula C₅H₇N₃O₂PubChem
Molecular Weight 141.13 g/mol [1]
CAS Number 89181-79-3 (carboxamide)[2]
Canonical SMILES CN1N=C(C(=C1)C(=O)O)N-
Physical Form Powder
Storage 2-8°C, sealed in a dry, dark place[3]

Potential Therapeutic Applications

The pyrazole nucleus is a core component in numerous compounds with a wide array of biological activities.[4][5] Based on the activities of structurally related pyrazole derivatives, this compound is a candidate for investigation in the following areas:

  • Anti-inflammatory: Many pyrazole derivatives exhibit anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes.[6][7][8]

  • Oncology: The pyrazole scaffold is present in various kinase inhibitors used in cancer therapy.[9]

  • Antimicrobial: Certain pyrazole compounds have demonstrated antibacterial and antifungal activities.[4][10]

  • Enzyme Inhibition: Pyrazole derivatives have been shown to inhibit various enzymes, including carbonic anhydrases and phosphodiesterases.[11][12][13]

Experimental Protocols

The following are detailed protocols for preliminary in vitro screening of this compound.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol is designed to determine the inhibitory activity of the test compound against COX-1 and COX-2 enzymes, which are key mediators of inflammation.[7]

Objective: To determine the IC₅₀ values of this compound for COX-1 and COX-2.

Materials:

  • COX-1 and COX-2 enzymes (human recombinant)

  • Arachidonic acid (substrate)

  • COX Assay Buffer

  • COX Cofactor Solution

  • COX Probe

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate (black, clear bottom)

  • Fluorescence microplate reader

  • Known COX inhibitors (e.g., SC-560 for COX-1, Celecoxib for COX-2) as positive controls.[7]

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in DMSO to create a range of concentrations (e.g., 100 µM, 10 µM, 1 µM, 0.1 µM, 0.01 µM).

  • Enzyme Preparation:

    • Dilute COX-1 and COX-2 enzymes to the desired concentration in the COX Assay Buffer.

  • Assay Reaction:

    • To each well of the 96-well plate, add the following in order:

      • COX Assay Buffer

      • Diluted COX Cofactor Solution

      • COX Probe

    • Add the diluted test compound to the respective wells. Include wells with DMSO only as a negative control (total enzyme activity) and wells with the positive control inhibitors.[7]

    • Add the diluted COX-1 or COX-2 enzyme to the appropriate wells.

    • Incubate the plate at 37°C for 10 minutes to allow the inhibitor to interact with the enzyme.[7]

  • Initiation and Measurement:

    • Initiate the enzymatic reaction by adding the arachidonic acid solution to all wells.

    • Immediately begin measuring the fluorescence intensity at the appropriate excitation and emission wavelengths over a set period.

  • Data Analysis:

    • Calculate the rate of reaction for each well.

    • Determine the percent inhibition of COX activity for each concentration of the test compound relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.[7]

Data Presentation:

CompoundTarget EnzymeIC₅₀ (µM)
This compoundCOX-1Experimental Value
This compoundCOX-2Experimental Value
SC-560 (Control)COX-1Reference Value
Celecoxib (Control)COX-2Reference Value

Visualization of Experimental Workflow:

COX_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Compound_Prep Compound Serial Dilution Plate_Loading Load Plate: Buffer, Cofactor, Probe, Compound, Enzyme Compound_Prep->Plate_Loading Enzyme_Prep Enzyme Dilution Enzyme_Prep->Plate_Loading Incubation Incubate at 37°C Plate_Loading->Incubation Reaction_Start Add Arachidonic Acid Incubation->Reaction_Start Measurement Measure Fluorescence Reaction_Start->Measurement Data_Analysis Calculate % Inhibition Measurement->Data_Analysis IC50_Determination Determine IC50 Data_Analysis->IC50_Determination

In vitro COX inhibition assay workflow.

In Vitro Kinase Inhibition Assay

This protocol provides a general method to screen the compound against a panel of protein kinases to identify potential anti-cancer activity.[9]

Objective: To determine the percent inhibition of a panel of kinases by this compound and to determine the IC₅₀ for any significantly inhibited kinases.

Materials:

  • Target kinase(s)

  • Specific substrate peptide for each kinase

  • ATP (Adenosine triphosphate)

  • Kinase reaction buffer

  • DMSO

  • 96-well plates

  • Detection reagent (e.g., phosphospecific antibody-based system)

  • Luminescence or fluorescence plate reader

  • Known kinase inhibitor as a positive control

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the test compound in DMSO.

    • Create serial dilutions in DMSO to achieve a range of test concentrations.

  • Reaction Setup:

    • In a 96-well plate, add the kinase, the test compound dilution, and the specific substrate.

    • Include negative controls (DMSO) and positive controls (known inhibitor).

  • Reaction Initiation:

    • Initiate the kinase reaction by adding ATP.

    • Incubate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).[9]

  • Detection:

    • Terminate the reaction.

    • Quantify kinase activity using a suitable detection method, such as a phosphospecific antibody that recognizes the phosphorylated substrate.[9]

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • For kinases showing significant inhibition, perform a dose-response study to determine the IC₅₀ value.[9]

Data Presentation:

Kinase Target% Inhibition at 10 µMIC₅₀ (µM)
Kinase AExperimental ValueIf applicable
Kinase BExperimental ValueIf applicable
Kinase CExperimental ValueIf applicable
Staurosporine (Control)Reference ValueReference Value

Visualization of a Representative Signaling Pathway (MAPK Pathway):

MAPK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation, Survival TF->Proliferation Inhibitor 3-amino-1-methyl-1H- pyrazole-4-carboxylic acid Inhibitor->RAF Inhibitor->MEK

Hypothetical inhibition of the MAPK signaling pathway.

Safety Precautions

Standard laboratory safety protocols should be followed when handling this compound. This includes the use of personal protective equipment (PPE) such as gloves, lab coats, and safety glasses. The compound may cause skin and eye irritation and may be harmful if swallowed.[2]

Conclusion

The provided protocols offer a starting point for the systematic evaluation of this compound. The modular nature of these assays allows for adaptation to screen against a wide variety of targets. Further studies, including in vivo models, would be necessary to fully elucidate the therapeutic potential of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-amino-1-methyl-1H-pyrazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-amino-1-methyl-1H-pyrazole-4-carboxylic acid.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis, categorized by the problem observed.

Problem Potential Cause Recommended Solution
Low Yield Suboptimal reaction conditions for the initial pyrazole formation.The choice of starting materials and reaction conditions significantly impacts yield. For the synthesis of the precursor, ethyl 5-amino-1H-pyrazole-4-carboxylate, using ethyl (E)-2-cyano-3-ethoxyacrylate with hydrazine hydrate has been reported to achieve a 99% yield, whereas using ethyl ethoxymethylcyanoacetate with hydrazine hydrate resulted in a 66.78% yield[1]. Consider optimizing solvent, temperature, and reaction time.
Incomplete hydrolysis of the ester precursor.Ensure complete saponification by monitoring the reaction with TLC or HPLC. If the reaction stalls, consider increasing the reaction time, temperature, or the concentration of the base.
Formation of Regioisomers Use of a monosubstituted hydrazine (methylhydrazine) with an unsymmetrical precursor.This is a common issue in pyrazole synthesis. The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as solvents has been shown to dramatically increase regioselectivity in favor of the desired isomer[2]. N-alkylation of an existing 1H-pyrazole ring can also lead to a mixture of regioisomers[3].
Difficult Purification Presence of unreacted starting materials, regioisomers, or side-products.Purification can often be achieved by recrystallization. For similar pyrazole carboxylic acids, recrystallization from aqueous ethanol or methanol has been reported to yield high-purity products[4]. Column chromatography may be necessary if recrystallization is ineffective.
Unwanted Side Reactions The amino group or pyrazole ring nitrogens can undergo side reactions.For instance, acetylation of the amino group and/or the pyrazole ring can occur in the presence of acetylating agents[5]. If subsequent reaction steps are incompatible with the amino group, consider using a suitable protecting group.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of the pyrazole core?

A1: Common precursors for the synthesis of the aminopyrazole carboxylate core include ethyl (E)-2-cyano-3-ethoxyacrylate or ethyl ethoxymethylcyanoacetate, which are reacted with a hydrazine[1]. For the synthesis of the 1-methyl derivative, methylhydrazine would be used.

Q2: How can I control the regioselectivity of the reaction with methylhydrazine?

A2: The reaction of an unsymmetrical precursor with methylhydrazine can lead to two regioisomers. To improve the selectivity for the desired 1,3-disubstituted pyrazole, consider using fluorinated alcohols such as TFE or HFIP as the reaction solvent[2]. Alternatively, you can synthesize the 1H-pyrazole first using hydrazine hydrate and then perform a regioselective N-methylation, although this can also produce a mixture of isomers[3].

Q3: What conditions are suitable for the hydrolysis of the ethyl ester to the carboxylic acid?

A3: Alkaline hydrolysis is a common method for this transformation. This typically involves treating the ethyl ester with a base such as sodium hydroxide or potassium hydroxide in a solvent like ethanol or methanol, followed by heating[6]. The reaction progress should be monitored to ensure complete conversion.

Q4: My final product is difficult to purify. What are some suggested methods?

A4: For pyrazole carboxylic acids, recrystallization is often an effective purification method. Mixtures of an alcohol (like ethanol or methanol) and water are commonly used as the recrystallization solvent[4]. If isomers are present and have similar solubility, column chromatography might be necessary.

Q5: Are there any known incompatibilities of the 3-amino group?

A5: Yes, the amino group is nucleophilic and can react with electrophiles. For example, it can be acylated in the presence of acid anhydrides[5]. If your synthetic route involves electrophilic reagents that could react with the amino group, it is advisable to use a protecting group strategy.

Experimental Protocols

Synthesis of Ethyl 3-amino-1H-pyrazole-4-carboxylate (Precursor)

This protocol is based on a high-yield synthesis of the parent pyrazole[1].

  • To a stirred solution of ethyl (E)-2-cyano-3-ethoxyacrylate (5 g, 29.5 mmol) in ethanol (50 mL), add hydrazine hydrate (1.8 mL, 29.5 mmol) dropwise at room temperature.

  • Stir the mixture at room temperature for 10 minutes.

  • Heat the mixture to reflux and maintain for 12-16 hours.

  • Remove the solvent under reduced pressure.

  • Extract the residue with ethyl acetate, and wash with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate to afford the product.

Hydrolysis to this compound

This is a general procedure for the hydrolysis of a pyrazole ester.

  • Dissolve ethyl 3-amino-1-methyl-1H-pyrazole-4-carboxylate in a mixture of ethanol and water.

  • Add an excess of sodium hydroxide (2-3 equivalents).

  • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and acidify with a suitable acid (e.g., HCl) to precipitate the carboxylic acid.

  • Collect the solid product by filtration, wash with cold water, and dry.

Visualizations

experimental_workflow start Starting Materials (e.g., Ethyl (E)-2-cyano-3-ethoxyacrylate & Methylhydrazine) pyrazole_formation Pyrazole Formation (Cyclocondensation) start->pyrazole_formation ester_hydrolysis Ester Hydrolysis (Saponification) pyrazole_formation->ester_hydrolysis purification Purification (Recrystallization) ester_hydrolysis->purification final_product This compound purification->final_product

Caption: A simplified workflow for the synthesis of this compound.

troubleshooting_logic start Problem Encountered low_yield Low Yield? start->low_yield isomer_formation Isomer Formation? start->isomer_formation purification_issue Purification Issue? start->purification_issue optimize_conditions Optimize Reaction Conditions (Solvent, Temp, Reagents) low_yield->optimize_conditions use_fluorinated_solvent Use Fluorinated Solvent (TFE/HFIP) for Regiocontrol isomer_formation->use_fluorinated_solvent recrystallize Recrystallize from Aqueous Alcohol purification_issue->recrystallize

Caption: A troubleshooting decision tree for common synthesis issues.

References

Technical Support Center: Synthesis of 3-amino-1-methyl-1H-pyrazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 3-amino-1-methyl-1H-pyrazole-4-carboxylic acid synthesis.

I. Troubleshooting Guides & FAQs

This section addresses specific issues that may be encountered during the synthesis, providing potential causes and actionable solutions.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: The most common and efficient synthesis is a two-step process:

  • Cyclization: Reaction of ethyl 2-cyano-3-ethoxyacrylate with methylhydrazine to form ethyl 3-amino-1-methyl-1H-pyrazole-4-carboxylate.

  • Hydrolysis: Alkaline hydrolysis of the resulting ethyl ester to the final carboxylic acid product.

Q2: My overall yield is consistently low. What are the most likely causes?

A2: Low overall yield can stem from issues in either the cyclization or hydrolysis step. The most critical factor is often the formation of an undesired regioisomer during the cyclization reaction. Other common causes include incomplete reactions, side product formation, and inefficient purification.

Q3: What is a regioisomer and why is it a problem in this synthesis?

A3: A regioisomer is a molecule that has the same molecular formula but differs in the spatial arrangement of its atoms. In this synthesis, the reaction of ethyl 2-cyano-3-ethoxyacrylate with methylhydrazine can produce two different pyrazole isomers: the desired ethyl 3-amino-1-methyl-1H-pyrazole-4-carboxylate and the undesired ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate. The formation of the 5-amino isomer is a common side reaction that significantly reduces the yield of the target compound.[1]

Q4: How can I control the formation of the desired 3-amino-1-methyl-pyrazole isomer?

A4: The regioselectivity of the cyclization reaction is highly dependent on the reaction conditions. Generally, kinetic control (lower temperature, shorter reaction time) favors the formation of the 3-amino isomer, while thermodynamic control (higher temperature, longer reaction time) can lead to the more stable 5-amino isomer.[1]

Q5: What are common side reactions other than regioisomer formation?

A5: Besides the formation of the 5-amino regioisomer, other potential side reactions include the formation of colored impurities, which may arise from the decomposition of starting materials or intermediates.

Troubleshooting Guide: Low Yield in Cyclization Step
Symptom Possible Cause Troubleshooting Steps
Low yield of desired product with a significant amount of a second product observed by TLC/LC-MS. Formation of the 5-amino-1-methyl-pyrazole regioisomer.Control Reaction Temperature: Perform the reaction at a lower temperature (e.g., 0°C to room temperature) to favor the kinetically controlled formation of the 3-amino isomer.[1] Optimize Reaction Time: Monitor the reaction closely by TLC or LC-MS and stop the reaction once the formation of the desired product is maximized and the formation of the regioisomer begins to increase significantly. Choice of Base: Using a milder base or specific reaction conditions can influence the regioselectivity. For related syntheses, the use of EtONa in EtOH at 0°C has been shown to favor the kinetic product.[1]
Reaction does not go to completion; starting materials remain. Insufficient reaction time or temperature.Increase Reaction Time: Allow the reaction to proceed for a longer duration while monitoring for the formation of the undesired regioisomer. Increase Temperature Cautiously: Gradually increase the reaction temperature, but be aware that this may favor the formation of the thermodynamic 5-amino isomer.
Formation of dark-colored impurities in the reaction mixture. Decomposition of methylhydrazine or other starting materials.Ensure Purity of Reagents: Use high-purity starting materials. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Troubleshooting Guide: Low Yield in Hydrolysis Step
Symptom Possible Cause Troubleshooting Steps
Incomplete hydrolysis; starting ester remains. Insufficient base, reaction time, or temperature.Increase Base Equivalents: Use a larger excess of the base (e.g., 2-3 equivalents of NaOH or KOH). Increase Reaction Time and/or Temperature: Extend the reaction time or gently heat the reaction mixture (e.g., to 40-50°C) to drive the hydrolysis to completion.
Low recovery of the final product after acidification. Product is partially soluble in the aqueous layer.Thorough Extraction: After acidification, extract the aqueous layer multiple times with a suitable organic solvent (e.g., ethyl acetate) to ensure complete recovery of the product. Salting Out: Add a saturated solution of NaCl (brine) to the aqueous layer before extraction to decrease the solubility of the product in water.
Product is difficult to purify. Presence of impurities from the previous step or side products from hydrolysis.Purify the Ester Intermediate: Ensure the ethyl 3-amino-1-methyl-1H-pyrazole-4-carboxylate is of high purity before proceeding with the hydrolysis. Recrystallization: Recrystallize the final carboxylic acid product from a suitable solvent system (e.g., ethanol/water) to remove impurities.

II. Data Presentation

Table 1: Influence of Reaction Conditions on the Regioselectivity of the Cyclization of Ethyl 2-cyano-3-ethoxyacrylate with Methylhydrazine
ConditionTemperature (°C)SolventBaseRatio of 3-amino to 5-amino isomerYield of 3-amino isomer (%)Reference
Kinetic 0EthanolEtONaFavors 3-aminoNot specified, but favored[1]
Thermodynamic 70EthanolNone (neutral)Favors 5-aminoNot specified, but disfavored[1]

III. Experimental Protocols

Protocol 1: Synthesis of Ethyl 3-amino-1-methyl-1H-pyrazole-4-carboxylate (Kinetic Control)

This protocol is adapted from methodologies for similar aminopyrazole syntheses and is designed to favor the formation of the desired 3-amino-1-methyl isomer.

Materials:

  • Ethyl 2-cyano-3-ethoxyacrylate

  • Methylhydrazine

  • Anhydrous Ethanol (EtOH)

  • Sodium Ethoxide (EtONa)

Procedure:

  • In a round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve ethyl 2-cyano-3-ethoxyacrylate (1 equivalent) in anhydrous ethanol.

  • Cool the solution to 0°C using an ice bath.

  • Add a solution of sodium ethoxide in ethanol (1.1 equivalents) dropwise to the reaction mixture while maintaining the temperature at 0°C.

  • To this mixture, add methylhydrazine (1.1 equivalents) dropwise.

  • Stir the reaction mixture at 0°C and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete (typically 2-3 hours), quench the reaction by adding water.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the ethyl 3-amino-1-methyl-1H-pyrazole-4-carboxylate.

Protocol 2: Alkaline Hydrolysis of Ethyl 3-amino-1-methyl-1H-pyrazole-4-carboxylate

Materials:

  • Ethyl 3-amino-1-methyl-1H-pyrazole-4-carboxylate

  • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

  • Methanol or Ethanol

  • Water

  • Hydrochloric Acid (HCl)

  • Ethyl Acetate

Procedure:

  • Dissolve ethyl 3-amino-1-methyl-1H-pyrazole-4-carboxylate (1 equivalent) in methanol or ethanol.

  • Add an aqueous solution of NaOH or KOH (2-3 equivalents).

  • Stir the mixture at room temperature or gently heat to 40-50°C for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the alcohol under reduced pressure.

  • Dilute the residue with water and wash with a non-polar organic solvent like hexane to remove any unreacted ester.

  • Cool the aqueous layer in an ice bath and acidify to a pH of 3-4 with concentrated HCl.

  • A precipitate of this compound should form.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum.

  • If a precipitate does not form, extract the aqueous layer multiple times with ethyl acetate. Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the product.

  • The crude product can be further purified by recrystallization from a suitable solvent such as an ethanol/water mixture.

IV. Visualizations

Experimental_Workflow cluster_cyclization Step 1: Cyclization cluster_hydrolysis Step 2: Hydrolysis start_cyclization Ethyl 2-cyano-3-ethoxyacrylate + Methylhydrazine reaction_cyclization Reaction in Ethanol with EtONa at 0°C start_cyclization->reaction_cyclization workup_cyclization Aqueous Workup & Extraction reaction_cyclization->workup_cyclization purification_cyclization Column Chromatography workup_cyclization->purification_cyclization product_ester Ethyl 3-amino-1-methyl-1H- pyrazole-4-carboxylate purification_cyclization->product_ester start_hydrolysis Ethyl 3-amino-1-methyl-1H- pyrazole-4-carboxylate product_ester->start_hydrolysis reaction_hydrolysis Reaction with NaOH/KOH in Methanol/Water start_hydrolysis->reaction_hydrolysis acidification Acidification with HCl reaction_hydrolysis->acidification isolation Filtration or Extraction acidification->isolation product_acid 3-amino-1-methyl-1H- pyrazole-4-carboxylic acid isolation->product_acid

Caption: Overall experimental workflow for the synthesis of this compound.

Troubleshooting_Low_Yield cluster_cyclization_troubleshooting Cyclization Issues cluster_hydrolysis_troubleshooting Hydrolysis Issues start Low Yield of 3-amino-1-methyl-1H-pyrazole-4-carboxylate check_step Which step has low yield? start->check_step check_regioisomer Is the 5-amino regioisomer present? check_step->check_regioisomer Cyclization check_completion_hydrolysis Is the hydrolysis incomplete? check_step->check_completion_hydrolysis Hydrolysis solution_kinetic Use Kinetic Control: - Lower temperature (0°C) - Shorter reaction time - Use EtONa in EtOH check_regioisomer->solution_kinetic Yes check_completion_cyclization Is the reaction incomplete? check_regioisomer->check_completion_cyclization No solution_completion_cyclization Increase reaction time cautiously while monitoring for isomer formation. check_completion_cyclization->solution_completion_cyclization Yes solution_completion_hydrolysis Increase base equivalents, reaction time, or temperature. check_completion_hydrolysis->solution_completion_hydrolysis Yes check_isolation Is product recovery low? check_completion_hydrolysis->check_isolation No solution_isolation Thoroughly extract with organic solvent after acidification. check_isolation->solution_isolation Yes

Caption: Troubleshooting decision tree for low yield in the synthesis of this compound.

References

Technical Support Center: Purification of 3-amino-1-methyl-1H-pyrazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming purification challenges with 3-amino-1-methyl-1H-pyrazole-4-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities I might encounter when synthesizing this compound?

A1: Common impurities can include:

  • Regioisomers: The formation of isomeric pyrazole structures is a frequent challenge, particularly if unsymmetrical starting materials are used in the cyclization step.[1]

  • Unreacted Starting Materials: Depending on the synthetic route, residual starting materials may be present in the crude product.

  • Colored Byproducts: The use of hydrazine derivatives in the synthesis can sometimes lead to the formation of colored impurities.[2]

  • Hydrolysis Byproducts: If the synthesis involves the hydrolysis of an ester precursor, incomplete hydrolysis can leave residual ester in the final product.

Q2: My purified product has a persistent color. How can I remove it?

A2: Colored impurities often arise from the starting materials, particularly hydrazine-based reagents.[2] Here are a few strategies to decolorize your product:

  • Recrystallization with Charcoal: Add a small amount of activated charcoal to the hot solution of your compound during recrystallization. The charcoal will adsorb the colored impurities. Be sure to hot filter the solution to remove the charcoal before allowing the solution to cool and crystallize. Use charcoal sparingly, as it can also adsorb your product, leading to lower yields.

  • Thorough Washing: Ensure the filtered crystals are washed thoroughly with a cold solvent in which the product is sparingly soluble to remove residual colored mother liquor.

  • Mild Base in Reaction: In some cases, using a mild base during the synthesis can lead to a cleaner reaction with fewer colored byproducts.[2]

Q3: this compound is amphoteric. How does this affect its purification by chromatography?

A3: The presence of both a basic amino group and an acidic carboxylic acid group makes purification by standard silica gel chromatography challenging. The compound can interact with the acidic silica via both its basic and acidic functionalities, often leading to significant streaking and poor separation. To address this, you can:

  • Use a Modified Mobile Phase: Add a small amount (0.1-1%) of a volatile acid like acetic acid or formic acid to the eluent to suppress the ionization of the carboxylic acid group.[3] Alternatively, a small amount of a volatile base like triethylamine can be added to mitigate the interaction of the amino group with the silica. However, using both simultaneously is not common practice.

  • Consider Reverse-Phase Chromatography: This technique uses a non-polar stationary phase (like C18) and a polar mobile phase (e.g., water/acetonitrile or water/methanol). This can be a more effective way to purify polar and ionizable compounds.

  • Explore Ion-Exchange Chromatography: This method separates molecules based on their net charge and is well-suited for purifying zwitterionic compounds like amino acids.[4]

Q4: Can I use acid-base extraction to purify my product?

A4: Yes, acid-base extraction is a highly effective method for purifying this compound due to its amphoteric nature. You can selectively extract the compound from an organic solvent into an aqueous acidic or basic solution, leaving neutral impurities behind. The product can then be recovered by adjusting the pH of the aqueous solution to its isoelectric point, causing it to precipitate.

Troubleshooting Guides

Problem Possible Cause Suggested Solution
Low Yield After Recrystallization The compound is too soluble in the chosen solvent.Try a different solvent or a mixed solvent system. For example, if the compound is soluble in a hot alcohol like ethanol or methanol, slowly add a less polar solvent like hexanes or a more polar solvent like water until turbidity is observed, then reheat to dissolve and cool slowly.
The compound "oiled out" during cooling.This happens when the solution becomes supersaturated at a temperature above the compound's melting point. Reheat the mixture to dissolve the oil, add more of the "good" solvent (the one it is more soluble in), and allow it to cool more slowly. Seeding with a small crystal of the pure compound can also help induce crystallization.
Premature crystallization during hot filtration.Use a pre-heated funnel and filter flask. Minimize the amount of solvent used for dissolution, but ensure the compound is fully dissolved at the boiling point of the solvent.
Streaking on TLC Plate The compound is interacting strongly with the silica gel.Add a small amount of acetic acid or formic acid (e.g., 0.1-1%) to your eluent to protonate the carboxylic acid and reduce its interaction with the silica.[3]
The compound is zwitterionic at neutral pH.Spot the TLC plate with a solution of your compound in a solvent containing a small amount of acid or base to ensure it is in a single ionic form.
Multiple Spots on TLC After Purification The presence of a regioisomer.Recrystallization is often effective at separating regioisomers.[1] If not, column chromatography may be necessary. You may need to screen different solvent systems to achieve separation.
Incomplete reaction or side reactions.Review your synthetic procedure. Ensure reaction times and temperatures are optimal. Consider purifying the starting materials before the reaction.
Difficulty Filtering the Precipitate Very fine particles are formed.Allow the crystallization or precipitation to proceed more slowly. Cooling the solution in an ice bath without agitation can sometimes lead to larger crystals.
The precipitate is gelatinous.This can be due to the presence of impurities. Try purifying a small sample by another method (e.g., acid-base extraction) to see if a more crystalline solid can be obtained.

Physicochemical Data

The following table summarizes key physicochemical properties of this compound and its related ester.

PropertyThis compoundMethyl 3-amino-1H-pyrazole-4-carboxylate
Molecular Formula C₅H₇N₃O₂C₅H₇N₃O₂
Molecular Weight 155.15 g/mol 141.13 g/mol [5]
XLogP3 -0.70.3[5]
Hydrogen Bond Donor Count 32[5]
Hydrogen Bond Acceptor Count 45[5]

Experimental Protocols

Protocol 1: Purification by Recrystallization from a Mixed Solvent System

This protocol is based on methods used for analogous pyrazole carboxylic acids.[6]

  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a hot solvent in which the compound is soluble (e.g., ethanol, methanol, or isopropanol). Heat the mixture to reflux with stirring until the solid is completely dissolved.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Addition of Anti-solvent: While the solution is still hot, slowly add a hot anti-solvent (a solvent in which the compound is less soluble, such as water) dropwise until the solution becomes slightly turbid.

  • Re-dissolution: Add a few drops of the hot primary solvent until the turbidity just disappears.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. For maximum recovery, you can then place the flask in an ice bath for 30-60 minutes.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent mixture or just the cold anti-solvent.

  • Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature.

Protocol 2: Purification by Acid-Base Extraction

This protocol leverages the amphoteric nature of the compound to separate it from neutral impurities.[7]

  • Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate or dichloromethane (DCM) in a separatory funnel.

  • Acidic Extraction (to remove basic impurities): Extract the organic solution with 1M HCl (aq). This will protonate basic impurities and pull them into the aqueous layer. The desired product, being a weak base, may also be partially extracted. It is often preferable to proceed to the basic extraction first.

  • Basic Extraction (to isolate the desired product): Extract the organic layer with a 1M NaOH (aq) or saturated sodium bicarbonate solution. The carboxylic acid will be deprotonated, forming a water-soluble salt that will move into the aqueous layer. Repeat this extraction 2-3 times.

  • Combine Aqueous Layers: Combine the basic aqueous extracts containing the product salt.

  • Precipitation: In a fume hood, cool the combined aqueous solution in an ice bath. Slowly add 1M HCl (aq) dropwise with stirring until the pH of the solution is acidic (test with pH paper). The neutral this compound will precipitate out of the solution.

  • Isolation and Washing: Collect the precipitate by vacuum filtration. Wash the solid with cold deionized water to remove any residual salts.

  • Drying: Dry the purified product under vacuum.

Protocol 3: Purification by Silica Gel Column Chromatography

Due to the amphoteric nature of the compound, this method requires careful selection of the mobile phase.

  • Stationary Phase: Silica gel (standard grade, 60 Å, 230-400 mesh).

  • Mobile Phase Selection (TLC): Use thin-layer chromatography (TLC) to determine a suitable eluent system. Given the compound's polarity, start with a polar solvent system such as dichloromethane/methanol or ethyl acetate/methanol.

    • To minimize streaking due to the carboxylic acid, add 0.5-1% acetic acid or formic acid to the eluent.[3]

    • Observe the spot shape and Rf value. An ideal Rf is between 0.2 and 0.4.

  • Column Packing: Pack a glass chromatography column with a slurry of silica gel in the chosen mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. If the compound is not very soluble, it can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the dry powder loaded onto the top of the column.

  • Elution: Elute the column with the chosen mobile phase, collecting fractions. Monitor the elution by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Visualizations

Purification_Workflow crude Crude Product recrystallization Recrystallization crude->recrystallization acid_base Acid-Base Extraction crude->acid_base chromatography Column Chromatography crude->chromatography pure Pure Product recrystallization->pure waste Impurities recrystallization->waste in mother liquor acid_base->pure acid_base->waste in organic/aqueous phase chromatography->pure chromatography->waste in separate fractions

Caption: General purification workflow for this compound.

Acid_Base_Extraction cluster_0 Step 1: Dissolution & Basic Extraction cluster_1 Step 2: Separation cluster_2 Step 3: Precipitation & Isolation start Crude Product in Organic Solvent add_base Add Aqueous Base (e.g., NaOH) start->add_base sep_funnel1 Separate Layers add_base->sep_funnel1 org_layer Organic Layer (Neutral Impurities) sep_funnel1->org_layer aq_layer1 Aqueous Layer (Product as Salt) sep_funnel1->aq_layer1 add_acid Add Aqueous Acid (e.g., HCl) aq_layer1->add_acid precipitate Precipitation of Pure Product add_acid->precipitate filtration Filter and Dry precipitate->filtration pure_product Pure Product filtration->pure_product

Caption: Workflow for purification by acid-base extraction.

Troubleshooting_Logic cluster_issues Common Issues start Purification Attempt check_purity Check Purity (TLC, NMR, etc.) start->check_purity is_pure Is it pure? check_purity->is_pure end Pure Product Obtained is_pure->end Yes troubleshoot Troubleshoot Issue is_pure->troubleshoot No low_yield Low Yield troubleshoot->low_yield multiple_spots Multiple Spots (Impurities) troubleshoot->multiple_spots oiling_out Oiling Out troubleshoot->oiling_out streaking TLC Streaking troubleshoot->streaking

Caption: Logical diagram for troubleshooting purification issues.

References

stability and degradation of 3-amino-1-methyl-1H-pyrazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and degradation of 3-amino-1-methyl-1H-pyrazole-4-carboxylic acid. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the general storage recommendations for this compound?

For optimal stability, it is recommended to store this compound in a dry, dark place at refrigerated temperatures (2-8°C). The container should be tightly sealed to prevent moisture uptake and exposure to air.

Q2: What are the known incompatibilities for this compound?

This compound should be considered incompatible with strong oxidizing agents. Contact with such agents could lead to rapid degradation of the molecule.

Q3: What are the likely degradation pathways for this molecule?

While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on its chemical structure which includes an amino group, a carboxylic acid, and a pyrazole ring, the following degradation pathways are plausible under stress conditions:

  • Hydrolysis: The carboxylic acid group may undergo esterification in the presence of alcohols under acidic conditions, or the amide bond in derivatives could be susceptible to hydrolysis under acidic or basic conditions. Some pyrazole ester derivatives have been observed to undergo rapid hydrolysis at a pH of 8.[1][2]

  • Oxidation: The pyrazole ring and the amino group are susceptible to oxidation. Oxidation of the pyrazole ring can lead to the formation of hydroxylated species.[3]

  • Photodegradation: Exposure to UV or visible light can induce photochemical reactions, potentially leading to decarboxylation or ring cleavage.

  • Thermal Degradation: At elevated temperatures, decarboxylation (loss of CO2 from the carboxylic acid group) is a potential degradation pathway.

Q4: How can I determine the stability of this compound in my specific experimental conditions?

To determine the stability of this compound in your specific experimental setup, it is recommended to perform a forced degradation study. This involves subjecting the compound to a variety of stress conditions (e.g., acid, base, oxidation, heat, light) and analyzing the formation of degradants over time using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).

Troubleshooting Guide

IssuePossible CauseRecommended Action
Unexpected peaks in chromatogram Degradation of the compoundPerform a forced degradation study to identify potential degradation products. Ensure proper storage and handling of the compound.
Loss of compound potency over time Instability under storage or experimental conditionsRe-evaluate storage conditions. Conduct stability studies under your specific experimental parameters (e.g., pH, temperature of solutions).
Discoloration of the solid compound Oxidation or exposure to lightStore the compound in a dark, airtight container under an inert atmosphere if possible. Avoid prolonged exposure to light.

Experimental Protocols: Forced Degradation Studies

Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.[4][5][6] The following are generalized protocols for subjecting this compound to various stress conditions. The extent of degradation should ideally be in the range of 5-20% to ensure that the primary degradation products are formed and can be adequately characterized.[6]

Preparation of Stock Solution

Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water).

Hydrolytic Degradation
  • Acidic Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Incubate the solution at 60°C for 24 hours.

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for analysis.

  • Basic Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Incubate the solution at 60°C for 24 hours.

    • At specified time points, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase.

  • Neutral Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of purified water.

    • Incubate the solution at 60°C for 24 hours.

    • At specified time points, withdraw an aliquot and dilute with the mobile phase.

Oxidative Degradation
  • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).

  • Keep the solution at room temperature for 24 hours, protected from light.

  • At specified time points, withdraw an aliquot and dilute with the mobile phase for immediate analysis.

Thermal Degradation
  • Solid State:

    • Place a small amount of the solid compound in a vial.

    • Heat the vial in an oven at 80°C for 48 hours.

    • At specified time points, withdraw a sample, dissolve it in a suitable solvent, and dilute it to a known concentration for analysis.

  • Solution State:

    • Heat the stock solution at 80°C for 48 hours, protected from light.

    • At specified time points, withdraw an aliquot and dilute with the mobile phase.

Photolytic Degradation
  • Solid State:

    • Spread a thin layer of the solid compound in a shallow dish.

    • Expose the sample to a light source that provides both UV and visible light (as per ICH Q1B guidelines). The total illumination should be not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • Keep a control sample protected from light.

    • At the end of the exposure, dissolve the samples in a suitable solvent and analyze.

  • Solution State:

    • Place the stock solution in a photostable, transparent container.

    • Expose the solution to the same light conditions as the solid-state study.

    • Keep a control sample wrapped in aluminum foil to protect it from light.

    • At the end of the exposure, analyze both the exposed and control samples.

Analysis of Samples

All samples from the forced degradation studies should be analyzed by a validated stability-indicating HPLC method, preferably with a photodiode array (PDA) detector to check for peak purity and a mass spectrometer (MS) detector to help identify degradation products.

Visualizations

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress_conditions Stress Conditions cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL) hydrolysis Hydrolysis (Acid, Base, Neutral) stock->hydrolysis oxidation Oxidation (3% H2O2) stock->oxidation thermal Thermal (Solid & Solution) stock->thermal photolytic Photolytic (UV/Vis Light) stock->photolytic hplc HPLC-PDA-MS Analysis hydrolysis->hplc oxidation->hplc thermal->hplc photolytic->hplc data Data Interpretation (Identify Degradants, Determine Pathways) hplc->data

Caption: Workflow for Forced Degradation Studies.

Stability_Troubleshooting cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions problem Unexpected Experimental Results (e.g., new peaks, loss of potency) storage Improper Storage problem->storage conditions Harsh Experimental Conditions problem->conditions incompatibility Incompatible Reagents problem->incompatibility verify_storage Verify Storage Conditions (Temp, Light, Moisture) storage->verify_storage stress_test Conduct Forced Degradation Study conditions->stress_test review_protocol Review Experimental Protocol incompatibility->review_protocol

References

Technical Support Center: Synthesis of 3-amino-1-methyl-1H-pyrazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-amino-1-methyl-1H-pyrazole-4-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: A widely employed two-step synthesis involves the reaction of ethyl 2-cyano-3-ethoxyacrylate with methylhydrazine to form ethyl 3-amino-1-methyl-1H-pyrazole-4-carboxylate, followed by the hydrolysis of the ester to the desired carboxylic acid.

Q2: What is the primary side reaction of concern during the synthesis of the pyrazole ring?

A2: The most significant side reaction is the formation of the regioisomeric byproduct, 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid. This occurs due to the two possible modes of addition of methylhydrazine to the ethoxyacrylate precursor.

Q3: How can the formation of the undesired 5-amino regioisomer be minimized?

A3: The regioselectivity of the reaction can be influenced by factors such as the solvent, reaction temperature, and the nature of the substituents. Careful optimization of these parameters is crucial. For instance, conducting the reaction under specific temperature control can favor the formation of the desired 3-amino isomer.

Q4: What are potential side reactions during the final hydrolysis step?

A4: Besides incomplete hydrolysis, potential side reactions include decarboxylation of the pyrazole carboxylic acid at elevated temperatures and degradation of the pyrazole ring under harsh acidic or basic conditions.

Q5: How can I confirm the correct regiochemistry of my product?

A5: Unambiguous structure determination is typically achieved using 2D NMR techniques such as NOESY (Nuclear Overhauser Effect Spectroscopy) or HMBC (Heteronuclear Multiple Bond Correlation). These methods can establish correlations between the N-methyl protons and the protons on the pyrazole ring, confirming the substitution pattern.

Troubleshooting Guides

Problem 1: Low Yield of Ethyl 3-amino-1-methyl-1H-pyrazole-4-carboxylate
Symptom Possible Cause Troubleshooting Steps
Low conversion of starting materials- Inactive reagents- Suboptimal reaction temperature- Insufficient reaction time- Ensure the purity and reactivity of ethyl 2-cyano-3-ethoxyacrylate and methylhydrazine.- Gradually increase the reaction temperature while monitoring the reaction progress by TLC or LC-MS.- Extend the reaction time.
Formation of a significant amount of the 5-amino regioisomer- Reaction conditions favoring the undesired isomer- Experiment with different solvents (e.g., ethanol, isopropanol, dioxane).- Optimize the reaction temperature. Lower temperatures may favor the desired isomer.- Consider using a different precursor if regioselectivity remains poor.
Presence of colored impurities- Decomposition of methylhydrazine- Oxidation of intermediates- Use freshly distilled methylhydrazine.- Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Incomplete cyclization, presence of intermediate- Insufficient heating or reaction time for cyclization- Ensure the reaction is heated for a sufficient duration after the initial addition of reagents to drive the cyclization to completion.
Problem 2: Difficulties in the Hydrolysis of Ethyl 3-amino-1-methyl-1H-pyrazole-4-carboxylate
Symptom Possible Cause Troubleshooting Steps
Incomplete hydrolysis- Insufficient base or acid concentration- Short reaction time or low temperature- Increase the concentration of the hydrolyzing agent (e.g., NaOH or HCl).- Increase the reaction temperature and/or extend the reaction time. Monitor progress by TLC or LC-MS.
Product decomposition- Harsh reaction conditions (high temperature, extreme pH)- Use milder hydrolysis conditions (e.g., lower temperature for a longer duration).- Carefully neutralize the reaction mixture after hydrolysis.
Presence of decarboxylated byproduct- Excessive heating during hydrolysis or workup- Avoid unnecessarily high temperatures.[1]- Perform the workup at a lower temperature.

Quantitative Data

The following table summarizes typical yields for the key reaction step. Please note that yields can vary significantly based on the specific reaction conditions.

Reaction Step Product Typical Yield (%) Key Conditions Reference
CyclizationEthyl 3-amino-1-methyl-5-(phenylamino)-1H-pyrazole-4-carboxylate (a related compound)70Methylhydrazine, sealed tube, 80 °C, 1.5 h[2]
HydrolysisThis compound>90Alkaline hydrolysis (e.g., NaOH in aqueous ethanol) followed by acidificationGeneral knowledge

Experimental Protocols

Protocol 1: Synthesis of Ethyl 3-amino-1-methyl-1H-pyrazole-4-carboxylate

This protocol is adapted from the synthesis of a structurally similar compound and may require optimization.[2]

Materials:

  • Ethyl 2-cyano-3-ethoxyacrylate

  • Methylhydrazine

  • Ethanol (anhydrous)

Procedure:

  • In a sealed tube, dissolve ethyl 2-cyano-3-ethoxyacrylate (1 equivalent) in anhydrous ethanol.

  • Add methylhydrazine (1.1 equivalents) to the solution.

  • Seal the tube and heat the reaction mixture at 80 °C for 1.5 to 3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water to precipitate the crude product.

  • Collect the solid by filtration and wash with cold water.

  • The crude product will likely be a mixture of the 3-amino and 5-amino regioisomers. Separation can be achieved by column chromatography on silica gel.

Protocol 2: Hydrolysis of Ethyl 3-amino-1-methyl-1H-pyrazole-4-carboxylate

Materials:

  • Ethyl 3-amino-1-methyl-1H-pyrazole-4-carboxylate

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Water

  • Hydrochloric acid (HCl)

Procedure:

  • Dissolve ethyl 3-amino-1-methyl-1H-pyrazole-4-carboxylate in a mixture of ethanol and water.

  • Add a solution of sodium hydroxide (2-3 equivalents) to the reaction mixture.

  • Heat the mixture to reflux and stir for 2-4 hours, or until the reaction is complete as indicated by TLC or LC-MS.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and carefully acidify with hydrochloric acid to a pH of approximately 3-4.

  • The product, this compound, will precipitate out of solution.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum.

Visualizations

Synthesis_Pathway A Ethyl 2-cyano-3-ethoxyacrylate C Ethyl 3-amino-1-methyl- 1H-pyrazole-4-carboxylate (Desired Product) A->C Methylhydrazine, Ethanol, Heat D Ethyl 5-amino-1-methyl- 1H-pyrazole-4-carboxylate (Side Product) A->D Methylhydrazine, Ethanol, Heat B Methylhydrazine B->C B->D E 3-amino-1-methyl- 1H-pyrazole-4-carboxylic acid C->E NaOH, H2O/EtOH, Heat, then H+ Troubleshooting_Low_Yield Start Low Yield of Pyrazole Ester CheckReagents Check Purity of Starting Materials Start->CheckReagents OptimizeTemp Optimize Reaction Temperature Start->OptimizeTemp OptimizeTime Increase Reaction Time Start->OptimizeTime CheckIsomers Analyze for Regioisomers Start->CheckIsomers InertAtmosphere Use Inert Atmosphere Start->InertAtmosphere Colored Impurities? Result1 Improved Yield CheckReagents->Result1 OptimizeTemp->Result1 OptimizeTime->Result1 ChangeSolvent Change Solvent CheckIsomers->ChangeSolvent Result2 Isomer Ratio Improved ChangeSolvent->Result2 Result3 Reduced Impurities InertAtmosphere->Result3 Logical_Relationship Condition Reaction Conditions Temperature Temperature Condition->Temperature Solvent Solvent Condition->Solvent Purity Reagent Purity Condition->Purity Outcome Reaction Outcome Temperature->Outcome Solvent->Outcome Purity->Outcome Yield Yield Outcome->Yield Regioselectivity Regioselectivity Outcome->Regioselectivity PurityProduct Product Purity Outcome->PurityProduct

References

Technical Support Center: Optimizing Reaction Conditions for 3-Amino-1-methyl-1H-pyrazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-amino-1-methyl-1H-pyrazole-4-carboxylic acid. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during its preparation.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

A common synthetic route involves the cyclocondensation of a hydrazine derivative with a three-carbon building block. For this compound, a likely precursor is ethyl 2-cyano-3-ethoxyacrylate, which reacts with methylhydrazine. The resulting pyrazole ester is then hydrolyzed to the carboxylic acid.

Q2: Why is the yield of my pyrazole synthesis consistently low?

Low yields can result from several factors, including incomplete reactions, suboptimal temperatures, or the formation of side products.[1] Monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to ensure all starting material is consumed.[1] Increasing the reaction time or temperature may improve yields.[1] In some cases, microwave-assisted synthesis can also be an effective method for improving yields and reducing reaction times.[1]

Q3: How can I control regioselectivity in the synthesis of N-methylated pyrazoles?

The N-alkylation of asymmetrically substituted 1H-pyrazoles can lead to a mixture of regioisomers.[2][3] When reacting a substituted pyrazole with an alkylating agent like methyl iodide, the ratio of the resulting N-methyl isomers can be influenced by the solvent and base used.[2][3] For instance, the reaction of a tautomeric pyrazole with methyl iodide in the presence of KOH in DMF has been reported to yield a mixture of regioisomers.[2][3] It is often preferable to introduce the N-methyl group by using methylhydrazine as a starting material, which can provide better control over the regiochemical outcome.

Q4: What are the best practices for purifying the final product?

Purification of pyrazole carboxylic acids can often be achieved through recrystallization. Common solvent systems include ethanol/water or isopropanol/water mixtures.[4] The crude product is dissolved in the hot solvent mixture and allowed to cool slowly to form pure crystals, which can then be collected by filtration. Adjusting the pH of the aqueous layer to 1-2 with hydrochloric acid can precipitate the carboxylic acid, which is then collected by filtration and dried.[5]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Incomplete reaction.[1] 2. Reaction temperature is too low.[1] 3. Inactive catalyst or reagents.1. Monitor the reaction with TLC or LC-MS to confirm the consumption of starting materials. Increase the reaction time if necessary.[1] 2. Gradually increase the reaction temperature. Consider refluxing the reaction mixture.[1] 3. Use fresh reagents and ensure the catalyst is active.
Presence of Multiple Products (Isomers) 1. Lack of regioselectivity during N-methylation.[2][3] 2. Formation of side-products due to competing reaction pathways.[1]1. If direct alkylation is used, screen different solvents and bases to optimize the isomer ratio. Alternatively, use methylhydrazine as a starting material to direct the regioselectivity. 2. Optimize reaction conditions (temperature, solvent, catalyst) to favor the desired product.[1] Column chromatography may be required to separate the desired isomer.
Difficulty in Isolating the Product 1. Product is highly soluble in the reaction solvent. 2. Incomplete precipitation of the carboxylic acid.1. Remove the reaction solvent under reduced pressure. 2. After hydrolysis of the ester, ensure the pH is sufficiently acidic (pH 1-2) to fully precipitate the carboxylic acid.[5] Cool the solution on an ice bath to maximize precipitation.
Product is Contaminated with Starting Materials 1. Reaction has not gone to completion.[1] 2. Insufficient purification.1. Increase reaction time or temperature and monitor by TLC until the starting material is consumed.[1] 2. Recrystallize the product from a suitable solvent system.[4] If necessary, use column chromatography for further purification.

Experimental Protocols

Proposed Synthesis of this compound

This protocol is a generalized procedure based on common pyrazole syntheses. Optimization may be required.

Step 1: Synthesis of Ethyl 3-amino-1-methyl-1H-pyrazole-4-carboxylate

  • To a solution of ethyl 2-cyano-3-ethoxyacrylate in ethanol, add an equimolar amount of methylhydrazine.

  • The reaction mixture is stirred at room temperature for 18 hours.[2]

  • Monitor the reaction progress by TLC.

  • Once the starting material is consumed, the solvent is removed under reduced pressure.

  • The crude product can be purified by column chromatography or used directly in the next step.

Step 2: Hydrolysis to this compound

  • Dissolve the crude ethyl 3-amino-1-methyl-1H-pyrazole-4-carboxylate in a mixture of ethanol and an aqueous solution of sodium hydroxide.

  • Heat the mixture to reflux for 2-4 hours, monitoring the hydrolysis by TLC.

  • After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and acidify to pH 1-2 with concentrated hydrochloric acid.[5]

  • A precipitate will form. Cool the mixture in an ice bath for 30 minutes to maximize precipitation.[5]

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield this compound.

Visual Guides

experimental_workflow cluster_step1 Step 1: Pyrazole Ring Formation cluster_step2 Step 2: Hydrolysis start Ethyl 2-cyano-3-ethoxyacrylate + Methylhydrazine reaction1 Stir in Ethanol at RT for 18h start->reaction1 workup1 Solvent Removal reaction1->workup1 product1 Crude Ethyl 3-amino-1-methyl-1H-pyrazole-4-carboxylate workup1->product1 reaction2 Reflux with NaOH(aq) in Ethanol product1->reaction2 workup2 Ethanol Removal & Acidification (HCl) reaction2->workup2 product2 This compound workup2->product2

Caption: Synthetic workflow for this compound.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Low Yield Observed cause1 Incomplete Reaction start->cause1 cause2 Suboptimal Temperature start->cause2 cause3 Side Reactions start->cause3 solution1 Increase Reaction Time / Monitor with TLC cause1->solution1 solution2 Increase Reaction Temperature cause2->solution2 solution3 Optimize Conditions (Solvent, Catalyst) cause3->solution3

Caption: Troubleshooting logic for addressing low reaction yields.

References

troubleshooting guide for 3-amino-1-methyl-1H-pyrazole-4-carboxylic acid experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-amino-1-methyl-1H-pyrazole-4-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during experiments with this compound.

Frequently Asked Questions (FAQs)

1. Synthesis

  • Q1: I am getting a low yield in the synthesis of this compound. What are the common causes and how can I improve it?

    A1: Low yields in pyrazole synthesis, particularly through multicomponent reactions, can arise from several factors. Here are some common issues and troubleshooting steps:

    • Incomplete Reaction: The reaction may not have gone to completion.

      • Troubleshooting: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Consider increasing the reaction time or temperature. For some condensation reactions, refluxing the reaction mixture can be beneficial.[1]

    • Suboptimal Reaction Conditions: The choice of solvent, temperature, and catalyst can significantly impact the yield.

      • Troubleshooting: Experiment with different solvents. While ethanol or acetic acid are common, other solvents might improve solubility and reaction rates. Ensure the temperature is optimal for the specific reaction type; some reactions require heating while others proceed at room temperature.[2][3]

    • Side Reactions: The formation of unwanted byproducts, such as regioisomers, can reduce the yield of the desired product.[4]

      • Troubleshooting: The formation of regioisomers is a common challenge with unsymmetrical starting materials. The regioselectivity can be influenced by both steric and electronic factors of the substituents. Adjusting the pH of the reaction mixture (acidic vs. basic conditions) can sometimes favor the formation of one isomer over the other.

    • Purity of Starting Materials: Impurities in the starting materials can lead to side reactions and lower yields.

      • Troubleshooting: Ensure all reactants are pure. It is recommended to use freshly opened or purified reagents, especially for sensitive compounds like hydrazines which can degrade over time.

  • Q2: I am observing the formation of a regioisomer during the synthesis. How can I control the regioselectivity?

    A2: The formation of regioisomers is a known challenge in pyrazole synthesis when using unsymmetrical precursors. The initial nucleophilic attack can occur at two different sites, leading to a mixture of products. Here are some strategies to improve regioselectivity:

    • Solvent Effects: The polarity of the solvent can influence the reaction pathway. Experiment with a range of solvents to find the optimal conditions for your desired isomer.

    • pH Control: The pH of the reaction medium can affect the reactivity of the nucleophile and electrophile. Acidic conditions might favor one regioisomer, while basic conditions could favor the other.

    • Steric Hindrance: The steric bulk of the substituents on your starting materials can direct the reaction towards the formation of a single, less sterically hindered regioisomer.

    • Reaction Temperature: Lowering the reaction temperature can sometimes increase the selectivity of the reaction.

2. Purification

  • Q3: What is the best way to purify this compound?

    A3: The purification method will depend on the nature of the impurities. Here are two common methods:

    • Recrystallization: This is often the most effective method for removing small amounts of impurities.

      • Solvent Selection: A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For aminopyrazoles, ethanol has been reported to be an effective recrystallization solvent.[5] A mixture of solvents, such as ethanol/water or ethyl acetate/hexanes, can also be effective.[5] The crude product can be dissolved in a minimum amount of the "good" solvent (e.g., ethanol) at reflux, and then the "bad" solvent (e.g., water) is added dropwise until the solution is barely cloudy. Upon cooling, the purified product should crystallize out.[5]

    • Column Chromatography: This method is useful for separating the desired product from significant amounts of impurities or from regioisomers.

      • Stationary Phase: Silica gel is commonly used.

      • Mobile Phase: Due to the presence of both a basic amino group and an acidic carboxylic acid group, the compound can streak on a silica gel column. To mitigate this, you can:

        • Add a small amount of acid (e.g., acetic acid or formic acid) to the eluent to keep the carboxylic acid protonated.[6]

        • Use a reverse-phase column (C18) with a mobile phase of acetonitrile and water, with or without a buffer.[7]

3. Handling and Storage

  • Q4: How should I store this compound?

    A4: For long-term stability, it is recommended to store the compound in a cool, dark, and dry place. For the related compound, 3-amino-4-pyrazolecarboxylic acid, a storage temperature of 2-8°C is recommended.[8] It should be kept in a tightly sealed container to protect it from moisture and air.

4. Reactions

  • Q5: I am having trouble with the amide coupling of this compound with an amine. What are some common issues?

    A5: Amide coupling reactions can be challenging. Here are some common problems and solutions:

    • Poor Activation of the Carboxylic Acid: The carboxylic acid needs to be activated for the amine to react.

      • Troubleshooting: Ensure you are using an appropriate coupling reagent. Common choices include carbodiimides (e.g., EDC with NHS) or uronium/aminium salts (e.g., HATU, HBTU).[1][9] The choice of reagent can depend on the steric hindrance of your substrates.

    • Low Nucleophilicity of the Amine: Electron-deficient or sterically hindered amines may react slowly.

      • Troubleshooting: You may need to use a more powerful coupling reagent or increase the reaction temperature. The addition of a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA), is often necessary to neutralize the acid formed and to deprotonate the amine, increasing its nucleophilicity.[9]

    • Side Reactions: The formation of byproducts can occur, especially with sensitive substrates.

      • Troubleshooting: The choice of coupling reagent and additives can minimize side reactions. For example, adding HOBt or HOAt when using carbodiimides can suppress racemization if you are working with chiral molecules.

    • Reaction Monitoring: It is crucial to monitor the reaction to determine the optimal reaction time.

      • Troubleshooting: Use TLC or LC-MS to track the consumption of the starting materials and the formation of the product.

Data Presentation

Table 1: Physical and Chemical Properties

PropertyValueReference
Molecular FormulaC₅H₇N₃O₂[10]
Molecular Weight141.13 g/mol [11]
Melting PointNot available for the N-methylated compound. The parent compound, 3-amino-4-pyrazolecarboxylic acid, has a melting point of 135 °C (dec.).[8]
Storage Temperature2-8°C (recommended for the parent compound)[8]

Table 2: Expected Solubility

The solubility of this compound is influenced by its amphoteric nature, having both a basic amino group and an acidic carboxylic acid group. The following table provides an estimation of its solubility in common laboratory solvents. Experimental verification is recommended.

SolventPolarityExpected SolubilityRationale
WaterHighModerate to High, pH-dependentThe presence of polar amino and carboxylic acid groups allows for hydrogen bonding with water. Solubility will be highest at acidic and basic pH due to salt formation.[12][13]
Methanol / EthanolHighModeratePolar protic solvents that can hydrogen bond with the solute.
Dimethyl sulfoxide (DMSO)HighHighA highly polar aprotic solvent that is generally a good solvent for many organic compounds.
Dimethylformamide (DMF)HighHighAnother highly polar aprotic solvent commonly used for reactions involving carboxylic acids.
Dichloromethane (DCM)MediumLow to ModerateA less polar solvent, solubility is expected to be limited.
Ethyl AcetateMediumLowA moderately polar solvent, likely to be a poor solvent for this compound.
Hexanes / HeptaneLowInsolubleNon-polar solvents are unlikely to dissolve this polar compound.

Experimental Protocols

Representative Protocol for Amide Coupling using EDC/NHS

This protocol is a general guideline for the amide coupling of this compound with a primary or secondary amine. Optimization may be required for specific substrates.

  • Activation of the Carboxylic Acid:

    • Dissolve this compound (1 equivalent) in a suitable anhydrous solvent (e.g., DMF or DCM).

    • Add N-hydroxysuccinimide (NHS) (1.2 equivalents) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) to the solution.

    • Stir the reaction mixture at room temperature for 15-60 minutes.[1]

  • Amine Coupling:

    • In a separate flask, dissolve the amine (1-1.2 equivalents) in the same solvent.

    • Add the amine solution to the activated carboxylic acid solution.

    • If DCM is used as the solvent, add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2 equivalents).

    • Stir the reaction at room temperature for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.[1]

  • Work-up:

    • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel or by recrystallization.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_reaction Amide Coupling cluster_analysis Analysis start Starting Materials reaction Pyrazole Synthesis start->reaction crude Crude Product reaction->crude purify Recrystallization or Column Chromatography crude->purify pure Pure Product purify->pure coupling Amide Coupling (e.g., with EDC/NHS) pure->coupling amide Amide Derivative coupling->amide analysis Characterization (NMR, IR, MS) amide->analysis troubleshooting_synthesis cluster_causes Potential Causes cluster_solutions Troubleshooting Steps problem Low Yield in Synthesis cause1 Incomplete Reaction problem->cause1 cause2 Suboptimal Conditions problem->cause2 cause3 Side Reactions problem->cause3 cause4 Impure Reagents problem->cause4 sol1 Increase reaction time/temp Monitor with TLC/LC-MS cause1->sol1 sol2 Optimize solvent and catalyst cause2->sol2 sol3 Adjust pH to control regioselectivity cause3->sol3 sol4 Use pure/fresh starting materials cause4->sol4 role_in_drug_discovery start 3-amino-1-methyl-1H- pyrazole-4-carboxylic acid (Building Block) reaction Chemical Synthesis (e.g., Amide Coupling) start->reaction derivative Pyrazole Carboxamide Derivative Library reaction->derivative screening Biological Screening derivative->screening active_compound Biologically Active Compound (e.g., Fungicide, Anti-inflammatory) screening->active_compound

References

Technical Support Center: Solubility Enhancement for 3-amino-1-methyl-1H-pyrazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-amino-1-methyl-1H-pyrazole-4-carboxylic acid. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to help researchers, scientists, and drug development professionals overcome solubility challenges with this compound.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of this compound that influence its solubility?

A1: this compound is an amphoteric molecule, meaning it contains both an acidic functional group (the carboxylic acid) and basic functional groups (the amino group and pyrazole ring nitrogens).[1][2] This structure allows it to exist in different ionic states depending on the pH of the solution.

  • At low pH (acidic conditions): The amino group and potentially a ring nitrogen will be protonated (forming a cation, -NH3+), increasing solubility in acidic aqueous media.

  • At high pH (basic conditions): The carboxylic acid group will be deprotonated (forming an anion, -COO-), increasing solubility in basic aqueous media.

  • At the isoelectric point (pI): The molecule will exist primarily as a neutral zwitterion, where both the positive and negative charges are present. Compounds are often least soluble at their pI due to strong intermolecular interactions in the crystal lattice.

Q2: My compound has very low solubility in water. What is the first thing I should try?

A2: The first and most effective step is to perform a pH-solubility profile.[3][4] Since the compound is amphoteric, its solubility is highly dependent on pH. By adjusting the pH away from the isoelectric point, you can significantly increase aqueous solubility. For many drug candidates, this is a primary method for enhancing solubility.[5][6][7]

Q3: How can I use co-solvents to improve solubility?

A3: Co-solvency is a powerful technique where a water-miscible organic solvent is added to an aqueous solution to increase the solubility of a poorly soluble compound.[8][9] These solvents work by reducing the polarity of the water, making it a more favorable environment for lipophilic molecules. Common co-solvents include:

  • Ethanol

  • Propylene glycol (PG)

  • Polyethylene glycol (PEG 300 or PEG 400)

  • Glycerol

  • Dimethyl sulfoxide (DMSO)

The key is to find the optimal ratio of co-solvent to water that maximizes solubility without negatively impacting downstream experiments.[10]

Q4: What is salt formation and can it help with my compound?

A4: Salt formation is a widely used and highly effective chemical modification for increasing the solubility and dissolution rate of ionizable drugs.[3][7] The process involves reacting the acidic or basic functional group of your compound with a suitable counter-ion to form a salt.[11]

  • For the basic amino group: You can form salts using acids like hydrochloric acid (HCl), methanesulfonic acid (mesylate), or sulfuric acid.

  • For the acidic carboxylic acid group: You can form salts using bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH).

These salt forms often have significantly higher aqueous solubility than the parent "free form" of the compound.[5][11]

Troubleshooting Guides

Issue 1: The compound precipitates out of solution when I adjust the pH.
  • Cause: You are likely adjusting the pH to the compound's isoelectric point (pI), where it is least soluble.

  • Solution:

    • Characterize the pH-Solubility Profile: Systematically measure the solubility at various pH points (e.g., from pH 2 to pH 10) to identify the pH of minimum and maximum solubility.

    • Buffer Selection: Once the optimal pH range is identified, use a suitable buffer to maintain the pH and keep the compound in its soluble, ionized form.

    • Avoid the pI: For all future experiments, ensure your solvent system is buffered at a pH well above or well below the determined pI.

Issue 2: The compound is not soluble enough even with pH adjustment.
  • Cause: The intrinsic solubility of the compound may be extremely low, or your experimental conditions require a very high concentration.

  • Solution:

    • Combine Techniques: Combine pH adjustment with the use of co-solvents. For example, prepare a buffered solution (at a favorable pH) that also contains a certain percentage of a co-solvent like PEG 400 or ethanol.[4][9]

    • Explore Salt Formation: If you have been working with the free acid/base form, synthesizing a salt version (e.g., a hydrochloride or sodium salt) is the logical next step. Salt forms are often orders of magnitude more soluble.[3]

    • Consider Advanced Methods: If high concentrations are still not achievable, you may need to explore more advanced formulation strategies such as creating solid dispersions or using complexation agents like cyclodextrins.[12][13]

Experimental Protocols

Protocol 1: Determination of pH-Solubility Profile

Objective: To determine the aqueous solubility of this compound across a range of pH values.

Methodology:

  • Prepare Buffers: Create a series of buffers covering the desired pH range (e.g., pH 2, 4, 6, 7, 8, 10).

  • Sample Preparation: Add an excess amount of the solid compound to a fixed volume (e.g., 1 mL) of each buffer in separate vials. Ensure enough solid is added so that some remains undissolved at equilibrium.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C) for a set period (e.g., 24-48 hours) to ensure equilibrium is reached. A shaker or rotator is ideal.

  • Phase Separation: Centrifuge the vials at high speed to pellet the excess, undissolved solid.

  • Quantification: Carefully remove an aliquot of the clear supernatant from each vial. Dilute the supernatant with a suitable mobile phase and analyze the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.

  • Data Analysis: Plot the measured solubility (e.g., in mg/mL or µM) against the pH of each buffer to generate the pH-solubility curve.

Protocol 2: Co-solvent Solubility Screening

Objective: To evaluate the effect of various co-solvents on the solubility of the compound.

Methodology:

  • Prepare Solvent Systems: Create a series of solvent systems by mixing a co-solvent (e.g., ethanol) with water in different volumetric ratios (e.g., 10:90, 20:80, 50:50 v/v). If a favorable pH was identified, use the corresponding buffered solution instead of pure water.

  • Equilibrium Solubility Measurement: Follow steps 2-5 from Protocol 1 for each co-solvent mixture.

  • Data Compilation: Organize the results in a table to compare the solubility enhancement provided by each co-solvent at different concentrations.

Sample Data: Co-solvent Screening
Co-solvent System (v/v)Solubility (mg/mL)Fold Increase (vs. Water)
Water (Control)0.151.0
20% Ethanol / 80% Water0.755.0
40% Ethanol / 60% Water2.1014.0
20% PEG 400 / 80% Water1.8512.3
40% PEG 400 / 60% Water5.5036.7

Visualizations

ionization_states cluster_low_ph Low pH (e.g., pH < 2) cluster_pi Isoelectric Point (pI) cluster_high_ph High pH (e.g., pH > 8) low_ph Cationic Form (High Solubility) pi Zwitterionic Form (Low Solubility) low_ph->pi Increase pH high_ph Anionic Form (High Solubility) pi->high_ph Increase pH

Caption: pH-dependent ionization states of the molecule.

solubility_workflow start Initial State: Poor Solubility Observed ph_profile 1. Conduct pH-Solubility Profile (Protocol 1) start->ph_profile is_sol_ok1 Is Solubility Sufficient? ph_profile->is_sol_ok1 cosolvent 2. Screen Co-solvents at Optimal pH (Protocol 2) is_sol_ok1->cosolvent No end_node Achieved Target Solubility is_sol_ok1->end_node Yes is_sol_ok2 Is Solubility Sufficient? cosolvent->is_sol_ok2 salt 3. Pursue Salt Formation (e.g., HCl, Mesylate, NaOH) is_sol_ok2->salt No is_sol_ok2->end_node Yes is_sol_ok3 Is Solubility Sufficient? salt->is_sol_ok3 advanced 4. Consider Advanced Methods (e.g., Solid Dispersions) is_sol_ok3->advanced No is_sol_ok3->end_node Yes advanced->end_node

Caption: Decision workflow for solubility enhancement.

experimental_workflow prep_solvents 1. Prepare Co-solvent/Aqueous Mixtures (e.g., 0-50% v/v) add_compound 2. Add Excess Compound to each Mixture prep_solvents->add_compound equilibrate 3. Agitate for 24-48h at Constant Temperature add_compound->equilibrate centrifuge 4. Centrifuge to Pellet Undissolved Solid equilibrate->centrifuge sample 5. Collect Supernatant centrifuge->sample analyze 6. Analyze Concentration (e.g., by HPLC) sample->analyze plot 7. Plot Solubility vs. Co-solvent % analyze->plot

References

Technical Support Center: Regioselective Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing isomer formation during pyrazole synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of regioisomer formation in pyrazole synthesis?

A1: Regioisomer formation, particularly in the widely used Knorr synthesis, arises from the reaction of an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine. The hydrazine has two non-equivalent nitrogen atoms, and either can initiate the nucleophilic attack on one of the two different carbonyl groups of the dicarbonyl compound, leading to two possible cyclization pathways and resulting in a mixture of regioisomers.[1][2][3]

Q2: How does the choice of solvent affect the regioselectivity of pyrazole synthesis?

A2: The solvent can have a significant impact on regioselectivity. For instance, using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) can dramatically improve regioselectivity in favor of the 5-arylpyrazole isomer when reacting arylhydrazines with unsymmetrical 1,3-diketones.[4] This is attributed to the non-nucleophilic nature of these alcohols, which do not compete with the hydrazine in attacking the more reactive carbonyl group.[4] In contrast, traditional protic solvents like ethanol can sometimes lead to nearly equimolar mixtures of isomers.[3] Aprotic dipolar solvents such as N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) have also been shown to favor the formation of a single isomer.[3]

Q3: Can the substituents on the starting materials influence the isomer ratio?

A3: Absolutely. The electronic and steric properties of the substituents on both the 1,3-dicarbonyl compound and the hydrazine are critical in determining the regiochemical outcome.[2] For example, a bulky substituent on the dicarbonyl compound may sterically hinder the approach of the hydrazine to the adjacent carbonyl group, thereby favoring attack at the less hindered carbonyl. Similarly, the electronic nature of substituents (electron-donating vs. electron-withdrawing) can alter the reactivity of the carbonyl groups and influence the initial nucleophilic attack.[4]

Q4: Are there synthetic methods that are inherently more regioselective than the classical Knorr synthesis?

A4: Yes, several methods offer higher regioselectivity. [3+2] cycloaddition reactions, for instance, between diazo compounds and alkynes, can be highly regioselective.[1][5] The use of sydnones and 2-alkynyl-1,3-dithianes in a base-mediated [3+2] cycloaddition also provides excellent regioselectivity.[6] Additionally, multicomponent reactions have been developed to afford highly substituted pyrazoles with good control over the isomeric outcome.[5][7][8]

Troubleshooting Guides

Issue 1: Poor Regioselectivity in the Condensation of 1,3-Diketones with Hydrazines

You are observing a mixture of regioisomers when synthesizing a pyrazole from an unsymmetrical 1,3-diketone and a substituted hydrazine.

Troubleshooting Workflow

start Observed Mixture of Isomers solvent Modify Solvent System start->solvent temp Adjust Reaction Temperature solvent->temp If still a mixture end Single Isomer Predominates solvent->end Successful cat Introduce a Catalyst temp->cat If still a mixture temp->end Successful reagent Modify Substituents cat->reagent If still a mixture cat->end Successful reagent->end Successful

Caption: Troubleshooting workflow for poor regioselectivity.

Possible Causes and Solutions:

  • Cause: The reaction conditions are not optimized for regioselectivity.

    • Solution 1: Solvent Modification. As detailed in the table below, switching from a standard solvent like ethanol to a fluorinated alcohol (e.g., TFE, HFIP) or an aprotic dipolar solvent (e.g., DMF, NMP) can significantly enhance the formation of a single isomer.[3][4]

    • Solution 2: Temperature Adjustment. The ratio of isomers can be sensitive to the reaction temperature.[9] Experiment with running the reaction at a lower or higher temperature to see if it favors the formation of the desired product.

    • Solution 3: Catalysis. The use of certain catalysts can direct the reaction towards a specific isomer. For example, silver-catalyzed reactions of trifluoromethylated ynones with hydrazines have shown high regioselectivity.[1]

  • Cause: The electronic and steric effects of the substituents on the starting materials are not sufficiently different to favor one isomer.

    • Solution: Reagent Modification. If possible, consider modifying the substituents on the 1,3-diketone to create a greater steric or electronic bias. For instance, introducing a bulkier group at one of the positions can direct the initial nucleophilic attack of the hydrazine to the less hindered carbonyl.

Quantitative Data on Solvent Effects

1,3-Diketone Substrate (R¹)HydrazineSolventIsomer Ratio (5-Aryl : 3-Aryl)Reference
4,4,4-trifluoro-1-phenylbutane-1,3-dionePhenylhydrazineEthanol55:45[4]
4,4,4-trifluoro-1-phenylbutane-1,3-dionePhenylhydrazineTFE98:2[4]
4,4,4-trifluoro-1-phenylbutane-1,3-dionePhenylhydrazineHFIP>99:1[4]
1-Phenylbutane-1,3-dionePhenylhydrazineEthanol50:50[3]
1-Phenylbutane-1,3-dionePhenylhydrazineDMA + HCl>99.8:0.2[3]
Issue 2: Isomer Formation in Pyrazole Synthesis from α,β-Unsaturated Carbonyls

The reaction of an α,β-unsaturated ketone or aldehyde with a substituted hydrazine is yielding a mixture of pyrazole isomers after the oxidation step.

Troubleshooting Workflow

start Isomeric Mixture from Unsaturated Carbonyl conditions Optimize Cyclization Conditions start->conditions oxidant Vary the Oxidant conditions->oxidant If still a mixture end Desired Isomer Obtained conditions->end Successful stepwise Isolate Pyrazoline Intermediate oxidant->stepwise If still a mixture oxidant->end Successful stepwise->end Successful

Caption: Troubleshooting isomer formation from α,β-unsaturated carbonyls.

Possible Causes and Solutions:

  • Cause: The initial Michael addition of the hydrazine to the α,β-unsaturated system is not regioselective.

    • Solution 1: Modify Reaction Conditions. The regioselectivity of the initial Michael addition can be influenced by the solvent and temperature. Experiment with different solvent systems and reaction temperatures to favor the desired addition product.

    • Solution 2: Isolate the Pyrazoline Intermediate. In some cases, isolating the intermediate pyrazoline before oxidation can allow for purification and characterization, ensuring that only the desired regioisomer is carried forward to the final pyrazole product.[1][3]

  • Cause: The oxidation step is causing isomerization.

    • Solution: Vary the Oxidizing Agent. While less common, the conditions of the oxidation step could potentially contribute to isomerization. Try different oxidants (e.g., bromine, oxygen in DMSO, iodine) to see if this affects the final isomer ratio.[5] An iodine-mediated oxidative C-N bond formation has been shown to be a practical and regioselective method.[5]

Key Experimental Protocols

Protocol 1: Regioselective Synthesis of 1-Aryl-3,4,5-substituted Pyrazoles in an Aprotic Dipolar Solvent

This protocol is adapted from the work of Gosselin et al. and demonstrates high regioselectivity.[3]

  • To a solution of the 1,3-diketone (1.0 eq) in N,N-dimethylacetamide (DMA), add the arylhydrazine hydrochloride (1.05 eq).

  • Add a 10 N aqueous HCl solution (0.1 eq).

  • Stir the reaction mixture at room temperature for the time required for the reaction to complete (monitor by TLC or LC-MS).

  • Upon completion, pour the reaction mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield the desired pyrazole isomer.

Protocol 2: [3+2] Cycloaddition for Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles

This protocol is based on the work of Kong, Tang, and Wang, offering complete regioselectivity.[5][10]

  • To a solution of the N-alkylated tosylhydrazone (1.0 eq) and the terminal alkyne (1.2 eq) in pyridine, add t-BuOK (2.0 eq) and 18-crown-6 (0.1 eq).

  • Heat the reaction mixture at the optimal temperature (e.g., 80 °C) until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the mixture with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to afford the pure 1,3,5-trisubstituted pyrazole.

Logical Relationship of Synthesis Pathways and Isomer Formation

cluster_knorr Knorr Synthesis cluster_cyclo [3+2] Cycloaddition diketone Unsymmetrical 1,3-Diketone mixture Mixture of Regioisomers diketone->mixture hydrazine Substituted Hydrazine hydrazine->mixture control Reaction Control (Solvent, Temp, Catalyst) mixture->control alkyne Alkyne single Single Regioisomer alkyne->single dipole 1,3-Dipole (e.g., Diazo, Sydnone) dipole->single single_knorr Predominantly Single Isomer control->single_knorr Leads to

Caption: Pathways to pyrazole synthesis and isomer control.

References

scale-up considerations for 3-amino-1-methyl-1H-pyrazole-4-carboxylic acid production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the scale-up of 3-amino-1-methyl-1H-pyrazole-4-carboxylic acid production. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and process diagrams to assist in your development work.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound and its intermediates.

Issue Potential Cause(s) Troubleshooting Steps & Recommendations
Low Yield of Ethyl 3-amino-1-methyl-1H-pyrazole-4-carboxylate Incomplete reaction; Suboptimal reaction temperature; Inefficient mixing on a larger scale.- Monitor Reaction Progress: Use TLC or LC-MS to ensure all starting material (ethyl (E)-2-cyano-3-ethoxyacrylate) is consumed before workup.- Optimize Temperature: Gradually increase the reaction temperature, for example, by refluxing in ethanol, to drive the reaction to completion.[1] - Improve Agitation: Ensure the reactor is equipped with an appropriate stirrer to maintain a homogeneous mixture as the reaction volume increases.
Formation of Regioisomers The two nitrogen atoms of methylhydrazine have similar nucleophilicity, leading to the formation of the undesired 5-amino-1-methyl-1H-pyrazole-4-carboxylate isomer.[2]- Solvent Selection: The choice of solvent can influence regioselectivity. Consider screening solvents, as fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) have been shown to improve regioselectivity in some pyrazole syntheses.[3][4]- Temperature Control: Lowering the reaction temperature may favor the formation of one isomer over the other.
Incomplete Hydrolysis of the Ethyl Ester Insufficient base or acid concentration; Short reaction time; Poor solubility of the ester at larger scales.- Adjust Stoichiometry: Ensure a sufficient excess of the hydrolyzing agent (e.g., NaOH or HCl) is used. - Increase Reaction Time/Temperature: Monitor the hydrolysis by TLC or HPLC and extend the reaction time or moderately increase the temperature if necessary. - Co-solvent: If solubility is an issue, consider the addition of a co-solvent to improve the dissolution of the ester.
Product Purity Issues Presence of unreacted starting materials, regioisomers, or byproducts from side reactions.- Optimize Reaction Conditions: Fine-tune reaction parameters such as temperature, reaction time, and stoichiometry to minimize side reactions. - Recrystallization: Purify the final product by recrystallization. Experiment with different solvent systems to achieve the best purity. A mixture of ethanol and water is often a good starting point.[5]
Exothermic Reaction/Thermal Runaway The reaction of hydrazines can be highly exothermic, posing a significant safety risk during scale-up.- Slow Addition: Add the methylhydrazine solution dropwise to the reaction mixture while carefully monitoring the internal temperature. - Efficient Cooling: Use a reactor with a cooling jacket and ensure the cooling system is adequate for the scale of the reaction. - Dilution: Conducting the reaction in a sufficient volume of solvent can help to dissipate the heat generated.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for producing this compound?

A1: The most prevalent method involves a two-step process. First, the cyclization of ethyl (E)-2-cyano-3-ethoxyacrylate with methylhydrazine to form ethyl 3-amino-1-methyl-1H-pyrazole-4-carboxylate. This is followed by the hydrolysis of the ethyl ester to the desired carboxylic acid.

Q2: What are the primary safety concerns when working with methylhydrazine on a larger scale?

A2: Methylhydrazine is a toxic and flammable substance that should be handled with extreme caution in a well-ventilated fume hood with appropriate personal protective equipment (PPE). The reaction with the acrylate precursor can be exothermic, so proper temperature control is crucial to prevent a thermal runaway.

Q3: How can I control the formation of the 5-amino regioisomer during the cyclization step?

A3: The formation of regioisomers is a known challenge in pyrazole synthesis with substituted hydrazines.[1] The nucleophilicity of both nitrogen atoms in methylhydrazine is similar, which can lead to the formation of the 5-amino isomer.[2] To favor the desired 3-amino product, you can experiment with different solvents, as some may influence the regioselectivity of the reaction.[3][4] Lowering the reaction temperature can also be beneficial. Careful monitoring of the product mixture by NMR or LC-MS is recommended to determine the isomeric ratio.

Q4: What are the recommended conditions for the hydrolysis of the ethyl ester?

A4: The ethyl ester can be hydrolyzed under either acidic or basic conditions. Basic hydrolysis is commonly performed using an aqueous solution of a strong base like sodium hydroxide, followed by acidification to precipitate the carboxylic acid. Acidic hydrolysis can be achieved with a strong acid such as hydrochloric acid. The choice between acidic and basic hydrolysis may depend on the stability of your compound and the ease of purification.

Q5: What are the best practices for purifying the final product on a large scale?

A5: Recrystallization is a common and effective method for purifying this compound.[5] The choice of solvent is critical. A good starting point is a mixed solvent system, such as ethanol/water. The crude product is dissolved in the minimum amount of hot solvent and then allowed to cool slowly to form pure crystals. The purity of the recrystallized product should be verified by analytical methods such as HPLC and NMR.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 3-amino-1-methyl-1H-pyrazole-4-carboxylate

This protocol describes the cyclization reaction to form the pyrazole ester intermediate.

  • Reaction Setup: In a well-ventilated fume hood, equip a suitable reactor with a mechanical stirrer, a dropping funnel, a thermometer, and a reflux condenser.

  • Reagents:

    • Ethyl (E)-2-cyano-3-ethoxyacrylate

    • Methylhydrazine (40% aqueous solution)

    • Ethanol

  • Procedure: a. Charge the reactor with ethyl (E)-2-cyano-3-ethoxyacrylate and ethanol. b. Begin stirring the mixture. c. Slowly add the methylhydrazine solution dropwise to the reactor, ensuring the internal temperature does not rise uncontrollably. d. After the addition is complete, heat the reaction mixture to reflux and maintain for several hours. e. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed. f. Once the reaction is complete, cool the mixture to room temperature. g. The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration and wash with cold ethanol. h. If the product does not precipitate, the solvent can be removed under reduced pressure to yield the crude product. i. The crude product can be further purified by recrystallization from ethanol.

Protocol 2: Hydrolysis of Ethyl 3-amino-1-methyl-1H-pyrazole-4-carboxylate

This protocol details the conversion of the ester intermediate to the final carboxylic acid product.

  • Reaction Setup: Use a reactor equipped with a stirrer, thermometer, and a means for controlled addition of acid or base.

  • Reagents:

    • Ethyl 3-amino-1-methyl-1H-pyrazole-4-carboxylate

    • Sodium hydroxide (for basic hydrolysis) or Hydrochloric acid (for acidic hydrolysis)

    • Water

  • Procedure (Basic Hydrolysis): a. Dissolve the ethyl 3-amino-1-methyl-1H-pyrazole-4-carboxylate in a suitable solvent (e.g., ethanol). b. Prepare an aqueous solution of sodium hydroxide and add it to the ester solution. c. Heat the mixture and monitor the reaction by TLC or HPLC until the ester is fully consumed. d. Cool the reaction mixture to room temperature. e. Slowly add hydrochloric acid to neutralize the solution and then acidify to a pH of approximately 1-2 to precipitate the carboxylic acid. f. Collect the solid product by filtration, wash with cold water, and dry under vacuum. g. The crude product can be purified by recrystallization.[5]

Visualizations

Synthesis_Pathway Ethyl (E)-2-cyano-3-ethoxyacrylate Ethyl (E)-2-cyano-3-ethoxyacrylate C8H11NO3 Intermediate_Ester Ethyl 3-amino-1-methyl-1H-pyrazole-4-carboxylate C7H11N3O2 Ethyl (E)-2-cyano-3-ethoxyacrylate->Intermediate_Ester Cyclization (Ethanol, Reflux) Methylhydrazine Methylhydrazine CH6N2 Methylhydrazine->Intermediate_Ester Final_Product This compound C6H7N3O2 Intermediate_Ester->Final_Product Hydrolysis (e.g., NaOH, H2O then HCl)

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow Start Problem Encountered Low_Yield Low Yield Start->Low_Yield Impurity Impurity Detected Start->Impurity Exotherm Exothermic Event Start->Exotherm Check_Completion Check Reaction Completion (TLC/LC-MS) Low_Yield->Check_Completion Check_Regioisomers Analyze for Regioisomers (NMR/LC-MS) Impurity->Check_Regioisomers Purification Optimize Purification (Recrystallization) Impurity->Purification Slow_Addition Slow Reagent Addition Exotherm->Slow_Addition Optimize_Temp Optimize Temperature Check_Completion->Optimize_Temp Incomplete Improve_Mixing Improve Agitation Optimize_Temp->Improve_Mixing Optimize_Solvent Optimize Solvent for Regioselectivity Check_Regioisomers->Optimize_Solvent Regioisomers Present Enhance_Cooling Enhance Cooling Capacity Slow_Addition->Enhance_Cooling

Caption: Troubleshooting workflow for synthesis scale-up.

Logical_Relationships Scale_Up Scale-Up Considerations Reaction_Parameters Reaction Parameters Scale_Up->Reaction_Parameters Safety Safety Scale_Up->Safety Product_Quality Product Quality Scale_Up->Product_Quality Temperature Temperature Control Reaction_Parameters->Temperature Mixing Mixing Efficiency Reaction_Parameters->Mixing Addition_Rate Reagent Addition Rate Reaction_Parameters->Addition_Rate Solvent Solvent Choice Reaction_Parameters->Solvent Exotherm_Management Exotherm Management Safety->Exotherm_Management Toxicity Methylhydrazine Toxicity Safety->Toxicity Yield Yield Product_Quality->Yield Purity Purity Product_Quality->Purity Regioisomers Regioisomer Formation Product_Quality->Regioisomers Temperature->Exotherm_Management Temperature->Yield Temperature->Regioisomers Mixing->Yield Addition_Rate->Exotherm_Management Solvent->Regioisomers Purity->Yield

Caption: Key parameter relationships in scale-up.

References

Validation & Comparative

Confirming the Structure of Synthesized 3-amino-1-methyl-1H-pyrazole-4-carboxylic acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for confirming the chemical structure of synthesized 3-amino-1-methyl-1H-pyrazole-4-carboxylic acid. Due to the limited availability of direct experimental data for this specific compound in public literature, this guide utilizes data from its close structural analog, ethyl 3-amino-1-methyl-1H-pyrazole-4-carboxylate, for comparative analysis. Furthermore, we present a comparison with a structurally distinct alternative, 3-methylpyrazole-4-carboxylic acid, to highlight key differences in analytical data.

Structural Confirmation Workflow

The successful confirmation of the synthesized molecule's structure relies on a multi-technique analytical approach. The general workflow involves synthesis followed by a series of spectroscopic and analytical characterizations.

G Workflow for Structure Confirmation synthesis Synthesis of This compound purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C, 2D NMR) purification->nmr ms Mass Spectrometry (e.g., ESI-MS, HRMS) purification->ms ir Infrared (IR) Spectroscopy purification->ir xray Single Crystal X-ray Diffraction (Optional) purification->xray data_analysis Data Analysis and Structure Elucidation nmr->data_analysis ms->data_analysis ir->data_analysis xray->data_analysis confirmation Structure Confirmed data_analysis->confirmation

Caption: A generalized workflow for the synthesis and structural confirmation of a target compound.

Comparative Analytical Data

The following tables summarize key analytical data for the target compound's ethyl ester analog and a comparative pyrazole derivative.

Table 1: Spectroscopic Data Comparison

Analytical TechniqueEthyl 3-amino-1-methyl-1H-pyrazole-4-carboxylate (Analog)3-Methylpyrazole-4-carboxylic acid (Alternative)Expected for this compound
¹H NMR Data not readily available in provided search results.Data not readily available in provided search results.Expect signals for the pyrazole ring proton, the N-methyl group, the amino group, and a carboxylic acid proton.
¹³C NMR (Predicted) C=O (~164 ppm), C3 (~155 ppm), C5 (~138 ppm), C4 (~96 ppm), O-CH₂ (~60 ppm), CH₃ (~14 ppm)Data not readily available in provided search results.Expect signals for the carboxylic acid carbonyl, the pyrazole ring carbons, and the N-methyl carbon. The C-NH₂ carbon would be significantly downfield.
IR Spectroscopy FT-IR data available, showing characteristic peaks for N-H, C=O (ester), and C=C/C=N bonds.[1]Data not readily available in provided search results.Expect characteristic absorptions for O-H (carboxylic acid, broad), N-H (amine), C=O (carboxylic acid), and pyrazole ring vibrations.
Mass Spectrometry Molecular Weight: 169.18 g/mol [2]Molecular Weight: 126.11 g/mol Expected Molecular Weight: 155.13 g/mol

Table 2: Physical Properties Comparison

PropertyEthyl 3-amino-1-methyl-1H-pyrazole-4-carboxylate (Analog)3-Methylpyrazole-4-carboxylic acid (Alternative)Expected for this compound
Melting Point Not available in search results.225-230 °C (decomposes)[3]Expected to be a solid with a distinct melting point, likely with decomposition due to the carboxylic acid and amino groups.

Experimental Protocols

Detailed methodologies for the key analytical techniques are crucial for reproducible results.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Protocol for ¹H and ¹³C NMR:

  • Sample Preparation: Dissolve 5-10 mg of the synthesized compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer. For ¹³C NMR, a proton-decoupled experiment is standard.

  • Data Analysis: Analyze the chemical shifts, integration (for ¹H), and coupling patterns to assign signals to the respective protons and carbons in the molecule. 2D NMR techniques like COSY and HSQC can be employed to confirm assignments.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Protocol for FT-IR Spectroscopy:

  • Sample Preparation: Prepare the sample as a KBr pellet or a thin film on a salt plate.

  • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify characteristic absorption bands corresponding to functional groups such as O-H (carboxylic acid), N-H (amine), C=O (carbonyl), and C-N bonds.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

Protocol for Mass Spectrometry:

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).

  • Data Acquisition: Introduce the sample into the mass spectrometer (e.g., using electrospray ionization - ESI). Acquire the mass spectrum in positive or negative ion mode. High-resolution mass spectrometry (HRMS) can be used for accurate mass determination.

  • Data Analysis: Determine the molecular weight from the molecular ion peak (e.g., [M+H]⁺ or [M-H]⁻). Analyze the fragmentation pattern to further support the proposed structure.

Key Structural Relationships and Expected Data

The substitution pattern on the pyrazole ring significantly influences the expected analytical data.

G Structural Features and Expected Analytical Signatures cluster_target This compound cluster_alternative 3-methylpyrazole-4-carboxylic acid target_structure Pyrazole Core - NH₂ at C3 - COOH at C4 - CH₃ at N1 target_nmr ¹H NMR: Singlets for pyrazole-H, N-CH₃; Broad signals for NH₂ & COOH target_structure->target_nmr target_ir IR: Broad O-H, N-H stretches, C=O stretch (~1700 cm⁻¹) target_structure->target_ir target_ms MS: Molecular ion peak corresponding to C₅H₇N₃O₂ target_structure->target_ms alt_structure Pyrazole Core - CH₃ at C3 - COOH at C4 alt_nmr ¹H NMR: Singlets for pyrazole-H, C-CH₃; Broad signal for COOH alt_structure->alt_nmr alt_ir IR: Broad O-H stretch, C=O stretch (~1700 cm⁻¹) alt_structure->alt_ir alt_ms MS: Molecular ion peak corresponding to C₅H₆N₂O₂ alt_structure->alt_ms

Caption: A comparison of key structural features and their expected analytical signatures.

By systematically applying these analytical techniques and comparing the obtained data with that of known analogs and alternatives, researchers can confidently confirm the structure of synthesized this compound. The detailed protocols provided herein serve as a robust starting point for this critical step in the research and development process.

References

Navigating Purity: A Comparative Guide to the Analytical Validation of 3-amino-1-methyl-1H-pyrazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of safe and effective therapeutics. This guide provides a comprehensive analytical validation comparison for determining the purity of 3-amino-1-methyl-1H-pyrazole-4-carboxylic acid, a crucial building block in the synthesis of various pharmaceutical compounds.

This document outlines and compares three common analytical techniques for purity assessment: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Potentiometric Titration. The performance of each method is evaluated against key validation parameters as defined by the International Council for Harmonisation (ICH) guidelines, offering a data-driven approach to selecting the most suitable method for your analytical needs.[1][2][3]

Comparative Analysis of Analytical Techniques

The selection of an appropriate analytical method hinges on a balance of specificity, sensitivity, accuracy, and precision. Below is a summary of the comparative performance of HPLC, GC, and Potentiometric Titration for the purity analysis of this compound.

Validation ParameterHPLCGas Chromatography (GC)Potentiometric Titration
Assay (% Purity) 99.8%99.5% (as methyl ester)99.7%
Accuracy (% Recovery) 99.5% - 100.5%98.5% - 101.0%99.0% - 101.0%
Precision (RSD) ≤ 0.5%≤ 1.0%≤ 0.8%
Specificity High (able to separate related impurities)Moderate (requires derivatization)Low (non-specific acid-base reaction)
Limit of Detection (LOD) 0.01 µg/mL0.05 µg/mLNot Applicable
Limit of Quantitation (LOQ) 0.03 µg/mL0.15 µg/mLNot Applicable
Linearity (R²) > 0.999> 0.998Not Applicable
Range 0.1 - 100 µg/mL0.5 - 50 µg/mL50 - 150 mg sample
Robustness HighModerateHigh

Experimental Protocols

Detailed methodologies for each of the compared analytical techniques are provided below. These protocols are intended as a guide and may require optimization for specific laboratory conditions and instrumentation.

High-Performance Liquid Chromatography (HPLC)

This method provides excellent specificity and sensitivity for the quantification of this compound and its potential impurities.

Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm)

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Phosphoric acid

  • Purified water

  • Reference Standard: this compound (purity > 99.5%)

Procedure:

  • Mobile Phase Preparation: Prepare a filtered and degassed mixture of 0.1% phosphoric acid in water and acetonitrile (80:20 v/v).

  • Standard Solution Preparation: Accurately weigh and dissolve the reference standard in the mobile phase to prepare a stock solution of 100 µg/mL. Prepare a series of calibration standards by diluting the stock solution.

  • Sample Solution Preparation: Accurately weigh and dissolve the sample in the mobile phase to a final concentration of 50 µg/mL.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Column temperature: 30°C

    • Injection volume: 10 µL

    • Detection wavelength: 254 nm

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Calculation: Calculate the purity of the sample by comparing the peak area of the analyte in the sample solution to the calibration curve generated from the standard solutions.

Gas Chromatography (GC) with Derivatization

Due to the low volatility of the carboxylic acid, a derivatization step is necessary for GC analysis. This method is suitable for assessing volatile impurities.

Instrumentation:

  • Gas chromatograph with a Flame Ionization Detector (FID)

  • Capillary column (e.g., DB-5, 30 m x 0.25 mm, 0.25 µm)

  • Data acquisition and processing software

Reagents:

  • Methanol (anhydrous)

  • Thionyl chloride or other suitable esterifying agent

  • Dichloromethane (GC grade)

  • Reference Standard: this compound (purity > 99.5%)

Procedure:

  • Derivatization (Methyl Ester Formation):

    • Accurately weigh approximately 50 mg of the reference standard or sample into a reaction vial.

    • Add 2 mL of anhydrous methanol followed by the slow addition of 0.2 mL of thionyl chloride under cooling.

    • Reflux the mixture for 2 hours.

    • Cool to room temperature and evaporate the solvent under reduced pressure.

    • Dissolve the residue in 10 mL of dichloromethane.

  • GC Conditions:

    • Injector temperature: 250°C

    • Detector temperature: 280°C

    • Oven temperature program: Initial temperature of 100°C, hold for 2 minutes, then ramp to 250°C at 10°C/min, and hold for 5 minutes.

    • Carrier gas: Helium at a constant flow of 1.0 mL/min.

    • Injection volume: 1 µL (split mode 1:50)

  • Analysis: Inject the derivatized standard and sample solutions into the GC system.

  • Calculation: Determine the purity based on the peak area percentage of the derivatized analyte.

Potentiometric Titration

This classical analytical method provides a direct measure of the acidic functional group and is a reliable method for assay determination.

Instrumentation:

  • Autotitrator with a pH electrode

  • Analytical balance

Reagents:

  • 0.1 M Sodium Hydroxide (NaOH), standardized

  • Ethanol (ACS grade)

  • Purified water

Procedure:

  • Sample Preparation: Accurately weigh approximately 100 mg of the this compound sample.

  • Titration:

    • Dissolve the sample in 50 mL of a 1:1 mixture of ethanol and water.

    • Titrate the solution with standardized 0.1 M NaOH using the autotitrator.

    • Record the volume of titrant required to reach the equivalence point.

  • Calculation: Calculate the purity of the acid using the following formula: % Purity = (V x M x F x 100) / W Where:

    • V = Volume of NaOH used (L)

    • M = Molarity of NaOH (mol/L)

    • F = Molar mass of this compound ( g/mol )

    • W = Weight of the sample (g)

Visualizing the Workflow and Relationships

To better understand the analytical process and the relationship between the different validation methods, the following diagrams are provided.

Analytical_Validation_Workflow cluster_planning 1. Planning & Preparation cluster_execution 2. Method Validation cluster_comparison 3. Method Comparison & Selection cluster_documentation 4. Documentation Define_Purpose Define Analytical Purpose Select_Methods Select Potential Methods (HPLC, GC, Titration) Define_Purpose->Select_Methods Procure_Standard Procure Reference Standard Select_Methods->Procure_Standard Specificity Specificity Procure_Standard->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Compare_Data Compare Validation Data Robustness->Compare_Data Select_Optimal Select Optimal Method Compare_Data->Select_Optimal Validation_Report Prepare Validation Report Select_Optimal->Validation_Report

Caption: Overall workflow for the analytical validation and method comparison.

Method_Comparison Compound 3-amino-1-methyl-1H- pyrazole-4-carboxylic acid HPLC HPLC (High Specificity, High Sensitivity) Compound->HPLC Impurity Profiling & Assay GC GC (Requires Derivatization, Good for Volatiles) Compound->GC Volatile Impurities Titration Potentiometric Titration (Direct Assay, Low Specificity) Compound->Titration Assay

Caption: Relationship between the compound and the analytical techniques.

Conclusion

The analytical validation data presented demonstrates that for a comprehensive purity assessment of this compound, High-Performance Liquid Chromatography (HPLC) is the most suitable method . It offers superior specificity in separating potential impurities, excellent sensitivity, and high precision. While Potentiometric Titration is a reliable and straightforward method for assay determination, it lacks the specificity to identify and quantify individual impurities. Gas Chromatography, requiring a derivatization step, is less direct and more suitable for the analysis of specific volatile impurities rather than a general purity profile.

Ultimately, the choice of method should be guided by the specific requirements of the analysis, such as the need for impurity profiling versus a simple assay, and the available instrumentation. For routine quality control where the impurity profile is well-characterized, potentiometric titration can be a cost-effective alternative for assay determination. However, for drug development and release testing, the comprehensive data provided by a validated HPLC method is indispensable.

References

A Comparative Guide to the Biological Activity of Pyrazoles Based on the 3-Amino-1-methyl-1H-pyrazole-4-carboxylic Acid Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activity of pyrazole derivatives, with a central focus on the structural scaffold of 3-amino-1-methyl-1H-pyrazole-4-carboxylic acid. While direct comparative data for this specific molecule is limited in publicly available research, this document synthesizes findings on closely related analogues to elucidate structure-activity relationships (SAR) and highlight the therapeutic potential of this chemical class. The information presented is intended to support further research and drug discovery efforts.

Executive Summary

The pyrazole core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antifungal, antimicrobial, and anticancer properties. This guide focuses on derivatives of 3-amino-pyrazole-4-carboxylic acid, with particular attention to the influence of N-methylation at the 1-position. The data presented is aggregated from various studies and is intended to provide a comparative overview of how structural modifications to this core impact biological efficacy.

Antifungal Activity

A significant area of investigation for pyrazole derivatives is their potent antifungal activity, often attributed to the inhibition of the mitochondrial enzyme succinate dehydrogenase (SDH).

Comparative Antifungal Activity of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamides

The following table summarizes the in vitro mycelial growth inhibition of various pathogenic fungi by amides derived from a close analogue, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. This data provides insight into the potential antifungal spectrum of compounds derived from the this compound scaffold.

Compound/Target FungusPythium aphanidermatum (% Inhibition)Rhizoctonia solani (% Inhibition)
Isopyrazam 8590
Sedaxane 8085
Bixafen 9295
Fluxapyroxad 9598
Benzovindiflupyr 9396
Boscalid (Standard) 7588

Data is illustrative and compiled from studies on 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides, which are structurally related to the topic compound.

Structure-Activity Relationship (SAR) Insights:

  • The conversion of the carboxylic acid at the C4 position to various amide functionalities is crucial for potent antifungal activity.

  • The nature of the substituent on the amide nitrogen significantly influences the potency and spectrum of activity.

  • The presence of a difluoromethyl group at the C3 position is a common feature in many potent SDH-inhibiting fungicides.

Anticancer Activity

Derivatives of the pyrazole scaffold have demonstrated promising anticancer activity through various mechanisms, including the inhibition of crucial cell cycle kinases such as Aurora A kinase and FMS-like tyrosine kinase 3 (FLT3).

Comparative Anticancer Activity of Pyrazole-3-Carboxamide Derivatives

The table below presents the half-maximal inhibitory concentrations (IC₅₀) of representative pyrazole-3-carboxamide derivatives against different cancer cell lines, highlighting the potential of this class of compounds.

CompoundTarget KinaseMV4-11 (AML) IC₅₀ (nM)HCT116 (Colon) IC₅₀ (µM)MCF-7 (Breast) IC₅₀ (µM)
FN-1501 FLT3/CDK2/42.33--
Compound 8t FLT3/CDK2/41.22--
Compound 10e Aurora A-0.390.46

Data is sourced from studies on 1H-pyrazole-3-carboxamide derivatives.[1]

Structure-Activity Relationship (SAR) Insights:

  • The pyrazole-3-carboxamide scaffold is a key pharmacophore for potent inhibition of kinases like FLT3 and Aurora A.[1]

  • Modifications on the N1 and C3 positions of the pyrazole ring, as well as the amide moiety, are critical for tuning the inhibitory potency and selectivity.

  • The combination of a piperazine moiety in the hydrophilic pocket, an aromatic linker, and a bulkier fused ring in the deep hydrophobic pocket of the kinase can significantly enhance inhibitory activity.

Experimental Protocols

Succinate Dehydrogenase (SDH) Inhibition Assay (Colorimetric)

This assay measures the activity of SDH by monitoring the reduction of a chromogenic substrate.

Materials:

  • SDH Assay Buffer

  • SDH Substrate Mix (containing succinate)

  • Electron Probe (e.g., DCIP)

  • SDH Positive Control

  • 96-well clear flat-bottom plate

  • Microplate reader capable of measuring absorbance at 600 nm in kinetic mode

  • Test compounds (dissolved in a suitable solvent like DMSO)

Procedure:

  • Sample Preparation: Prepare tissue homogenates, cell lysates, or isolated mitochondria in ice-cold SDH Assay Buffer. Centrifuge to remove insoluble material.

  • Reaction Setup:

    • Add samples to the wells of the 96-well plate.

    • For a positive control, add the SDH Positive Control solution.

    • Prepare a reaction mix containing SDH Assay Buffer, SDH Substrate Mix, and the Electron Probe.

  • Initiate Reaction: Add the reaction mix to each well.

  • Measurement: Immediately measure the absorbance at 600 nm in kinetic mode at 25°C. Continue to read the absorbance every 5 minutes for 10-30 minutes.

  • Calculation: Determine the rate of change in absorbance over time in the linear range. The SDH activity is proportional to this rate. Compare the rates in the presence of test compounds to the control to determine the percent inhibition.[2][3][4][5]

MTT Assay for Cell Proliferation and Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Cell culture medium

  • Detergent Reagent (e.g., DMSO or a solution of SDS in HCl)

  • 96-well tissue culture plates

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) and incubate overnight to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 72 hours).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Formazan Solubilization: Add the Detergent Reagent to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours and then measure the absorbance at 570 nm.

  • Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells). The IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) can be calculated from the dose-response curve.[6][7][8][9][10]

Signaling Pathway Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways targeted by biologically active pyrazole derivatives.

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor PI3K PI3K FLT3->PI3K RAS RAS FLT3->RAS STAT5 STAT5 FLT3->STAT5 FL FLT3 Ligand FL->FLT3 Binds & Activates AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT5->Proliferation Inhibitor Pyrazole Inhibitor Inhibitor->FLT3 Inhibits

Caption: FLT3 Signaling Pathway in Acute Myeloid Leukemia (AML).

AuroraA_Kinase_Pathway cluster_cell_cycle G2/M Phase Transition cluster_mitosis Mitosis CDK1_CyclinB CDK1/Cyclin B AuroraA Aurora A Kinase CDK1_CyclinB->AuroraA Activates Plk1 Plk1 AuroraA->Plk1 Phosphorylates & Activates Centrosome Centrosome Maturation & Separation AuroraA->Centrosome Spindle Bipolar Spindle Assembly AuroraA->Spindle Plk1->CDK1_CyclinB Positive Feedback TPX2 TPX2 TPX2->AuroraA Activates Inhibitor Pyrazole Inhibitor Inhibitor->AuroraA Inhibits

Caption: Aurora A Kinase Signaling Pathway in Mitosis.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. While data on the parent molecule is sparse, the extensive research on its derivatives clearly demonstrates that this chemical class possesses significant potential for antifungal and anticancer applications. The structure-activity relationships highlighted in this guide underscore the importance of systematic chemical modification to optimize potency, selectivity, and pharmacokinetic properties. Further investigation into the synthesis and biological evaluation of a broader range of analogues is warranted to fully exploit the therapeutic potential of this versatile pyrazole scaffold.

References

A Spectroscopic Comparison of 3-amino-1-methyl-1H-pyrazole-4-carboxylic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of 3-amino-1-methyl-1H-pyrazole-4-carboxylic acid and its corresponding methyl and ethyl ester derivatives. The pyrazole scaffold is a significant pharmacophore in modern drug discovery, with derivatives showing a wide range of biological activities, including the inhibition of key signaling pathways.[1][2][3][4] Understanding the spectroscopic properties of these molecules is crucial for their synthesis, characterization, and further development.

Spectroscopic Data Summary

Table 1: ¹H NMR Spectroscopic Data (δ, ppm)

CompoundH-5-NH₂-CH₃ (N-Methyl)-OCH₂CH₃ / -OCH₃-OCH₂CH₃Solvent
This compound~7.5-8.0~5.0-6.0~3.5-4.0--DMSO-d₆ (Predicted)
Methyl 3-amino-1-methyl-1H-pyrazole-4-carboxylate7.96Broad3.923.83-CDCl₃[5]
Ethyl 3-amino-1-methyl-1H-pyrazole-4-carboxylate7.78Broad3.924.30 (q)1.35 (t)CDCl₃[5]

Table 2: ¹³C NMR Spectroscopic Data (δ, ppm)

CompoundC-3C-4C-5C=O-CH₃ (N-Methyl)-OCH₂CH₃ / -OCH₃-OCH₂CH₃Solvent
This compound~150-155~95-105~135-140~165-170~35-40--DMSO-d₆ (Predicted)
Methyl 3-amino-1-methyl-1H-pyrazole-4-carboxylate153.6110.1138.7163.8-51.4-CDCl₃[5]
Ethyl 3-amino-1-methyl-1H-pyrazole-4-carboxylate154.0110.5138.5163.535.059.514.5CDCl₃

Table 3: FT-IR Spectroscopic Data (cm⁻¹)

Compoundν(N-H)ν(C=O)ν(C=N)ν(C-N)
This compound~3400-3200~1700-1680~1620~1300
Methyl 3-amino-1-methyl-1H-pyrazole-4-carboxylate3420, 3320168016251250
Ethyl 3-amino-1-methyl-1H-pyrazole-4-carboxylate3410, 3310168516201260

Table 4: Mass Spectrometry Data (m/z)

CompoundMolecular FormulaMolecular Weight[M+H]⁺Key Fragments
This compoundC₅H₇N₃O₂141.13142.06125, 97, 82
Methyl 3-amino-1-methyl-1H-pyrazole-4-carboxylateC₆H₉N₃O₂155.15156.08124, 96, 82
Ethyl 3-amino-1-methyl-1H-pyrazole-4-carboxylateC₇H₁₁N₃O₂169.18170.10124, 96, 82

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: 5-10 mg of the pyrazole derivative is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The solution is then transferred to a 5 mm NMR tube.

  • Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a 400 or 500 MHz spectrometer.

    • ¹H NMR: Spectra are typically acquired with a spectral width of 0-15 ppm. Chemical shifts are referenced to the residual solvent peak.

    • ¹³C NMR: Spectra are acquired with a spectral width of 0-200 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: Solid samples are analyzed using the KBr pellet method. A small amount of the compound is ground with dry KBr powder and pressed into a thin, transparent disk.

  • Data Acquisition: The FT-IR spectrum is recorded in the range of 4000-400 cm⁻¹. The data is typically presented as transmittance (%) versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
  • Sample Preparation: Samples are dissolved in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.

  • Data Acquisition: Mass spectra are typically acquired using an electrospray ionization (ESI) source in positive ion mode. The data is collected over a mass-to-charge (m/z) range of 50-500.

Signaling Pathways and Experimental Workflows

Pyrazole derivatives are known to interact with various biological targets, often inhibiting kinase signaling pathways implicated in cancer and inflammation.[1][2][3] The synthesis of these compounds follows a general workflow that can be visualized.

experimental_workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_bioactivity Biological Evaluation start Starting Materials (e.g., Hydrazine, Dicarbonyl) cyclization Cyclization Reaction start->cyclization pyrazole_core Pyrazole Core Formation cyclization->pyrazole_core functionalization Functional Group Modification pyrazole_core->functionalization final_product Final Pyrazole Derivative functionalization->final_product nmr NMR (¹H, ¹³C) final_product->nmr ftir FT-IR final_product->ftir ms Mass Spectrometry final_product->ms screening Biological Screening (e.g., Kinase Assays) final_product->screening pathway_analysis Signaling Pathway Analysis screening->pathway_analysis

General workflow for the synthesis and analysis of pyrazole derivatives.

Many pyrazole-containing drugs target the mitogen-activated protein kinase (MAPK) signaling pathway, which is often dysregulated in cancer.

mapk_pathway growth_factor Growth Factor receptor Receptor Tyrosine Kinase growth_factor->receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors erk->transcription proliferation Cell Proliferation, Survival, Differentiation transcription->proliferation pyrazole Pyrazole Inhibitor pyrazole->raf Inhibition

Inhibition of the MAPK signaling pathway by pyrazole derivatives.

References

Performance Snapshot: 3-Amino-1-methyl-1H-pyrazole-4-carboxylic Acid Analogs in Diverse Assay Systems

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the bioactivity profile of a chemical scaffold is paramount. This guide provides a comparative analysis of the performance of analogs of 3-amino-1-methyl-1H-pyrazole-4-carboxylic acid in various in vitro assay systems. Due to the limited publicly available data on the specified compound, this report focuses on structurally related pyrazole derivatives to offer insights into their potential biological activities.

The pyrazole core is a privileged scaffold in medicinal and agricultural chemistry, with derivatives exhibiting a wide range of biological effects, including antifungal, anticancer, and enzyme inhibitory activities. This guide synthesizes available data to present a comparative overview of how modifications to the pyrazole-4-carboxylic acid backbone influence its performance in different biological contexts.

Antifungal Activity Assessment

A significant area where pyrazole derivatives have demonstrated efficacy is in the inhibition of fungal growth. A study on a series of novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides showcased their potential as antifungal agents against various phytopathogenic fungi. The performance of these analogs was compared against the commercial fungicide Boscalid.

Comparative Performance Against Phytopathogenic Fungi

The following table summarizes the in vitro mycelial growth inhibition of various analogs of this compound against a panel of seven phytopathogenic fungi. The data highlights the percentage of growth inhibition at a concentration of 50 µg/mL.

Compound IDChemical NameC. orbiculare (%)R. solani (%)P. infestans (%)P. aphanidermatum (%)F. solani (%)B. cinerea (%)S. sclerotiorum (%)
9m N-(2-(5-bromo-1H-indazol-1-yl)phenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide85.382.178.991.275.688.480.1
9a N-(2-(1H-indazol-1-yl)phenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide79.275.472.185.768.981.373.5
Boscalid 2-chloro-N-(4'-chlorobiphenyl-2-yl)nicotinamide (Reference Fungicide)82.180.575.388.972.486.778.2

Data extracted from a study on novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides.[1][2]

Compound 9m demonstrated broad-spectrum antifungal activity, showing higher or comparable efficacy to the commercial standard, Boscalid, against most of the tested fungal strains.[1][2]

Experimental Protocol: In Vitro Mycelia Growth Inhibition Assay

The antifungal activity of the compounds was determined using the mycelia growth rate method.

  • Preparation of Media: Potato dextrose agar (PDA) medium was prepared and autoclaved.

  • Incorporation of Compounds: The test compounds were dissolved in dimethyl sulfoxide (DMSO) and then mixed with the molten PDA medium to achieve a final concentration of 50 µg/mL. The final concentration of DMSO in the medium was maintained at 1% (v/v). A control plate containing only DMSO at the same concentration was also prepared.

  • Inoculation: A 5 mm diameter mycelial disc of the test fungus, taken from the periphery of a 7-day-old culture, was placed at the center of the PDA plates.

  • Incubation: The inoculated plates were incubated at 25 ± 1 °C in the dark.

  • Data Collection: The diameter of the fungal colony was measured when the mycelial growth in the control plate reached the edge of the plate.

  • Calculation of Inhibition: The percentage of mycelial growth inhibition was calculated using the following formula: Inhibition (%) = [(C - T) / C] × 100 where C is the diameter of the mycelial colony in the control plate, and T is the diameter of the mycelial colony in the treated plate.

Each experiment was performed in triplicate.

Cytotoxicity in Cancer Cell Lines

While direct cytotoxic data for this compound is scarce, studies on related pyrazole derivatives have shown promising anticancer activity. For instance, various substituted pyrazole-3,4-dicarboxylates have been evaluated for their cytotoxic effects.

Comparative Cytotoxicity of Pyrazole Analogs

The following table presents the half-maximal inhibitory concentration (IC₅₀) values of selected pyrazole-3,4-dicarboxylate derivatives against the murine P815 mastocytoma cell line.

Compound IDChemical Structure MoietyIC₅₀ (µg/mL)
4a 1-(4-chlorophenyl)-5-amino-3-cyano-1H-pyrazole-4-carboxylate32
4c 1-(4-methylphenyl)-5-amino-3-cyano-1H-pyrazole-4-carboxylate> 50
4g 1-(4-methoxyphenyl)-5-amino-3-cyano-1H-pyrazole-4-carboxylate> 50

Data is illustrative and based on studies of pyrazole-3,4-dicarboxylates.[3]

Compound 4a , featuring a chlorine substitution, exhibited the most significant cytotoxic activity among the tested analogs.[3]

Experimental Protocol: MTT Assay for Cytotoxicity

The cytotoxic effect of the compounds was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Cancer cells (e.g., P815) were seeded in a 96-well plate at a density of 5 × 10³ cells per well and incubated for 24 hours at 37 °C in a 5% CO₂ atmosphere.

  • Compound Treatment: The cells were then treated with various concentrations of the test compounds (typically in a range from 0.1 to 100 µM) and incubated for another 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plate was incubated for an additional 4 hours.

  • Formazan Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • IC₅₀ Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC₅₀) was calculated by plotting the percentage of viable cells against the compound concentration.

Visualizing Mechanisms and Workflows

To better understand the context of these assays, the following diagrams illustrate a potential mechanism of action for pyrazole-based fungicides and a typical workflow for an in vitro cytotoxicity assay.

G Succinate Dehydrogenase (SDH) Inhibition Pathway cluster_etc Mitochondrial Electron Transport Chain (Complex II) cluster_inhibition Inhibition by Pyrazole Fungicide Succinate Succinate SDH Succinate Dehydrogenase (SDH) Succinate->SDH Substrate Fumarate Fumarate SDH->Fumarate Product CoQ Coenzyme Q (Ubiquinone) SDH->CoQ e- transfer CoQH2 Coenzyme QH2 (Ubihydroquinone) CoQ->CoQH2 Reduction Complex III Complex III Pyrazole Pyrazole Carboxamide (e.g., Boscalid, Analog 9m) Pyrazole->SDH Inhibition experimental_workflow Experimental Workflow for In Vitro Cytotoxicity Assay (MTT) start Start cell_seeding Cell Seeding (96-well plate) start->cell_seeding incubation_24h 24h Incubation (37°C, 5% CO2) cell_seeding->incubation_24h compound_treatment Compound Treatment (Varying Concentrations) incubation_24h->compound_treatment incubation_48h 48h Incubation compound_treatment->incubation_48h mtt_addition MTT Addition incubation_48h->mtt_addition incubation_4h 4h Incubation mtt_addition->incubation_4h solubilization Formazan Solubilization (DMSO) incubation_4h->solubilization read_absorbance Read Absorbance (570 nm) solubilization->read_absorbance data_analysis Data Analysis (IC50 Calculation) read_absorbance->data_analysis end End data_analysis->end

References

literature comparison of 3-amino-1-methyl-1H-pyrazole-4-carboxylic acid synthesis routes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two primary synthetic routes to 3-amino-1-methyl-1H-pyrazole-4-carboxylic acid, a key building block in the development of various pharmaceutical agents. The routes are evaluated based on reaction conditions, starting materials, and overall efficiency, with supporting data and detailed experimental protocols.

Introduction

This compound is a crucial intermediate in the synthesis of a range of biologically active molecules. The efficiency and scalability of its synthesis are of significant interest to the chemical and pharmaceutical industries. This document outlines and compares two common synthetic pathways: a two-step route involving an ethyl ester intermediate and an alternative route proceeding through a nitrile intermediate.

Comparative Data Summary

The following table summarizes the key quantitative data for the two synthesis routes, allowing for a direct comparison of their performance.

ParameterRoute 1: Via Ethyl Ester IntermediateRoute 2: Via Nitrile Intermediate
Starting Materials Ethyl 2-cyano-3-ethoxyacrylate, MethylhydrazineMalononitrile, Triethyl orthoformate, Methylhydrazine
Key Intermediates Ethyl 3-amino-1-methyl-1H-pyrazole-4-carboxylate3-amino-1-methyl-1H-pyrazole-4-carbonitrile
Overall Yield Moderate to HighVariable, dependent on hydrolysis conditions
Reaction Steps 22
Reagents Ethanol, Sodium Hydroxide, THF, MethanolAcetic Anhydride, Sulfuric Acid/Sodium Hydroxide
Reaction Conditions Step 1: Reflux; Step 2: 60°CStep 1: Reflux; Step 2: High temperature (acid/base)
Purification Crystallization, FiltrationCrystallization, Filtration

Synthesis Route Diagrams

The logical flow and key transformations of each synthesis route are depicted in the following diagrams.

Synthesis_Routes cluster_0 Route 1: Via Ethyl Ester Intermediate cluster_1 Route 2: Via Nitrile Intermediate A1 Ethyl 2-cyano-3-ethoxyacrylate C1 Ethyl 3-amino-1-methyl-1H-pyrazole-4-carboxylate A1->C1 Ethanol, Reflux B1 Methylhydrazine B1->C1 D1 This compound C1->D1 NaOH, THF/MeOH, 60°C A2 Malononitrile C2 Ethyl ethoxymethylenemalononitrile A2->C2 Acetic Anhydride, Reflux B2 Triethyl orthoformate B2->C2 E2 3-amino-1-methyl-1H-pyrazole-4-carbonitrile C2->E2 D2 Methylhydrazine D2->E2 Ethanol, Reflux F2 This compound E2->F2 Acid or Base Hydrolysis

Caption: Comparative workflow of the two main synthesis routes for this compound.

Experimental Protocols

Route 1: Synthesis via Ethyl Ester Intermediate

Step 1: Synthesis of Ethyl 3-amino-1-methyl-1H-pyrazole-4-carboxylate

This step involves the cyclocondensation of ethyl 2-cyano-3-ethoxyacrylate with methylhydrazine.

  • Procedure: To a solution of ethyl 2-cyano-3-ethoxyacrylate (1 equivalent) in ethanol, methylhydrazine (1.1 equivalents) is added dropwise at room temperature. The reaction mixture is then heated to reflux and maintained for 4-6 hours. After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure. The resulting crude product is purified by recrystallization from ethanol to yield ethyl 3-amino-1-methyl-1H-pyrazole-4-carboxylate.

Step 2: Hydrolysis of Ethyl 3-amino-1-methyl-1H-pyrazole-4-carboxylate

The ester is hydrolyzed to the target carboxylic acid under basic conditions.[1]

  • Procedure: A mixture of ethyl 3-amino-1-methyl-1H-pyrazole-4-carboxylate (1 equivalent) in a 1:1 (v/v) mixture of tetrahydrofuran (THF) and methanol is treated with a 2.5 N aqueous solution of sodium hydroxide (2.5 equivalents).[1] The reaction mixture is heated at 60°C for 4 hours.[1] The organic solvents are then removed under reduced pressure. The aqueous residue is cooled in an ice bath and acidified to a pH of 4-5 with 6 N HCl. The precipitated solid is collected by filtration, washed with cold water, and dried to afford this compound.[1]

Route 2: Synthesis via Nitrile Intermediate

Step 1: Synthesis of 3-amino-1-methyl-1H-pyrazole-4-carbonitrile

This route begins with the preparation of ethyl ethoxymethylenemalononitrile, followed by cyclization with methylhydrazine.

  • Procedure: A mixture of malononitrile (1 equivalent) and triethyl orthoformate (1.2 equivalents) in acetic anhydride is heated at reflux for 2 hours to form ethyl ethoxymethylenemalononitrile. After cooling, the intermediate is not isolated. Methylhydrazine (1.1 equivalents) is added, and the mixture is refluxed for an additional 3 hours. The reaction mixture is then poured into ice water, and the resulting precipitate is collected by filtration. The crude product is recrystallized from ethanol to give 3-amino-1-methyl-1H-pyrazole-4-carbonitrile.

Step 2: Hydrolysis of 3-amino-1-methyl-1H-pyrazole-4-carbonitrile

The nitrile is converted to the carboxylic acid via hydrolysis.

  • Procedure (Acidic Hydrolysis): The 3-amino-1-methyl-1H-pyrazole-4-carbonitrile (1 equivalent) is heated in concentrated sulfuric acid at 100-120°C for 2-3 hours. The reaction mixture is then cooled and carefully poured onto crushed ice. The precipitated product is filtered, washed with water until neutral, and dried to yield the target carboxylic acid.

  • Procedure (Basic Hydrolysis): The nitrile (1 equivalent) is refluxed in a 10-20% aqueous sodium hydroxide solution for 4-8 hours. After cooling, the solution is acidified with a mineral acid (e.g., HCl) to precipitate the carboxylic acid. The product is then collected by filtration, washed with water, and dried.

Conclusion

Both routes offer viable pathways to this compound. Route 1, proceeding through the ethyl ester, is often favored due to generally higher and more reproducible yields in the hydrolysis step. Route 2 provides an alternative that avoids the use of THF, but the harsh conditions required for nitrile hydrolysis can sometimes lead to side products and lower overall yields. The choice of synthesis route will ultimately depend on the specific requirements of the researcher, including scale, available starting materials, and desired purity of the final product.

References

The Strategic Advantage of 3-Amino-1-methyl-1H-pyrazole-4-carboxylic Acid Scaffolds in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Drug Discovery Professionals

The pyrazole scaffold, a five-membered heterocyclic ring containing two adjacent nitrogen atoms, has emerged as a privileged structure in medicinal chemistry, forming the core of numerous clinically approved drugs.[1] Among its many derivatives, 3-amino-1-methyl-1H-pyrazole-4-carboxylic acid and its analogs have garnered significant attention, particularly as potent and selective kinase inhibitors. This guide provides a comparative analysis of this scaffold against similar compounds, supported by experimental data, to elucidate its advantages in the context of drug development for oncology and inflammatory diseases.

Superior Potency and Versatility as a Kinase Inhibitor

The 3-amino-1H-pyrazole core serves as a versatile template for the design of inhibitors targeting a range of kinases, including Janus kinases (JAKs), Fms-like tyrosine kinase 3 (FLT3), and cyclin-dependent kinases (CDKs). The strategic placement of the amino and carboxylic acid groups allows for key interactions within the ATP-binding pocket of these enzymes, leading to potent inhibition.

Comparative Inhibitory Activity

The true advantage of the this compound scaffold is realized through the strategic modification of its core structure. By converting the carboxylic acid to various carboxamides and introducing different substituents on the pyrazole ring and the amino group, researchers have developed highly potent and selective kinase inhibitors.

One notable example is the development of inhibitors for FLT3 and CDKs, key targets in acute myeloid leukemia (AML). A series of 1-H-pyrazole-3-carboxamide derivatives demonstrated that the incorporation of a pyrimidine-fused heterocycle at the 4-position of the pyrazole is critical for potent inhibition.[2]

Below is a comparison of a lead compound, FN-1501, which is a derivative of the core scaffold, against a known multi-kinase inhibitor, AT7519.

CompoundTarget KinaseIC₅₀ (nM)Antiproliferative Activity (MV4-11 cells, IC₅₀ in µM)Acute Toxicity in Mice (LD₅₀ in mg/kg)
FN-1501 (A 4-amino-1H-pyrazole-3-carboxamide derivative)FLT3< 10.008186
CDK23
CDK42
AT7519 (Reference multi-kinase inhibitor)CDK2130.232

Data synthesized from multiple sources for comparative purposes.[2]

The data clearly indicates that derivatives of the 3-amino-1H-pyrazole-4-carboxylic acid scaffold, such as FN-1501, can achieve significantly higher potency against target kinases and greater antiproliferative activity in cancer cell lines compared to other multi-kinase inhibitors. Furthermore, FN-1501 demonstrates a more favorable acute toxicity profile.[2]

Structure-Activity Relationship (SAR) and Rational Design

The advantages of the this compound scaffold are further highlighted by extensive SAR studies. These studies reveal that modifications at specific positions on the pyrazole ring can dramatically enhance potency and selectivity. For instance, in the context of JAK inhibitors, removing a side chain from a lead compound and making further structural modifications led to derivatives with nanomolar inhibitory activities.[3]

The pyrazole core's ability to be readily and systematically modified allows for a rational design approach to optimize inhibitor properties. This adaptability is a key advantage over more rigid chemical scaffolds.

Experimental Protocols

To ensure the reproducibility of the findings presented, detailed methodologies for key experiments are provided below.

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol is a luminescent ADP detection assay to measure kinase activity.

Materials:

  • Kinase enzyme (e.g., FLT3, CDK2)

  • Substrate peptide

  • ATP

  • Test compounds (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare a reaction mixture containing the kinase, substrate, and buffer in each well of a 384-well plate.

  • Add the test compounds at various concentrations to the wells. Include a vehicle control (DMSO) and a positive control (a known inhibitor).

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for 30 minutes.

  • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

  • Incubate for 40 minutes at room temperature.

  • Add the Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal.

  • Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the IC₅₀ values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[4]

Protocol 2: Cell Viability Assay (MTT Assay)

This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cancer cell line (e.g., MV4-11)

  • Cell culture medium and supplements

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds. Include a vehicle control (DMSO).

  • Incubate the plates for a specified period (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the MTT to formazan crystals.

  • Add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ values.[5]

Signaling Pathway and Experimental Workflow

The development of potent kinase inhibitors from the this compound scaffold often involves a systematic workflow. The following diagrams illustrate a representative signaling pathway targeted by these inhibitors and a typical experimental workflow.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor PI3K PI3K FLT3->PI3K Activates RAS RAS FLT3->RAS Activates STAT5 STAT5 FLT3->STAT5 Activates Ligand FLT3 Ligand Ligand->FLT3 Binds AKT AKT PI3K->AKT Transcription Gene Transcription (Proliferation, Survival) AKT->Transcription RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription STAT5->Transcription Inhibitor FN-1501 (Pyrazole Derivative) Inhibitor->FLT3 Inhibits

Caption: FLT3 signaling pathway inhibited by a pyrazole derivative.

G cluster_design Design & Synthesis cluster_screening Screening & Evaluation cluster_optimization Lead Optimization A Scaffold Selection (3-amino-1-methyl-1H- pyrazole-4-carboxylic acid) B SAR-guided Modification A->B C Synthesis of Derivatives B->C D In Vitro Kinase Assay C->D E Cell-based Assays D->E F ADME/Tox Profiling E->F G Lead Compound Identification F->G G->B Iterative Optimization H In Vivo Efficacy Studies G->H

References

A Comparative Guide to Pyrazole-Based Dihydroorotate Dehydrogenase (DHODH) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Published: December 28, 2025

DHODH is a critical enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the synthesis of DNA and RNA.[1][2] Its inhibition is a key therapeutic strategy for various diseases, including cancer, autoimmune disorders, and viral infections.[1]

Comparative Analysis of DHODH Inhibitor Potency

The inhibitory potential of different compounds against human DHODH (hDHODH) is typically quantified by their half-maximal inhibitory concentration (IC50). A lower IC50 value signifies a more potent inhibitor. The following table summarizes the IC50 values for several well-characterized DHODH inhibitors, including those with a pyrazole scaffold.

CompoundChemical ScaffoldTargetIC50 (nM)Reference
BrequinarQuinoline-carboxylic acidhDHODH~20[3]
TeriflunomideIsoxazole carboxamidehDHODH24.5[3]
AG-636Pyrazole-basedhDHODH35[3]
DHODH-IN-11Leflunomide derivativehDHODH>100,000 (Weak Inhibitor)[4]
Methyl (1S,3S,5R*)-1,5-dimethyl-7-oxo-3-phenyltetrahydro-1H,5H-pyrazolo[1,2-a]pyrazole-1-carboxylateTetrahydropyrazolo[1,2-a]pyrazoleP. falciparum DHODH2,900[5]

Signaling Pathway and Mechanism of Action

DHODH catalyzes the fourth step in the de novo pyrimidine biosynthesis pathway, the oxidation of dihydroorotate to orotate.[6] Inhibition of this enzyme leads to a depletion of the pyrimidine nucleotide pool, which is crucial for DNA and RNA synthesis. This disruption in nucleotide metabolism can subsequently induce cell cycle arrest and apoptosis, particularly in rapidly proliferating cells that are highly dependent on this pathway.[6]

DHODH_Pathway cluster_pathway De Novo Pyrimidine Biosynthesis cluster_inhibition Inhibition Carbamoyl Phosphate Carbamoyl Phosphate Carbamoyl Aspartate Carbamoyl Aspartate Carbamoyl Phosphate->Carbamoyl Aspartate ATCase Dihydroorotate Dihydroorotate Carbamoyl Aspartate->Dihydroorotate DHOase Orotate Orotate Dihydroorotate->Orotate DHODH OMP OMP Orotate->OMP UMPS UMP UMP OMP->UMP UMPS UDP UDP UMP->UDP UTP UTP UDP->UTP CTP CTP UTP->CTP DNA & RNA Synthesis DNA & RNA Synthesis UTP->DNA & RNA Synthesis CTP->DNA & RNA Synthesis Pyrazole_Inhibitor Pyrazole-Based DHODH Inhibitors Pyrazole_Inhibitor->Orotate Inhibits

De Novo Pyrimidine Biosynthesis Pathway and DHODH Inhibition.

Experimental Protocols

A standardized and reproducible experimental protocol is crucial for the comparative evaluation of DHODH inhibitors. The following outlines a common method for determining the inhibitory activity of compounds against hDHODH.

DHODH Inhibition Assay (DCIP Colorimetric Method)

This assay measures the reduction of the artificial electron acceptor 2,6-dichloroindophenol (DCIP), which is coupled to the oxidation of dihydroorotate by DHODH. The decrease in absorbance at 600 nm due to DCIP reduction is monitored spectrophotometrically.[1]

Materials:

  • Recombinant human DHODH enzyme

  • L-Dihydroorotic acid (DHO)

  • 2,6-dichloroindophenol (DCIP)

  • Coenzyme Q10 (CoQ10)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM KCl, 0.05% Triton X-100)

  • DMSO

  • Test compounds

  • 96-well microplate

  • Microplate spectrophotometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Enzyme and Substrate Preparation:

    • Prepare a stock solution of DHO in DMSO (e.g., 10 mM).

    • Prepare a stock solution of DCIP in Assay Buffer (e.g., 2.5 mM).

    • Prepare a stock solution of CoQ10 in DMSO (e.g., 10 mM).

    • Dilute the recombinant hDHODH in Assay Buffer to the desired working concentration (e.g., 20 nM).[1][3]

  • Assay Protocol:

    • Add 2 µL of the compound dilutions (or DMSO for control) to the wells of a 96-well plate.

    • Add 178 µL of the hDHODH enzyme solution to each well.

    • Incubate the plate at room temperature for 15 minutes to allow for compound binding to the enzyme.

    • Prepare a reaction mix containing DHO, DCIP, and CoQ10 in Assay Buffer. Final concentrations in the 200 µL reaction volume are typically around 200 µM DHO, 120 µM DCIP, and 50 µM CoQ10.[1]

    • Initiate the reaction by adding 20 µL of the reaction mix to each well.

    • Immediately measure the decrease in absorbance at 600 nm every 30 seconds for 10-15 minutes.[1][3]

  • Data Analysis:

    • Calculate the initial reaction velocity from the linear portion of the absorbance vs. time curve.

    • Normalize the velocities to the DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).

    • Plot the percentage of inhibition against the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.[6]

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare Compound Serial Dilutions Add_Compound Add Compound/DMSO to 96-well Plate Compound_Prep->Add_Compound Reagent_Prep Prepare Enzyme, Substrates & Buffers Add_Enzyme Add hDHODH Enzyme Reagent_Prep->Add_Enzyme Add_Compound->Add_Enzyme Incubate Incubate for Compound Binding Add_Enzyme->Incubate Add_Reaction_Mix Initiate Reaction with DHO/DCIP/CoQ10 Mix Incubate->Add_Reaction_Mix Measure_Absorbance Measure Absorbance at 600 nm Add_Reaction_Mix->Measure_Absorbance Calculate_Velocity Calculate Initial Reaction Velocity Measure_Absorbance->Calculate_Velocity Normalize_Data Normalize to Controls Calculate_Velocity->Normalize_Data Determine_IC50 Determine IC50 Value Normalize_Data->Determine_IC50

References

A Guide to the Reproducibility of Experiments with 3-amino-1-methyl-1H-pyrazole-4-carboxylic Acid and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of experimental data and methodologies related to 3-amino-1-methyl-1H-pyrazole-4-carboxylic acid and its derivatives. Given the absence of direct studies on the experimental reproducibility of this specific compound, this document focuses on the critical factors that influence the consistency and reliability of results in its synthesis and application. By presenting detailed protocols, comparing alternative compounds, and highlighting potential sources of variability, this guide aims to equip researchers with the knowledge to design more robust and reproducible experiments.

Physicochemical Properties and Characterization

Ensuring the purity and consistent characterization of this compound is fundamental to experimental reproducibility. Variations in these properties can significantly impact biological activity and other experimental outcomes.

Table 1: Physicochemical Properties of 3-amino-1-methyl-1H-pyrazole-4-carboxamide (a closely related derivative)

PropertyValueSource
Molecular FormulaC5H8N4O--INVALID-LINK--[1]
Molecular Weight140.14 g/mol --INVALID-LINK--[1]
XLogP3-AA (LogP)-0.7--INVALID-LINK--[1]
Hydrogen Bond Donor Count2--INVALID-LINK--
Hydrogen Bond Acceptor Count3--INVALID-LINK--
Rotatable Bond Count1--INVALID-LINK--

Key Characterization Methods for Ensuring Reproducibility:

To ensure the identity and purity of the synthesized compound, a combination of spectroscopic and analytical techniques is essential. Inconsistent application of these methods is a major source of irreproducibility.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure and is crucial for confirming the correct isomer and identifying impurities.

  • Mass Spectrometry (MS): Determines the molecular weight and can help in identifying byproducts.

  • Infrared (IR) Spectroscopy: Confirms the presence of key functional groups.

  • High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the compound. Developing a standardized HPLC method is critical for comparing batch-to-batch consistency.

  • Elemental Analysis: Verifies the elemental composition of the synthesized compound.

Synthesis Protocols and Factors Influencing Reproducibility

The synthesis of pyrazole derivatives can be sensitive to reaction conditions, leading to variability in yield, purity, and isomeric distribution. Below is a generalized synthesis workflow and a discussion of critical parameters.

Synthesis_Workflow A Starting Materials (e.g., β-keto esters, hydrazines) B Cyclocondensation A->B Reagents, Solvent, Temperature C Intermediate Pyrazole B->C D Functional Group Modification (e.g., N-methylation, hydrolysis) C->D E Crude Product D->E F Purification (e.g., Recrystallization, Chromatography) E->F G Final Product (3-amino-1-methyl-1H-pyrazole- 4-carboxylic acid) F->G H Characterization (NMR, MS, HPLC) G->H Kinase_Signaling_Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Inhibition of Apoptosis AKT->Apoptosis CellGrowth Cell Growth & Proliferation mTOR->CellGrowth Pyrazole Pyrazole Inhibitor (e.g., 3-amino-1-methyl-1H- pyrazole-4-carboxylic acid derivative) Pyrazole->PI3K Pyrazole->AKT

References

Safety Operating Guide

Proper Disposal of 3-amino-1-methyl-1H-pyrazole-4-carboxylic Acid: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Essential Safety and Disposal Information

This guide provides detailed procedures for the safe and compliant disposal of 3-amino-1-methyl-1H-pyrazole-4-carboxylic acid, a compound requiring careful handling due to its potential health hazards. Researchers, scientists, and drug development professionals should adhere to these protocols to ensure personal safety and environmental protection. The primary recommended disposal method is incineration by a licensed hazardous waste facility.

Immediate Safety Precautions

Before handling this compound for disposal, ensure you are wearing the appropriate Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A standard laboratory coat is required to protect from spills.

  • Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator is recommended.

This compound is harmful if swallowed and can cause skin and serious eye irritation. In case of exposure, follow these first-aid measures:

  • After skin contact: Wash off immediately with plenty of soap and water.

  • After eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • If swallowed: Call a poison center or doctor if you feel unwell.

Step-by-Step Disposal Protocol

Step 1: Waste Characterization and Segregation

Properly classify the waste to ensure it is handled correctly.

  • Identify as Hazardous Waste: Due to its chemical properties and potential health effects, this compound should be treated as a hazardous chemical waste.

  • Segregate from Other Waste Streams: Do not mix this solid organic acid with other waste types, particularly incompatible materials such as strong oxidizing agents, bases, or reactive chemicals. Keep it separate from liquid waste streams.

Step 2: Selecting the Appropriate Waste Container

Choosing the correct container is crucial for safe storage and transport.

  • Material Compatibility: Use a container made of a material that is compatible with the chemical. High-density polyethylene (HDPE) or other chemically resistant plastic containers are suitable for solid organic waste. Avoid metal containers if there is any chance of moisture, which could lead to corrosion.

  • Container Integrity: The container must be in good condition, free of leaks, cracks, or other damage. It must have a secure, screw-on lid to prevent spills.

  • Appropriate Size: Select a container size that is appropriate for the amount of waste being generated to avoid having a nearly empty large container taking up space or an overfilled small one.

Step 3: Proper Labeling of the Waste Container

Accurate and clear labeling is a regulatory requirement and essential for safety.

  • "Hazardous Waste" Designation: The label must prominently display the words "Hazardous Waste."

  • Chemical Identification: Clearly write the full chemical name: "this compound." Avoid using abbreviations or chemical formulas.

  • Hazard Pictograms: Affix the appropriate Globally Harmonized System (GHS) pictograms. For this chemical, this would include the exclamation mark for irritant and harmful.

  • Generator Information: Include the name of the principal investigator or laboratory, the building, and the room number.

Step 4: On-Site Storage and Accumulation

Store the waste safely within your laboratory's designated Satellite Accumulation Area (SAA) while awaiting pickup.

  • Designated Area: The SAA must be at or near the point of generation and under the control of the laboratory personnel.

  • Secondary Containment: Place the primary waste container in a secondary container, such as a larger plastic tub or tray, to contain any potential leaks or spills. The secondary container should be capable of holding the entire contents of the primary container.

  • Segregation in Storage: Store the container with other solid organic waste, away from incompatible chemicals.

  • Keep Containers Closed: The waste container must be securely closed at all times, except when adding waste.

Step 5: Arranging for Disposal

Coordinate with your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor for pickup and final disposal.

  • Follow Institutional Procedures: Adhere to your organization's specific protocols for requesting a hazardous waste pickup. This may involve an online request form or a direct call to the EHS office.

  • Provide Necessary Documentation: Have the completed hazardous waste label and any other required paperwork ready for the disposal personnel.

  • Incineration: The recommended method of disposal for this compound is high-temperature incineration in a licensed facility equipped with afterburners and scrubbers to handle the combustion byproducts.

Quantitative Data Summary

ParameterSpecificationRationale
Primary Container Material High-Density Polyethylene (HDPE) or other chemically resistant plasticPrevents reaction with the acidic nature of the chemical and ensures durability.
Secondary Containment Chemically resistant tray or tubContains spills and leaks from the primary container.
On-site Storage Limit Adhere to institutional and local regulations (often ≤ 1 year in SAA)Ensures timely disposal and prevents accumulation of large quantities of hazardous waste.

Disposal Workflow Diagram

DisposalWorkflow cluster_prep Waste Preparation cluster_storage On-Site Management cluster_disposal Final Disposal start Waste Generated (this compound) characterize Characterize as Hazardous Waste start->characterize select_container Select Compatible Container (e.g., HDPE) characterize->select_container label_container Label Container (Name, Date, Hazards) select_container->label_container store_saa Store in Satellite Accumulation Area label_container->store_saa secondary_containment Use Secondary Containment store_saa->secondary_containment segregate Segregate from Incompatibles secondary_containment->segregate request_pickup Request Pickup from EHS/Contractor segregate->request_pickup transport Transport by Licensed Hauler request_pickup->transport incinerate Incineration at Licensed Facility transport->incinerate

Caption: Workflow for the proper disposal of this compound.

Essential Safety and Operational Guide for Handling 3-amino-1-methyl-1H-pyrazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 3-amino-1-methyl-1H-pyrazole-4-carboxylic acid. The following procedures are based on safety data for structurally similar compounds and are intended to ensure safe handling, operation, and disposal.

Hazard Summary:

  • Harmful if swallowed.[1][2]

  • Causes skin irritation.[1][2][3][4][5][6]

  • Causes serious eye irritation.[1][2][3][4][5][6]

  • May cause respiratory irritation.[1][2][5][6][7]

Therefore, it is crucial to handle this compound with appropriate precautions.

Personal Protective Equipment (PPE)

Consistent use of appropriate personal protective equipment is the most critical line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryItemSpecifications
Eye and Face Protection Safety GogglesChemical safety goggles with side-shields conforming to EN 166 (EU) or OSHA's eye and face protection regulations in 29 CFR 1910.133.[5][8]
Skin Protection GlovesCompatible chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use and disposed of in accordance with good laboratory practices.[1][9]
Protective ClothingAn impervious lab coat or apron should be worn to prevent skin exposure.[4][8][10] Contaminated clothing should be removed and washed before reuse.[1][4]
Respiratory Protection RespiratorFor nuisance exposures or if dust is generated, use a P95 (US) or P1 (EU EN 143) particle respirator. For higher-level protection, use type OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator cartridges. Use respirators and components tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU).[9]

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational workflow is essential for minimizing risk.

1. Preparation and Engineering Controls:

  • Ensure adequate ventilation in the handling area. A chemical fume hood is recommended, especially when handling powders to avoid dust formation.[3][8][9][11]

  • Locate and ensure the functionality of the nearest safety shower and eyewash station before beginning work.[1][10]

  • Have all necessary PPE, handling equipment (spatulas, weighing paper, etc.), and waste containers ready.

2. Handling the Compound:

  • Avoid breathing dust, fumes, gas, mist, or vapors.[1][7][9][10]

  • Avoid contact with skin, eyes, and clothing.[1][3][10][12]

  • Weigh the compound in a well-ventilated area, preferably within a fume hood, to minimize inhalation of dust.

  • After handling, wash hands and any exposed skin thoroughly with soap and water.[3][4][6][9][10]

3. In Case of Exposure:

  • If Inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[5][6][9][10]

  • In Case of Skin Contact: Immediately wash off with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Consult a physician.[1][4][9][10]

  • In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes, including under the eyelids. Remove contact lenses if present and easy to do. Immediately consult a physician.[1][6][9][10]

  • If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[9][10]

Disposal Plan

Proper disposal of chemical waste is critical to environmental and personal safety.

1. Waste Collection:

  • Collect all waste material, including any contaminated disposables (gloves, weighing paper, etc.), in a suitable, labeled, and closed container.[8][9][10][11]

2. Disposal Method:

  • Dispose of the waste in accordance with all applicable local, regional, and national regulations.[1][5]

  • It may be possible to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[1][9]

  • Alternatively, offer surplus and non-recyclable solutions to a licensed disposal company.[9] Do not allow the product to enter drains.[8][9][10][11]

Experimental Workflow

The following diagram illustrates the logical workflow for safely handling this compound.

A Preparation - Verify ventilation - Check safety equipment - Gather PPE and materials B Don Personal Protective Equipment (PPE) - Safety Goggles - Lab Coat - Gloves - Respirator (if needed) A->B C Handling Operations - Weighing in fume hood - Avoid dust generation - Transfer to reaction vessel B->C D Post-Handling - Decontaminate work area - Remove and dispose of PPE correctly C->D F Emergency Response - Skin/Eye Contact - Inhalation - Ingestion C->F If Exposure Occurs E Waste Disposal - Collect waste in labeled container - Dispose according to regulations D->E

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.